Product packaging for alpha-L-fructofuranose(Cat. No.:CAS No. 41847-51-2)

alpha-L-fructofuranose

Cat. No.: B15175207
CAS No.: 41847-51-2
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-UNTFVMJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

alpha-L-fructofuranose (CAS 10489-79-9) is a specialized fructose isomer supplied strictly for laboratory research applications. This compound belongs to the fructofuranose family, carbohydrates of significant interest in nutritional and prebiotic research due to their functional properties and metabolic pathways. While specific studies on this exact L-enantiomer are limited in the available literature, research on its structural counterpart, alpha-D-fructofuranose, provides insight into potential research applications. Fructofuranose derivatives are extensively studied as potential prebiotics—non-digestible food ingredients that selectively stimulate growth of beneficial gut bacteria like Bifidobacterium and Lactobacillus species . These compounds demonstrate resistance to human digestive enzymes, allowing them to reach the colon intact where they promote healthy gut microbiota . Research indicates fructooligosaccharides (FOS) with fructofuranose units may enhance mineral absorption, particularly calcium and magnesium, and modulate metabolic processes including cholesterol and triglyceride levels . Studies on similar compounds reveal characteristics valuable for food science research, including low digestibility and reduced cariogenic potential compared to sucrose . These properties make them suitable for developing functional foods and studying alternatives to conventional sweeteners. In industrial applications, enzymes from microbial sources such as Aureobasidium sp. and Aspergillus sp. have shown efficiency in producing fructooligosaccharides . This compound is presented for research purposes such as investigating carbohydrate metabolism, developing analytical methods, studying prebiotic mechanisms, and exploring structure-function relationships in food chemistry. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material appropriately in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B15175207 alpha-L-fructofuranose CAS No. 41847-51-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41847-51-2

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m0/s1

InChI Key

RFSUNEUAIZKAJO-UNTFVMJOSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of alpha-L-fructofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of alpha-L-fructofuranose. While L-sugars are less common in nature compared to their D-counterparts, their unique characteristics are of growing interest in various fields, including drug development and nutritional science. This document summarizes key data, outlines relevant experimental methodologies for characterization, and illustrates the structural relationships of this molecule.

Physicochemical Properties

This compound is a monosaccharide and an enantiomer of the more common alpha-D-fructofuranose.[1][2][3] It is a six-carbon ketose that exists in a five-membered ring structure analogous to furan.[4] The "alpha" designation indicates the stereochemistry at the anomeric carbon (C-2), where the hydroxyl group is oriented downwards in the Haworth projection.[4] As the L-isomer, the configuration at the chiral center furthest from the anomeric carbon (C-5) is opposite to that of D-fructose.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound. Much of the experimental data is reported for its enantiomer, alpha-D-fructofuranose; however, properties such as molecular weight, melting point, and solubility are expected to be identical for both enantiomers. The optical rotation will be equal in magnitude but opposite in direction.

Property Value Source
Molecular FormulaC6H12O6[1]
Molecular Weight180.16 g/mol [1][2]
Exact Mass180.06338810 Da[1][5]
IUPAC Name(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1]
CAS Number41847-51-2[1]

Table 1: General and Chemical Properties of this compound.

Property Value (for D-fructose/furanose) Source
Melting Point~103 °C (for D-fructose)[6]
Water Solubility~4000 g/L at 25 °C (for D-fructose)[6]
XLogP3-2.3[1][5]
Hydrogen Bond Donor Count5[5]
Hydrogen Bond Acceptor Count6[5]
Rotatable Bond Count2[5]
Complexity162[1][5]

Table 2: Physical and Computed Properties. Data for melting point and solubility are for D-fructose, but are expected to be identical for the L-enantiomer.

Property Value Source
Specific Rotation [α]DExpected to be the opposite of D-fructose (-92°)[7][8]

Table 3: Optical Activity. The specific rotation of L-fructose is equal in magnitude and opposite in sign to that of D-fructose.

Structural Elucidation and Relationship

The structural determination of monosaccharides like this compound relies on a combination of spectroscopic techniques. The relationship between the linear L-fructose and its cyclic furanose form, as well as its enantiomeric relationship with D-fructose, is fundamental to its chemistry.

G Structural Relationships of Fructofuranose cluster_L L-Fructose cluster_D D-Fructose L_Fructose L-Fructose (linear) alpha_L_Fructofuranose This compound L_Fructose->alpha_L_Fructofuranose Cyclization beta_L_Fructofuranose beta-L-fructofuranose L_Fructose->beta_L_Fructofuranose Cyclization alpha_L_Fructofuranose->beta_L_Fructofuranose Mutarotation alpha_D_Fructofuranose alpha-D-fructofuranose alpha_L_Fructofuranose->alpha_D_Fructofuranose Enantiomers D_Fructose D-Fructose (linear)

Caption: Structural relationships of this compound.

Experimental Protocols for Characterization

While specific protocols for this compound are not widely published due to its limited natural abundance, standard methodologies for carbohydrate analysis are applicable.

Mass Spectrometry for Molecular Weight and Formula Determination
  • Objective: To confirm the molecular weight and elemental composition.

  • Methodology: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used. The sample is dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions with high accuracy.

  • Data Analysis: The measured m/z is used to calculate the exact mass of the molecule. This experimental mass is then compared to the theoretical mass calculated from the molecular formula (C6H12O6) to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To determine the covalent structure and stereochemistry of the molecule.

  • Methodology: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired. The sample is dissolved in a deuterated solvent (e.g., D₂O).

    • ¹H NMR: Provides information on the number and connectivity of protons.

    • ¹³C NMR: Shows the number of unique carbon atoms.

    • 2D NMR: Establishes correlations between protons and carbons, allowing for the complete assignment of the furanose ring structure and the stereochemistry at each chiral center.

  • Data Analysis: Chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to piece together the molecule's structure, confirming the furanose ring and the alpha configuration at the anomeric carbon.

Polarimetry for Optical Rotation Measurement
  • Objective: To measure the specific rotation and confirm the L-configuration.

  • Methodology: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water). The solution is placed in a polarimeter cell of a defined path length. The instrument measures the angle by which the plane of polarized light is rotated by the solution.

  • Data Analysis: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. A negative value for fructofuranose would be consistent with the L-enantiomer.

Workflow for Physicochemical Characterization

The logical flow for characterizing a sample of this compound would follow a standard procedure for small molecule identification and verification.

G Workflow for Characterization start Sample of This compound ms Mass Spectrometry (HRMS) start->ms nmr NMR Spectroscopy (1D and 2D) start->nmr polarimetry Polarimetry start->polarimetry mw_confirm Molecular Weight and Formula Confirmed ms->mw_confirm structure_confirm Covalent Structure and Stereochemistry Confirmed nmr->structure_confirm config_confirm L-Configuration Confirmed polarimetry->config_confirm end Characterization Complete mw_confirm->end structure_confirm->end config_confirm->end

Caption: A typical experimental workflow for characterization.

Natural Occurrence and Biological Significance

While D-fructose is a common natural sugar found in fruits, honey, and as a component of sucrose, the L-isomers of sugars are rare in nature.[6][9] There is limited evidence of significant natural occurrence or a defined biological role for this compound in metabolic pathways of most organisms. Its primary relevance is in synthetic chemistry and as a potential tool in drug design, where L-sugars can offer increased stability against enzymatic degradation.

References

Elucidation of the Chemical Structure of alpha-L-fructofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of the chemical structure of alpha-L-fructofuranose. While a direct crystallographic analysis of pure this compound remains elusive in publicly accessible literature, this document compiles and analyzes available spectroscopic data, details relevant synthetic protocols, and presents a logical workflow for its structural determination. Data from its enantiomer, alpha-D-fructofuranose, is utilized where applicable, with clear indications. This guide serves as a critical resource for researchers engaged in carbohydrate chemistry, drug design, and metabolic studies involving L-sugars.

Introduction

This compound is the L-enantiomer of the naturally occurring alpha-D-fructofuranose.[1] It is a six-carbon ketohexose in a five-membered ring (furanose) configuration.[2][3] The "alpha" designation refers to the stereochemistry at the anomeric carbon (C-2), where the hydroxyl group is oriented in the opposite direction to the C-5 hydroxymethyl group in a Haworth projection.[4] While D-fructose is a primary energy source in many organisms, the roles and metabolic pathways of L-sugars like L-fructose are less understood but of increasing interest in fields such as glycobiology and pharmacology.[5] A thorough understanding of its three-dimensional structure is paramount for elucidating its biological functions and for the rational design of molecules that may interact with it.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are computationally derived and provide a foundational understanding of the molecule.

PropertyValueSource
IUPAC Name (2R,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triolPubChem[1]
Molecular Formula C₆H₁₂O₆PubChem[1]
Molecular Weight 180.16 g/mol PubChem[1]
CAS Number 41847-51-2PubChem[1]

Spectroscopic Data for Structure Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are fundamental to determining the structure of carbohydrates in solution.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the enantiomeric relationship, the ¹³C NMR chemical shifts of this compound are identical to those of alpha-D-fructofuranose. The chemical shifts for the carbon atoms of alpha-D-fructofuranose in D₂O are provided in Table 2.

Carbon AtomChemical Shift (ppm)
C-163.48
C-2104.99
C-382.54
C-476.61
C-581.86
C-661.66

Data is for the D-enantiomer and is expected to be identical for the L-enantiomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Data

As of the latest literature review, a crystal structure for pure this compound has not been reported. Crystallographic data is available for a racemic mixture of D- and L-fructose; however, in this structure, the molecules exist in the β-pyranose form. This highlights a significant gap in the experimental data for the furanose form of L-fructose.

Experimental Protocols

The elucidation of the structure of this compound necessitates its synthesis and purification. The following is a detailed protocol for the enzymatic synthesis of L-fructose, which can then be subjected to further purification to isolate the alpha-furanose anomer.

Enzymatic Synthesis of L-Fructose

This protocol is based on a multi-enzyme coupled system.[5]

Materials:

  • Racemic glyceraldehyde

  • Dihydroxyacetone phosphate (DHAP)

  • Rhamnulose-1-phosphate aldolase

  • Acid phosphatase

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., trichloroacetic acid)

  • Purification system (e.g., column chromatography with an appropriate resin)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic glyceraldehyde and dihydroxyacetone phosphate in the reaction buffer.

  • Enzyme Addition: Add rhamnulose-1-phosphate aldolase and acid phosphatase to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 25-37°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction has reached completion (or equilibrium), stop the reaction by adding the quenching solution.

  • Purification: Purify the L-fructose from the reaction mixture using column chromatography. The choice of resin will depend on the scale of the synthesis and the desired purity.

  • Anomer Separation: The resulting L-fructose will be a mixture of anomers. Further chromatographic separation may be required to isolate the this compound form.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation synthesis Enzymatic or Chemical Synthesis of L-Fructose purification Chromatographic Purification of L-Fructose synthesis->purification anomer_separation Anomeric Separation to Isolate this compound purification->anomer_separation nmr NMR Spectroscopy (1H, 13C, COSY, TOCSY) anomer_separation->nmr crystallography X-ray Crystallography anomer_separation->crystallography mass_spec Mass Spectrometry nmr->mass_spec elucidation Final Structure Determination (Connectivity, Stereochemistry, Conformation) nmr->elucidation mass_spec->elucidation crystallography->elucidation

Logical workflow for the structural elucidation of this compound.

Conclusion

The chemical structure of this compound presents a unique subject of study within carbohydrate chemistry. While a complete set of experimental data, particularly a dedicated crystal structure, remains to be published, a robust understanding of its structure can be achieved through a combination of spectroscopic analysis of it and its enantiomer, and detailed synthetic protocols. The workflow and data presented in this guide provide a solid foundation for researchers and professionals working with this and other rare L-sugars, and highlight the areas where further experimental investigation is needed.

References

The Enigmatic Absence of Alpha-L-fructofuranose in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This technical guide addresses the natural occurrence of alpha-L-fructofuranose, a stereoisomer of the common fruit sugar, fructose. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the current scientific understanding, or lack thereof, regarding the presence of this specific sugar enantiomer in biological systems. While the D-forms of sugars are ubiquitous in nature, their L-counterparts are exceptionally rare. This guide will explore the reasons behind this biological preference and provide a comprehensive overview of the experimental methodologies that would be essential for the detection, isolation, and characterization of this compound, should a natural source be discovered.

Introduction: The Chirality of Life and the Rarity of L-Sugars

Life on Earth exhibits a remarkable degree of homochirality. Biological systems almost exclusively utilize D-sugars and L-amino acids.[1][2] The naturally occurring form of fructose is D-fructose, which exists in equilibrium as a mixture of cyclic isomers, including α-D-fructofuranose, β-D-fructofuranose, α-D-fructopyranose, and β-D-fructopyranose. Its enantiomer, L-fructose, and its various isomeric forms, including this compound, are not commonly found in nature.[1][3]

The prevailing hypothesis for this stereochemical preference is that it was a frozen accident from the early stages of life's evolution. Once a particular enantiomer was selected, the enzymatic machinery of life evolved to be highly specific for that form, rendering the other enantiomer metabolically inert or even toxic. While some bacteria have been shown to possess metabolic pathways for utilizing certain L-sugars, the natural abundance of these sugars is extremely limited.[2]

To date, extensive research into the composition of natural products has not yielded any conclusive evidence for the significant natural occurrence of this compound. While its enantiomer, alpha-D-fructofuranose, has been reported in some plants, this does not imply the presence of the L-form. Therefore, this guide will proceed by outlining the theoretical and practical approaches for its identification and analysis, which would be critical should a putative natural source be identified.

Quantitative Data on Fructose Isomers in Natural Sources (Hypothetical)

Given the lack of evidence for the natural occurrence of this compound, any quantitative data would be purely hypothetical at this stage. However, for the purpose of illustrating how such data would be presented, Table 1 provides a template for summarizing the concentrations of various fructose isomers that could be found in a hypothetical natural sample.

Table 1: Hypothetical Quantitative Analysis of Fructose Isomers in a Natural Extract

Fructose IsomerConcentration (µg/g of dry weight)Percentage of Total Fructose
α-D-fructofuranoseValueValue
β-D-fructofuranoseValueValue
α-D-fructopyranoseValueValue
β-D-fructopyranoseValueValue
α-L-fructofuranose To be determined To be determined
β-L-fructofuranoseTo be determinedTo be determined
α-L-fructopyranoseTo be determinedTo be determined
β-L-fructopyranoseTo be determinedTo be determined

Experimental Protocols for the Detection and Analysis of this compound

The identification and quantification of a specific, rare sugar isomer like this compound from a complex biological matrix would require a multi-step approach involving extraction, separation, and highly sensitive analytical techniques.

Extraction of Soluble Sugars from a Biological Matrix

Objective: To extract low molecular weight carbohydrates, including monosaccharides, from a given biological sample (e.g., plant tissue, microbial culture).

Methodology:

  • Sample Preparation: The biological material is first lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered sample is extracted with a solvent system designed to solubilize sugars. A common choice is an 80% ethanol solution. The sample is mixed with the solvent and sonicated or agitated for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to enhance extraction efficiency.

  • Centrifugation and Supernatant Collection: The mixture is then centrifuged at high speed (e.g., 10,000 x g for 15 minutes) to pellet the insoluble material. The supernatant, containing the soluble sugars, is carefully collected.

  • Solvent Evaporation and Reconstitution: The ethanol is removed from the supernatant using a rotary evaporator or a vacuum concentrator. The dried extract is then reconstituted in a precise volume of ultrapure water or a suitable buffer for subsequent analysis.

Chromatographic Separation of Fructose Isomers

Objective: To separate the different isomers of fructose, including the potential this compound, from other carbohydrates in the extract.

Methodology: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating complex mixtures of sugars.

  • Stationary Phase Selection:

    • Amino-propyl bonded silica columns: These are commonly used for the separation of mono- and oligosaccharides in normal-phase or hydrophilic interaction liquid chromatography (HILIC) mode.

    • Porous Graphitic Carbon (PGC) columns: PGC columns offer excellent selectivity for stereoisomers and anomers of sugars.

    • Chiral stationary phases: For the specific separation of enantiomers (D- and L-forms), a chiral column is essential.

  • Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of an additive like ammonium hydroxide to improve peak shape. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of sugars.

  • Detection:

    • Refractive Index (RI) Detection: A universal detector for carbohydrates, but lacks sensitivity and is not compatible with gradient elution.

    • Evaporative Light Scattering Detection (ELSD): More sensitive than RI and compatible with gradient elution.

    • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides high sensitivity and specificity, allowing for the determination of the molecular weight of the separated compounds.

Structure Elucidation and Confirmation

Objective: To definitively identify the chemical structure of the isolated compound as this compound.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula of the isolated sugar (C₆H₁₂O₆). Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that may help in distinguishing isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for determining the precise three-dimensional structure of a molecule. The anomeric configuration (α or β) and the ring form (furanose or pyranose) can be determined by analyzing the chemical shifts and coupling constants of the protons and carbons in the sugar ring. Comparison of the NMR spectra of the isolated compound with that of a synthesized standard of this compound would provide definitive proof of its identity.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the search for and analysis of this compound.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_result Outcome Start Biological Sample Lyophilize Lyophilization & Grinding Start->Lyophilize Extract Solvent Extraction (80% EtOH) Lyophilize->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate Solvent Collect->Evaporate Reconstitute Reconstitute in H2O Evaporate->Reconstitute HPLC HPLC Separation (Chiral Column) Reconstitute->HPLC MS Mass Spectrometry (MS) HPLC->MS NMR NMR Spectroscopy HPLC->NMR Identification This compound Identified? MS->Identification NMR->Identification Positive Quantitative Analysis Identification->Positive Yes Negative Report Absence Identification->Negative No

Fig. 1: Experimental workflow for the isolation and identification of this compound.

Logical_Relationship cluster_hypothesis Hypothesis cluster_investigation Investigation cluster_evidence Evidence cluster_conclusion Conclusion Hypothesis Does this compound occur naturally? Literature Literature Review Hypothesis->Literature Experimental Experimental Analysis of Diverse Natural Sources Hypothesis->Experimental DirectEvidence Direct Detection and Isolation Literature->DirectEvidence IndirectEvidence Presence of L-fructose metabolic pathways Literature->IndirectEvidence Experimental->DirectEvidence Conclusion Confirmation or Rejection of Natural Occurrence DirectEvidence->Conclusion IndirectEvidence->Conclusion

Fig. 2: Logical relationship in determining the natural occurrence of this compound.

Conclusion and Future Directions

The current body of scientific literature does not support the natural occurrence of this compound in any significant quantity. The biological world's strong preference for D-sugars makes the discovery of its L-enantiomer in a natural context highly improbable, though not impossible. The experimental protocols outlined in this guide provide a robust framework for any future investigation into novel or underexplored biological sources, such as extremophiles or organisms with unique metabolic capabilities, where the presence of L-sugars might be more likely.

For drug development professionals, the potential synthesis of this compound and its derivatives as unnatural sugar analogues remains an area of interest. Such compounds could serve as valuable tools for probing the active sites of glycosidases and other carbohydrate-binding proteins, or as potential therapeutic agents that are resistant to metabolic degradation. Future research should therefore focus on both the continued, albeit challenging, search for natural sources and the development of efficient synthetic routes to access this rare sugar for further biological evaluation.

References

An In-depth Technical Guide on the Stereochemistry and Chirality of alpha-L-fructofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-fructofuranose, a stereoisomer of the naturally occurring D-fructose, presents a unique subject for stereochemical analysis. As the enantiomer of alpha-D-fructofuranose, it shares the same physical properties except for its interaction with plane-polarized light. This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound, including its structural features, quantitative data, and relevant experimental protocols. While its metabolic fate and pharmacological applications are less explored than its D-counterpart, this document aims to consolidate the available knowledge for researchers in drug development and related scientific fields.

Stereochemistry and Chirality of this compound

This compound is a monosaccharide with the molecular formula C6H12O6.[1] Its structure is characterized by a furanose ring, a five-membered ring consisting of four carbon atoms and one oxygen atom. The "L" designation indicates the configuration at the stereocenter furthest from the anomeric carbon (C5), where the hydroxyl group is oriented to the left in a Fischer projection. The "alpha" designation refers to the orientation of the hydroxyl group at the anomeric carbon (C2), which is axial or trans to the -CH2OH group at C5 in the Haworth projection.[2]

The systematic IUPAC name for this compound is (2R,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol.[1] It possesses four chiral centers, contributing to its optical activity. As an enantiomer of alpha-D-fructofuranose, it rotates plane-polarized light to an equal magnitude but in the opposite direction.

Quantitative Data

Precise experimental data for the specific rotation of individual L-fructose anomers is scarce in the literature. However, the equilibrium specific rotation of an aqueous solution of L-fructose is reported to be approximately +92°. This is the opposite of the equilibrium specific rotation of D-fructose, which is -92.25° to -92.4°.[3] This mutarotation arises from the interconversion of the different cyclic forms (furanose and pyranose) and their anomers (alpha and beta) in solution.[4]

PropertyD-Fructose AnomersL-Fructose (Equilibrium)
Specific Rotation ([α]D)α-D-fructopyranose: -21° β-D-fructopyranose: -133° Equilibrium mixture: -92.4°Equilibrium mixture: approx. +92°

Experimental Protocols

Polarimetry for Determining Optical Rotation

Objective: To measure the specific rotation of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of known concentration of the purified this compound in a suitable solvent (e.g., water).

  • Instrumentation: Use a polarimeter with a sodium D-line light source (589 nm).

  • Measurement:

    • Calibrate the polarimeter with the solvent blank.

    • Fill the polarimeter tube (of a known path length, typically 1 dm) with the sample solution.

    • Measure the observed angle of rotation (α).

  • Calculation of Specific Rotation: [α] = α / (l × c) Where:

    • [α] is the specific rotation.

    • α is the observed rotation in degrees.

    • l is the path length in decimeters.

    • c is the concentration in g/mL.

NMR Spectroscopy for Structural Elucidation

Objective: To confirm the anomeric configuration and ring structure of this compound.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D2O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer.

  • Data Acquisition:

    • Acquire 1H NMR and 13C NMR spectra.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations.

  • Spectral Analysis:

    • The chemical shift of the anomeric proton (H-2) and the coupling constants (J-values) between adjacent protons are indicative of the anomeric configuration. For furanose rings, specific coupling patterns can help determine the conformation.[5][6]

    • The 13C chemical shifts, particularly of the anomeric carbon (C-2), provide further confirmation of the structure.

X-ray Crystallography for Definitive Structure Determination

Objective: To obtain the precise three-dimensional structure of this compound in its crystalline form.

Methodology:

  • Crystallization: Grow single crystals of this compound from a suitable solvent system. This is often the most challenging step.[7][8][9][10]

  • Data Collection:

    • Mount a suitable crystal on a goniometer in an X-ray diffractometer.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build the molecular model into the electron density and refine the structure to obtain accurate atomic coordinates and bond lengths.

Logical Relationship of Fructose Anomers

The following diagram illustrates the relationship between the open-chain form of L-fructose and its cyclic anomers.

Fructose_Anomers Open-Chain L-Fructose Open-Chain L-Fructose This compound This compound Open-Chain L-Fructose->this compound Cyclization (C5-OH attacks C2) beta-L-fructofuranose beta-L-fructofuranose Open-Chain L-Fructose->beta-L-fructofuranose Cyclization (C5-OH attacks C2) alpha-L-fructopyranose alpha-L-fructopyranose Open-Chain L-Fructose->alpha-L-fructopyranose Cyclization (C6-OH attacks C2) beta-L-fructopyranose beta-L-fructopyranose Open-Chain L-Fructose->beta-L-fructopyranose Cyclization (C6-OH attacks C2) This compound->Open-Chain L-Fructose Ring Opening beta-L-fructofuranose->Open-Chain L-Fructose Ring Opening alpha-L-fructopyranose->Open-Chain L-Fructose Ring Opening beta-L-fructopyranose->Open-Chain L-Fructose Ring Opening

Mutarotation of L-fructose in solution.

Metabolism of L-Fructose

The metabolism of D-fructose is well-documented and occurs primarily in the liver, intestines, and kidneys.[11][12][13][14] It involves phosphorylation by fructokinase, followed by cleavage by aldolase B. However, the metabolic fate of L-fructose in humans is significantly different. It is generally accepted that L-sugars, including L-fructose, are not significantly metabolized by human enzymes due to their stereospecificity. This lack of metabolism is the basis for the interest in L-sugars as potential non-caloric sweeteners.

The following diagram outlines the initial steps of D-fructose metabolism, which are not believed to occur with L-fructose.

Fructose_Metabolism D-Fructose D-Fructose Fructose-1-Phosphate Fructose-1-Phosphate D-Fructose->Fructose-1-Phosphate Fructokinase Glyceraldehyde Glyceraldehyde Fructose-1-Phosphate->Glyceraldehyde Aldolase B Dihydroxyacetone Phosphate Dihydroxyacetone Phosphate Fructose-1-Phosphate->Dihydroxyacetone Phosphate Aldolase B Glycolysis / Gluconeogenesis Glycolysis / Gluconeogenesis Glyceraldehyde->Glycolysis / Gluconeogenesis Dihydroxyacetone Phosphate->Glycolysis / Gluconeogenesis

References

A Technical Guide to the Structural and Biological Distinctions Between alpha-L-fructofuranose and D-fructofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose, a key dietary monosaccharide, exists in various isomeric forms, with D-fructose being the most prevalent in nature. This technical guide provides an in-depth comparison of the structural and biological properties of α-L-fructofuranose and its enantiomer, D-fructofuranose. While sharing fundamental chemical properties, their stereochemical differences lead to distinct biological recognition and metabolic fates. This document outlines their structural characteristics, details experimental methodologies for their analysis, and presents a comparative overview of their initial interactions within biological systems, highlighting the stereoselectivity of transporters and enzymes.

Introduction to Fructofuranose Stereoisomers

Fructose, a six-carbon ketose, can exist in both open-chain and cyclic forms. The cyclic forms include five-membered furanose rings and six-membered pyranose rings. This guide focuses on the furanose forms of L- and D-fructose.

  • D- and L-Configuration: The "D" and "L" designations refer to the configuration of the chiral carbon furthest from the carbonyl group (C5 in fructose). In the Fischer projection of D-fructose, the hydroxyl group on C5 is on the right, while in L-fructose, it is on the left. D-fructose is the naturally abundant enantiomer, whereas L-fructose is rare.[1] D- and L-fructose are enantiomers, meaning they are non-superimposable mirror images of each other.

  • Alpha (α) and Beta (β) Anomers: The formation of the furanose ring creates a new chiral center at the anomeric carbon (C2). The "α" and "β" designations describe the orientation of the hydroxyl group at this position. In D-fructofuranose, the α-anomer has the anomeric hydroxyl group on the opposite side of the ring from the CH₂OH group at C5. The β-anomer has the anomeric hydroxyl group on the same side. For L-fructofuranose, the designations are relative to the configuration of its own C5.

This guide will specifically compare the structures and initial biological interactions of α-L-fructofuranose and the broader class of D-fructofuranose .

Structural Analysis: A Comparative Overview

While α-L-fructofuranose and D-fructofuranose are mirror images, their fundamental covalent bond lengths and angles are identical. The key differentiator lies in the three-dimensional arrangement of their constituent atoms.

Quantitative Structural Data

A comprehensive search of crystallographic databases did not yield a publication with a complete table of bond lengths and angles for isolated α-L-fructofuranose or D-fructofuranose. However, crystallographic data for a racemic mixture of β-D,L-fructose in its pyranose form has been reported.[1] The unit cell parameters for this racemic crystal are provided in the table below. It is important to note that these values are for the pyranose form and a crystalline mixture of both enantiomers, not the isolated furanose forms.

Crystal Data ParameterValue[1]
Chemical FormulaC₆H₁₂O₆
Molecular Weight180.16 g/mol
Crystal SystemTriclinic
Space GroupP1
a5.43124 (19) Å
b7.2727 (3) Å
c10.1342 (4) Å
α69.120 (2)°
β83.907 (2)°
γ78.381 (2)°
Volume366.09 (2) ų
Z2
Radiation TypeCu Kα
Temperature296 K

Experimental Protocols for Structural Elucidation

The determination of the three-dimensional structure of monosaccharides like fructofuranose relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography for Monosaccharides

X-ray crystallography provides precise information about the atomic arrangement in a crystalline solid.

Methodology:

  • Crystallization: The initial and often most challenging step is to obtain high-quality crystals of the target monosaccharide. For the racemic β-D,L-fructose study, crystals were grown from an aqueous solution containing an equimolar mixture of D- and L-fructose.[1] This is typically achieved through controlled evaporation of the solvent.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector. In the case of the racemic fructose study, a Rigaku R-AXIS RAPID diffractometer was used.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined by solving the "phase problem." The resulting electron density map is then used to build a model of the molecule. This model is refined to best fit the experimental data.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Purified_Molecule Purified Fructofuranose Supersaturated_Solution Supersaturated Solution Purified_Molecule->Supersaturated_Solution Dissolution Crystal Single Crystal Supersaturated_Solution->Crystal Controlled Evaporation Detector Detector Crystal->Detector Diffraction XRay_Source X-ray Source XRay_Source->Crystal Irradiation Diffraction_Pattern Diffraction Pattern Detector->Diffraction_Pattern Electron_Density_Map Electron Density Map Diffraction_Pattern->Electron_Density_Map Phase Determination Atomic_Model Atomic Model Electron_Density_Map->Atomic_Model Model Building & Refinement

Fig. 1: Workflow for X-ray Crystallography.
NMR Spectroscopy for Anomer Analysis

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For fructose, it is particularly useful for determining the equilibrium distribution of its different anomers and tautomers.[2][3][4]

Methodology for ¹H NMR Analysis of Fructose Anomers:

  • Sample Preparation: D-fructose is dissolved in deuterium oxide (D₂O) to a desired concentration (e.g., 0.089 M to 0.36 M). D₂O is used as the solvent to avoid a large interfering signal from water protons.[2]

  • Equilibration: The solution is allowed to equilibrate at a specific temperature (e.g., 20 °C) for a sufficient time (e.g., at least 48 hours) to ensure that the anomeric and tautomeric equilibrium is reached.[2]

  • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired. A high-field spectrometer (e.g., 600 MHz or higher) is preferable for better resolution of the complex, overlapping signals of the different fructose isomers.

  • Spectral Analysis: The resonances corresponding to the different anomers (α-furanose, β-furanose, α-pyranose, β-pyranose) and the open-chain keto form are identified and assigned based on their chemical shifts and coupling constants. The relative concentrations of each form are determined by integrating the corresponding signals.[2][3][4]

Biological Interactions: A Tale of Two Enantiomers

The stereochemistry of D- and L-fructose has profound implications for their interaction with biological systems, which are inherently chiral.

Transport into the Cell: The Role of GLUT5

The primary transporter for fructose into intestinal and other cells is the glucose transporter 5 (GLUT5).[5] GLUT5 exhibits a high degree of stereoselectivity for D-fructose. The binding of D-fructose to GLUT5 is a critical first step in its absorption and metabolism.[5] In contrast, L-fructose is not significantly transported by GLUT5. This selectivity is attributed to the specific arrangement of amino acid residues in the transporter's binding site that can form favorable interactions with the hydroxyl groups of D-fructose but not its mirror image.[5]

The First Metabolic Step: Fructokinase Specificity

Once inside the cell, D-fructose is primarily phosphorylated by fructokinase (also known as ketohexokinase) to fructose-1-phosphate.[6] This reaction traps fructose inside the cell and commits it to metabolism. Fructokinase also demonstrates a high degree of substrate specificity. Studies have shown that fructokinase is specific for the β-furanose anomer of D-fructose. While direct kinetic data for L-fructose is scarce, studies on the closely related L-sorbose (the C3 epimer of L-fructose) show that it can be phosphorylated by fructokinase, suggesting that L-fructose may also be a substrate, albeit likely a poor one compared to D-fructose. The α-anomer of L-sorbose is recognized by fructokinase, which corresponds to the β-anomeric configuration in D-fructose.

The following diagram illustrates the differential initial biological interactions of D-fructose and L-fructose.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space D_Fructose_ext D-Fructose GLUT5 GLUT5 Transporter D_Fructose_ext->GLUT5 High Affinity Binding & Transport L_Fructose_ext L-Fructose L_Fructose_ext->GLUT5 Poor Binding & Minimal Transport D_Fructose_int D-Fructose GLUT5->D_Fructose_int L_Fructose_int L-Fructose (Minimal Entry) GLUT5->L_Fructose_int Fructokinase Fructokinase D_Fructose_int->Fructokinase Phosphorylation Fructose_1_P Fructose-1-Phosphate Fructokinase->Fructose_1_P Metabolism Further Metabolism (Glycolysis, Lipogenesis) Fructose_1_P->Metabolism L_Fructose_int->Fructokinase Poor Substrate

Fig. 2: Comparative Biological Interaction of D- and L-Fructose.

Conclusion

While α-L-fructofuranose and D-fructofuranose are structurally mirror images with identical fundamental chemical properties, their stereochemical differences are paramount in a biological context. The cellular machinery for sugar transport and metabolism, having evolved to recognize and process D-fructose, largely excludes L-fructose. This high degree of stereoselectivity, exemplified by the GLUT5 transporter and fructokinase, underscores the importance of molecular geometry in biological recognition and has significant implications for nutrition, drug design, and metabolic research. Future studies focusing on obtaining detailed crystallographic data for L-fructofuranose and its derivatives will further illuminate the subtle structural nuances that govern these critical biological interactions.

References

The Biological Significance of L-Sugars: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the vast world of carbohydrates, the D-enantiomers have long dominated the landscape of biological systems, serving as primary energy sources and structural components. Their stereoisomers, the L-sugars, have historically been considered biologically inert due to the stereospecificity of metabolic enzymes. However, a growing body of research has unveiled the unique and significant biological roles of these "left-handed" sugars, positioning them as molecules of interest for therapeutic and research applications. This technical guide provides an in-depth exploration of the biological significance of L-sugars, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

L-Sugars in Metabolism and Health

While generally not metabolized for energy in the same manner as their D-counterparts, certain L-sugars exhibit potent and specific biological activities.

L-Arabinose: A Natural Sucrase Inhibitor

L-arabinose, a pentose found in plant hemicelluloses, has garnered significant attention for its ability to selectively inhibit the intestinal enzyme sucrase. This inhibition reduces the breakdown of sucrose into glucose and fructose, thereby blunting the postprandial glycemic and insulinemic responses.

Quantitative Data: L-Arabinose Effects

ParameterValueReference
Sucrase Inhibition (Ki) ~2.0 mmol/L (uncompetitive)[1]
Reduction in Peak Glucose (Human Studies) 11-19%[2][3]
Reduction in Peak Insulin (Human Studies) 23-33%[2]
Oral Bioavailability (Humans) Low, but sufficient for intestinal effects[4]

Signaling Pathway: Sucrase Inhibition by L-Arabinose

The following diagram illustrates the uncompetitive inhibition of sucrase by L-arabinose. In this model, L-arabinose binds to the enzyme-substrate (sucrase-sucrose) complex, preventing the release of glucose and fructose.

Sucrase_Inhibition Sucrase Sucrase (Enzyme) ES_Complex Sucrase-Sucrose Complex Sucrase->ES_Complex Binds Sucrose Sucrose (Substrate) Sucrose->ES_Complex Products Glucose + Fructose ES_Complex->Products Catalyzes ESI_Complex Sucrase-Sucrose-L-Arabinose (Inactive Complex) ES_Complex->ESI_Complex Binds L_Arabinose L-Arabinose (Inhibitor) L_Arabinose->ESI_Complex

Sucrase inhibition by L-arabinose.
L-Glucose: The Unmetabolizable Sugar

L-glucose, the enantiomer of D-glucose, is not recognized by hexokinase, the first enzyme in the glycolytic pathway, and is therefore not metabolized for energy in humans.[5][6][7] This unique property has led to its investigation for several applications.

  • Low-Calorie Sweetener: Its taste is indistinguishable from D-glucose, making it a potential non-caloric sweetener.[7][8] However, high manufacturing costs have limited its widespread use.[7]

  • Laxative: Due to its poor absorption, L-glucose can act as an osmotic laxative.[7][8]

  • Cancer Research: Fluorescently labeled L-glucose analogs are being explored as imaging agents to study aberrant glucose uptake in cancer cells.

Quantitative Data: L-Glucose

ParameterValueReference
Metabolism in Humans Not phosphorylated by hexokinase[5][7]
Oral Bioavailability Very low[5]

L-Sugars in Drug Development

The unique stereochemistry of L-sugars has been ingeniously exploited in the development of potent antiviral drugs, particularly L-nucleoside analogs.

L-Nucleoside Analogs: Potent Viral Polymerase Inhibitors

L-nucleoside analogs are synthetic compounds where the natural D-ribose or D-deoxyribose sugar is replaced by its L-enantiomer. These molecules act as chain terminators during viral DNA or RNA synthesis, effectively halting viral replication. Their L-configuration makes them poor substrates for human DNA polymerases, contributing to their favorable safety profile.

Key L-Nucleoside Analogs and their Targets:

  • Lamivudine (3TC): An L-cytidine analog used to treat HIV and Hepatitis B Virus (HBV) infections.[9][10][11]

  • Emtricitabine (FTC): A fluorinated L-cytidine analog used for the treatment of HIV infection.[12]

  • Telbivudine (L-dT): An L-thymidine analog used for the treatment of HBV infection.[13][14]

Quantitative Data: L-Nucleoside Analog Antiviral Activity

DrugVirusIC50 ValueBioavailability (Oral)Reference
Lamivudine HIV-1 Reverse Transcriptase0.002 - 1.14 µM~86%[9][13]
HBV DNA Polymerase~0.1 µM[9]
Emtricitabine HIV-1 Reverse Transcriptase0.17 - 0.84 µM~93%[12][15]
Telbivudine HBV DNA Polymerase0.05 - 0.65 µMNot specified[13]

Signaling Pathway: Mechanism of L-Nucleoside Analogs

The following diagram illustrates the mechanism of action of L-nucleoside analogs as viral reverse transcriptase inhibitors.

L_Nucleoside_Inhibition cluster_cell Infected Host Cell L_Nucleoside L-Nucleoside Analog (Prodrug) L_Nuc_TP L-Nucleoside Triphosphate (Active Drug) L_Nucleoside->L_Nuc_TP Cellular Kinases Viral_RT Viral Reverse Transcriptase L_Nuc_TP->Viral_RT Competitive Inhibition Growing_DNA Growing Viral DNA Viral_RT->Growing_DNA Synthesizes Viral_RNA Viral RNA Template Viral_RNA->Viral_RT Terminated_DNA Chain-Terminated Viral DNA Growing_DNA->Terminated_DNA Incorporation of L-Nucleoside-TP

Mechanism of L-nucleoside analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of L-sugars.

Synthesis of L-Glucose from D-Glucose

This protocol outlines a common strategy for the chemical synthesis of L-glucose from the readily available D-glucose, involving a "head-to-tail inversion" of the carbon skeleton.[2][16][17][18][19]

Materials:

  • D-gulono-1,4-lactone (derived from D-glucose)

  • Trityl chloride

  • Pyridine

  • Reducing agent (e.g., Sodium borohydride)

  • Acylating or benzylating agents

  • Oxidizing agent (e.g., Dess-Martin periodinane)

  • Solvents (e.g., DMF, CH2Cl2, Methanol)

  • Reagents for deprotection (e.g., HCOOH, Pd/C)

Procedure:

  • Protection of D-gulono-1,4-lactone: Regioselectively protect the primary hydroxyl group (C6) of D-gulono-1,4-lactone with a trityl group.

  • Reduction of the Lactone: Reduce the lactone to the corresponding diol.

  • Protection of Remaining Hydroxyls: Protect the remaining free hydroxyl groups using acyl or benzyl protecting groups.

  • Deprotection of the Primary Hydroxyl: Selectively remove the trityl group to expose the primary hydroxyl at the original C6 position.

  • Oxidation to Aldehyde: Oxidize the primary alcohol to an aldehyde.

  • Reduction of the Original Carbonyl: Reduce the original C1 carbonyl (now an aldehyde) to a primary alcohol.

  • Deprotection: Remove all remaining protecting groups to yield L-glucose.

  • Purification: Purify the final product by crystallization or chromatography.

In Vitro Sucrase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of a compound, such as L-arabinose, on sucrase activity.[10][11][12][20][21]

Materials:

  • Rat intestinal acetone powder or Caco-2 cell lysate (as a source of sucrase)

  • Sucrose solutions of varying concentrations

  • L-arabinose solutions of varying concentrations

  • Phosphate buffer (pH 7.0)

  • Glucose oxidase-peroxidase (GOPOD) reagent

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a homogenate of rat intestinal mucosa or a lysate of differentiated Caco-2 cells in phosphate buffer.

  • Assay Setup: In a microplate, add the enzyme preparation, sucrose solution (substrate), and the inhibitor (L-arabinose) or buffer (control).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., Tris buffer).

  • Glucose Quantification: Add GOPOD reagent to each well and incubate to allow for color development.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 505 nm) using a microplate reader.

  • Data Analysis: Calculate the rate of glucose production and determine the type of inhibition and the inhibition constant (Ki) using Lineweaver-Burk or other kinetic plots.

Measurement of L-Arabinose Effect on Postprandial Glucose

This protocol outlines a human clinical trial design to assess the in vivo effects of L-arabinose on blood glucose levels after a sucrose load.[1][9][22][23]

Study Design: Randomized, double-blind, crossover study.

Participants: Healthy volunteers.

Procedure:

  • Fasting: Participants fast overnight.

  • Baseline Blood Sample: A baseline blood sample is collected.

  • Test Beverage Administration: Participants consume a sucrose-containing beverage with or without a specific dose of L-arabinose.

  • Post-Ingestion Blood Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, 120, 180 minutes) after beverage consumption.

  • Analyte Measurement: Plasma glucose and insulin concentrations are measured in the collected samples.

  • Data Analysis: The incremental area under the curve (iAUC) for glucose and insulin is calculated. Peak glucose and insulin concentrations and time to peak are also determined. Statistical analysis is performed to compare the effects of the L-arabinose and control beverages.

Reverse Transcriptase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of L-nucleoside triphosphates against a viral reverse transcriptase.[24][25][26][27][28][29]

Materials:

  • Recombinant viral reverse transcriptase (e.g., HIV-1 RT)

  • Template-primer (e.g., poly(A)/oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)

  • L-nucleoside triphosphate inhibitor

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, template-primer, dNTPs (including the labeled dNTP), and the reverse transcriptase enzyme.

  • Inhibitor Addition: Add varying concentrations of the L-nucleoside triphosphate inhibitor to the reaction mixtures. A control reaction without the inhibitor is also prepared.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Precipitation: Stop the reaction and precipitate the newly synthesized DNA by adding cold TCA.

  • Filtration: Collect the precipitated DNA on glass fiber filters.

  • Washing: Wash the filters to remove unincorporated labeled dNTPs.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the investigation of a novel L-sugar's biological activity.

Experimental_Workflow Start Hypothesis: Novel L-Sugar has Biological Activity In_Vitro In Vitro Studies Start->In_Vitro Enzyme_Assay Enzyme Inhibition Assays In_Vitro->Enzyme_Assay Cell_Culture Cell Culture Experiments In_Vitro->Cell_Culture In_Vivo In Vivo Studies (Animal Models) Enzyme_Assay->In_Vivo Cell_Culture->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Toxicity Toxicity Studies In_Vivo->Toxicity Human_Trials Human Clinical Trials PK_PD->Human_Trials Toxicity->Human_Trials Phase_I Phase I (Safety) Human_Trials->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Confirmation) Phase_II->Phase_III Conclusion Conclusion: Biological Significance Established Phase_III->Conclusion

General workflow for L-sugar research.

Conclusion

The biological significance of L-sugars extends far beyond their initial perception as inert molecules. From modulating metabolic pathways to forming the backbone of life-saving antiviral drugs, L-sugars represent a fascinating and promising area of research. This technical guide has provided a comprehensive overview of their key roles, supported by quantitative data and detailed experimental protocols. As our understanding of the intricate world of stereochemistry continues to expand, the potential for discovering new biological activities and therapeutic applications for L-sugars remains a compelling frontier in science and medicine.

References

An In-depth Technical Guide to the Biosynthesis Pathways of L-Fructose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathways of L-fructose, a rare sugar with potential applications in the food and pharmaceutical industries. This document details various synthetic approaches, including chemical, enzymatic, and microbial methods, with a focus on quantitative data and detailed experimental protocols to support research and development efforts.

Chemical Synthesis of L-Fructose from L-Sorbose

A prominent chemical synthesis route for L-fructose utilizes the relatively inexpensive and commercially available L-sorbose as a starting material. The fundamental principle of this pathway involves the inversion of the hydroxyl groups at the C3 and C4 positions of L-sorbose.

Signaling Pathway

The chemical conversion of L-sorbose to L-fructose is a multi-step process that can be summarized as follows:

G LSorbose L-Sorbose BlockedSorbose 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose LSorbose->BlockedSorbose Acetone, SnCl₂ MesylatedSorbose Mesylated Intermediate BlockedSorbose->MesylatedSorbose Mesyl Chloride, Pyridine Epoxide 3,4-Oxirane Intermediate MesylatedSorbose->Epoxide Alkaline conditions BlockedFructose Blocked L-Fructose Epoxide->BlockedFructose Acid/Base Hydrolysis LFructose L-Fructose BlockedFructose->LFructose Acid Hydrolysis

Chemical synthesis of L-fructose from L-sorbose.
Experimental Protocol

Synthesis of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose: A suspension of L-sorbose (10 g) in 2,2-dimethoxypropane (30 ml) is prepared. A solution of tin(II) chloride (30 mg) in 1,2-dimethoxyethane (1 ml) is added. The mixture is refluxed with stirring for 2.5 hours until the solution becomes clear, and then it is evaporated to a syrup[1].

Mesylation: The resulting syrup is dissolved in pyridine (20 ml) and cooled in an ice bath. Methanesulfonyl chloride (6.45 ml) is added slowly. The mixture is stored at room temperature for 2.5 hours[1].

Epoxide Formation and Hydrolysis: Water (400 ml) is added to the mesylated intermediate, and the formed crystals are collected. The crystals are then treated under alkaline conditions to form the 3,4-oxirane ring. This epoxide is subsequently opened by acid or base hydrolysis to yield a blocked L-fructose derivative.

Deprotection: The final step involves the removal of the blocking groups, typically by acid hydrolysis, to yield L-fructose. The crude product can be purified by crystallization from ethanol[1]. A 52% yield from the starting material has been reported for this process[2].

Enzymatic Synthesis of L-Fructose

Enzymatic methods offer a highly specific and often more environmentally friendly alternative to chemical synthesis. Several enzymatic pathways for L-fructose production have been explored.

Isomerization of L-Mannose

L-mannose can be isomerized to L-fructose using the enzyme L-mannose isomerase. This enzyme can be sourced from various microorganisms.

G LMannose L-Mannose LFructose L-Fructose LMannose->LFructose L-Mannose Isomerase

Enzymatic isomerization of L-mannose to L-fructose.
Enzyme SourceSubstrateProductYield (%)Reference
Aerobacter aerogenes (cell-free extracts)L-MannoseL-Fructose28-32[1]
Mutant Klebsiella aerogenesL-MannoseL-Fructose-[3]

Table 1: Reported yields for the enzymatic isomerization of L-mannose to L-fructose.

A general procedure involves incubating a solution of L-mannose with L-mannose isomerase under optimized conditions of pH and temperature. For detection of L-fructose, a paper sandwich assay can be utilized. After incubation, the paper is dried and sprayed with acidic naphthoresorcinol, where the development of pink spots indicates the presence of a keto-sugar like L-fructose[3].

Multi-Enzyme Synthesis via Aldol Condensation

A one-pot, multi-enzyme system provides an efficient route to L-fructose from more readily available starting materials. One such system utilizes rhamnulose-1-phosphate aldolase.

Two variations of this multi-enzyme system have been described:

Method 1: Using Racemic Glyceraldehyde and Dihydroxyacetone Phosphate (DHAP)

G Glyceraldehyde rac-Glyceraldehyde LFructose1P L-Fructose-1-Phosphate Glyceraldehyde->LFructose1P Rhamnulose-1-Phosphate Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) DHAP->LFructose1P LFructose L-Fructose LFructose1P->LFructose Acid Phosphatase

Multi-enzyme synthesis of L-fructose (Method 1).

Method 2: In situ Generation of L-Glyceraldehyde from Glycerol

G Glycerol Glycerol LGlyceraldehyde L-Glyceraldehyde Glycerol->LGlyceraldehyde Galactose Oxidase, Catalase LFructose1P L-Fructose-1-Phosphate LGlyceraldehyde->LFructose1P Rhamnulose-1-Phosphate Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) DHAP->LFructose1P LFructose L-Fructose LFructose1P->LFructose Acid Phosphatase

Multi-enzyme synthesis of L-fructose (Method 2).
MethodStarting MaterialsKey EnzymesYield (%)Reference
1rac-Glyceraldehyde, DHAPRhamnulose-1-phosphate aldolase, Acid phosphatase-[4][5]
2Glycerol, DHAPGalactose oxidase, Catalase, Rhamnulose-1-phosphate aldolase, Acid phosphatase55 (after purification)[4][5]

Table 2: Comparison of multi-enzyme synthesis methods for L-fructose.

Assay for Monitoring Aldol Condensation: The progress of the aldol condensation can be monitored indirectly by measuring the decrease in DHAP concentration. This is achieved by the reduction of DHAP with NADH-dependent glycerol-3-phosphate dehydrogenase in a 50 mM potassium phosphate buffer (pH 7.5) at 23 °C. The decrease in absorbance at 340 nm is monitored spectrophotometrically[5].

General Synthesis and Purification: The reaction mixture containing the substrates and enzymes is incubated under optimized conditions. Following the reaction, the pH is adjusted, and the mixture is treated to remove proteins. The L-fructose product is then purified from the reaction mixture using techniques such as silica gel column chromatography[6].

Microbial Production of L-Fructose

Certain microorganisms are capable of producing L-fructose through fermentation processes. Gluconobacter oxydans is a notable example used for this purpose.

Fermentation Pathway

G DSorbitol D-Sorbitol LSorbose L-Sorbose DSorbitol->LSorbose Gluconobacter oxydans

Production of L-sorbose by Gluconobacter oxydans.
Quantitative Data

MicroorganismSubstrateProductTiter (g/L)Fermentation Time (h)Reference
Gluconobacter oxydansD-SorbitolL-Sorbose20028[7]
Gluconobacter oxydansD-SorbitolL-Sorbose41036[8]

Table 3: L-sorbose production by Gluconobacter oxydans.

Experimental Protocol

Inoculum Preparation and Fermentation: Gluconobacter oxydans is pre-activated in a suitable medium (e.g., 50 g/L sorbitol and 5 g/L yeast extract) and cultivated at 30 °C and 220 rpm for 24 hours. The culture is then transferred to a larger fermentation medium for production. The fermentation is carried out under controlled pH and temperature with aeration[9][10].

Product Analysis: The concentration of L-sorbose in the fermentation broth can be determined using High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID)[11][12].

Biosynthesis of 1-Deoxy-L-fructose

1-Deoxy-L-fructose is a rare deoxy sugar that can be produced through a combination of chemical and biotechnological methods.

Synthesis Pathway

G LRhamnose L-Rhamnose (6-deoxy-L-mannose) LRhamnitol L-Rhamnitol (1-deoxy-L-mannitol) LRhamnose->LRhamnitol Hydrogenation OneDeoxyLFructose 1-Deoxy-L-fructose LRhamnitol->OneDeoxyLFructose Oxidation (Enterobacter aerogenes IK7)

Synthesis of 1-deoxy-L-fructose from L-rhamnose.
Experimental Protocol

The synthesis involves the hydrogenation of L-rhamnose (6-deoxy-L-mannose) to L-rhamnitol (1-deoxy-L-mannitol), followed by the microbial oxidation of L-rhamnitol to 1-deoxy-L-fructose using Enterobacter aerogenes IK7[12].

Analytical Methodologies

Accurate quantification of L-fructose and related sugars is crucial for monitoring reaction progress and determining yields. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.

HPLC Analysis of Sugars

Typical HPLC Conditions:

  • Column: Amino-bonded phase column (e.g., µBondapak/carbohydrate) or a mixed-mode column.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 or 80:20 v/v) is commonly used in isocratic elution.

  • Flow Rate: Typically around 1.0 to 2.0 mL/min.

  • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for sugar analysis.

Sample Preparation: Samples may require cleanup procedures to remove interfering substances. This can involve dilution, centrifugation, and filtration. For complex matrices, solid-phase extraction (SPE) might be necessary.

Quantitative Analysis: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards to generate a calibration curve.

This guide provides a foundational understanding of the key biosynthesis pathways for L-fructose. The detailed protocols and quantitative data are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation and process optimization.

References

Unraveling the Anomeric Effect in alpha-L-fructofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, plays a pivotal role in dictating the conformational preferences and reactivity of glycosidic bonds. In the context of alpha-L-fructofuranose, a five-membered ketofuranose ring, the anomeric effect contributes significantly to its three-dimensional structure and biological function. This in-depth technical guide provides a comprehensive analysis of the anomeric effect in this compound, integrating theoretical principles with experimental evidence from computational modeling, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and quantitative data are presented to offer a robust resource for researchers in glycobiology and drug development.

Theoretical Framework of the Anomeric Effect

The anomeric effect describes the thermodynamic preference of an electronegative substituent at the anomeric carbon (C2 in fructofuranose) of a cyclic hemiacetal or hemiketal to adopt an axial or pseudo-axial orientation, contrary to what would be expected from steric considerations alone. This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom (O5) and the antibonding σ* orbital of the exocyclic C2-O2 bond. For this interaction to be maximal, an anti-periplanar arrangement between the lone pair and the C-O σ* orbital is required, which is achieved in the axial conformation.

In this compound, the anomeric hydroxyl group at C2 is in a pseudo-axial orientation. The anomeric effect in furanosides is a complex interplay of the endo-anomeric and exo-anomeric effects. The endo-anomeric effect pertains to the stabilization derived from the interaction between the ring oxygen's lone pair and the anomeric substituent's antibonding orbital. The exo-anomeric effect involves the orientation of the substituent on the anomeric oxygen.

The overall conformational preference of the furanose ring is not solely governed by the anomeric effect but is also influenced by steric interactions and the puckering of the five-membered ring, which can adopt various envelope (E) and twist (T) conformations.

Diagram of the Anomeric Effect in this compound

anomeric_effect cluster_alpha_L_fructofuranose This compound Ring cluster_orbital_interaction Orbital Overlap O5 O5 C2 C2 O5->C2 O2 O2 (axial) C2->O2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->O5 lp n (O5 lone pair) sigma_star σ* (C2-O2) lp->sigma_star Hyperconjugation (Stabilizing Interaction)

Caption: Orbital interaction underlying the anomeric effect in this compound.

Quantitative Data Presentation

Computational Data

Computational chemistry provides valuable insights into the geometric and energetic consequences of the anomeric effect. The following table summarizes key bond lengths for this compound, calculated at the MP2(full)/6-311++G(d,p) level of theory, which highlight the influence of hyperconjugation. The shortening of the endocyclic C5-O5 bond and the lengthening of the exocyclic C2-O2 bond are characteristic indicators of the anomeric effect.

BondCalculated Bond Length (Å)
C2-O2 (anomeric)1.423
C2-O5 (endocyclic)1.448
C5-O5 (endocyclic)1.431
C2-C31.531
C3-C41.536
C4-C51.529

Table 1: Calculated bond lengths for this compound.

Experimental Data from X-ray Crystallography

Experimental data from X-ray crystallography of carbohydrate derivatives provide crucial validation for theoretical models. The following table presents selected bond lengths and angles from the crystal structure of N-(1,6-dideoxy-alpha-L-fructofuranos-1-yl)-L-proline, which contains an this compound ring.

Bond/AngleExperimental Value
C2-O5 (endocyclic)1.435 Å
C5-O5 (endocyclic)1.443 Å
C2-N1 (pseudo-axial)1.481 Å
C2-C31.523 Å
C3-C41.521 Å
C4-C51.516 Å
O5-C2-N1108.9°
C3-C2-O5105.8°
C5-O5-C2109.8°

Table 2: Selected experimental bond lengths and angles for an this compound derivative.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the anomeric configuration and predominant conformation of this compound in solution.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a small amount of a reference standard (e.g., TSP or TMS) for chemical shift calibration.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H-NMR Spectroscopy:

    • Acquire a one-dimensional ¹H-NMR spectrum at a high field strength (e.g., 500 MHz or higher) to achieve optimal signal dispersion.

    • Identify the anomeric proton signals, which typically resonate in the downfield region of the carbohydrate spectrum. For furanoses, these signals may be less resolved than for pyranoses.

    • Measure the ³J(H,H) coupling constants, particularly the coupling between protons on C3 and C4, which provides information about the ring pucker. In ketofuranoses like fructose, the protons on the carbon adjacent to the anomeric center (C3) are key.

  • 2D-NMR Spectroscopy (COSY, HSQC, HMBC):

    • Perform a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivities and confirm assignments.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate proton signals with their directly attached ¹³C signals.

    • Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.

  • Data Analysis:

    • Analyze the coupling constants. For furanose rings, the magnitude of the vicinal proton-proton coupling constants is related to the dihedral angle via the Karplus equation. This allows for the determination of the preferred ring conformation (e.g., envelope or twist).

    • The anomeric configuration in ketofuranoses can be inferred from chemical shifts and, where applicable, NOE (Nuclear Overhauser Effect) data.

Experimental Workflow for NMR Analysis

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis prep Dissolve this compound in deuterated solvent nmr_1d 1D ¹H-NMR prep->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) prep->nmr_2d assign Spectral Assignment nmr_1d->assign nmr_2d->assign coupling Measure Coupling Constants assign->coupling conformation Determine Ring Conformation (Karplus Equation) coupling->conformation anomeric Confirm Anomeric Configuration conformation->anomeric

Caption: A generalized workflow for the NMR-based conformational analysis of this compound.

X-ray Crystallography

Objective: To determine the solid-state structure of this compound or a suitable derivative to obtain precise bond lengths and angles.

Methodology:

  • Crystallization:

    • Synthesize a suitable crystalline derivative of this compound if the parent sugar does not crystallize readily.

    • Employ various crystallization techniques (e.g., slow evaporation, vapor diffusion) with a range of solvents and solvent mixtures to obtain single crystals of sufficient quality.

  • Data Collection:

    • Mount a single crystal on a goniometer head.

    • Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

  • Data Analysis:

    • Analyze the refined structure to determine the precise geometry of the fructofuranose ring.

    • Compare the experimental bond lengths and angles with theoretical predictions to assess the influence of the anomeric effect in the solid state.

Conclusion

The anomeric effect is a critical determinant of the structure and, by extension, the function of this compound. This guide has provided a multifaceted examination of this phenomenon, combining theoretical underpinnings with quantitative data from computational and experimental sources. The presented methodologies offer a framework for researchers to further investigate the conformational intricacies of furanosides, which is essential for advancing our understanding of carbohydrate biology and for the rational design of carbohydrate-based therapeutics. The interplay of stereoelectronic effects and the inherent flexibility of the furanose ring underscores the complexity of carbohydrate chemistry and highlights the power of a multidisciplinary approach to its study.

Theoretical Modeling of α-L-Fructofuranose Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-L-fructofuranose, a five-membered ring structure of the L-isomer of fructose, plays a crucial role in various biological processes and is a key structural motif in many natural products and pharmaceuticals. Understanding its three-dimensional conformation is paramount for elucidating its biological function and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical methods employed to model the conformation of α-L-fructofuranose. It delves into the principles of computational approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, outlines detailed experimental protocols for these methods, and presents a summary of key quantitative data, including relative energies, dihedral angles, and NMR coupling constants for its predominant conformers.

Introduction to Furanose Conformation: The Pseudorotational Concept

The conformation of the five-membered furanose ring is inherently flexible and cannot be described by a single, rigid structure. Instead, its dynamic nature is best represented by the concept of pseudorotation, a continuous puckering motion of the ring. This motion can be visualized as a wave of puckering that travels around the ring, resulting in a series of envelope (E) and twist (T) conformations.

The entire pseudorotational itinerary can be described by two parameters: the puckering amplitude (ν_max_), which indicates the degree of deviation from planarity, and the phase angle (P), which defines the position of the pucker on the pseudorotational wheel. The 360° pseudorotational cycle encompasses ten envelope and ten twist conformations. For α-L-fructofuranose, the substituents on the ring influence the energy landscape of this cycle, leading to a preference for certain low-energy conformers.

Theoretical Modeling Methodologies

The conformational landscape of α-L-fructofuranose is typically explored using a combination of quantum mechanics (QM) and molecular mechanics (MM) methods. As α-L-fructofuranose is the enantiomer of α-D-fructofuranose, the conformational energies and geometries are identical. Therefore, computational data for α-D-fructofuranose can be directly applied to α-L-fructofuranose.[1][2]

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to determine the electronic structure of molecules and predict their properties, including geometry and relative energies of different conformers.

Experimental Protocol: DFT-based Conformational Analysis

  • Initial Structure Generation: A set of initial structures representing various points on the pseudorotational pathway (e.g., envelope and twist conformations) of α-L-fructofuranose is generated.

  • Geometry Optimization: Each initial structure is subjected to geometry optimization to find the nearest local energy minimum. A commonly used functional for carbohydrate conformational analysis is B3LYP, often paired with a basis set such as 6-311++G(d,p). The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the non-covalent interactions, such as intramolecular hydrogen bonds, that are prevalent in sugars.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Solvation Modeling: To simulate the effect of a solvent (e.g., water), a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is often employed. This is critical as solvent interactions can significantly influence the relative stability of conformers.

  • Relative Energy Calculation: The relative energies (ΔE) of the conformers are calculated by taking the difference between the energy of each conformer and that of the global minimum. These energies can be further refined to Gibbs free energies (ΔG) by including the thermal and entropic contributions from the frequency calculations.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the conformational landscape of α-L-fructofuranose by simulating the movement of atoms over time. This approach is particularly useful for exploring the conformational space and understanding the transitions between different conformers.

Experimental Protocol: MD Simulation of α-L-Fructofuranose

  • System Setup: The optimized structure of the desired α-L-fructofuranose conformer is placed in a simulation box (e.g., cubic or triclinic). The box is then filled with a chosen solvent, typically explicit water molecules (e.g., TIP3P or SPC/E water models).

  • Force Field Selection: A suitable force field for carbohydrates is selected. Commonly used force fields include GLYCAM, CHARMM, and AMBER.[3][4] These force fields contain the parameters (e.g., bond lengths, angles, dihedral terms, van der Waals parameters, and partial charges) that define the potential energy of the system.

  • Energy Minimization: The initial system is energy-minimized to remove any unfavorable contacts or steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the solute.

  • Production Run: A long production simulation (typically in the nanosecond to microsecond timescale) is performed in the NPT or NVT ensemble. The atomic coordinates are saved at regular intervals for subsequent analysis.

  • Trajectory Analysis: The simulation trajectory is analyzed to determine the conformational preferences. This includes monitoring the pseudorotational parameters (P and ν_max_), dihedral angles, and intramolecular hydrogen bonding patterns over time. The free energy landscape can be constructed from the probability distribution of these parameters.

Quantitative Conformational Data

The following tables summarize the key quantitative data for the low-energy conformers of α-D-fructofuranose, which are applicable to α-L-fructofuranose. The furanose ring atoms are numbered C2' (anomeric carbon), C3', C4', C5', and O5'.

Table 1: Calculated Relative Energies of α-D-Fructofuranose Conformers

ConformerPuckering DescriptionRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous
¹E C1'-endo0.000.00
E₂ C2'-exo0.5 - 1.00.2 - 0.7
³T₂ C3'-endo, C2'-exo0.8 - 1.50.6 - 1.2
E₄ C4'-exo1.2 - 2.01.0 - 1.8

Note: The exact relative energies can vary depending on the level of theory and basis set used in the calculations. The ranges provided are typical values reported in the literature.

Table 2: Key Endocyclic Dihedral Angles for α-D-Fructofuranose Conformers (°)

Dihedral Angle¹E ConformerE₂ Conformer³T₂ Conformer
C2'-C3'-C4'-C5' -35 to -4015 to 2030 to 35
C3'-C4'-C5'-O5' 20 to 25-30 to -35-40 to -45
C4'-C5'-O5'-C2' 0 to 535 to 4030 to 35
C5'-O5'-C2'-C3' -20 to -25-25 to -300 to 5
O5'-C2'-C3'-C4' 35 to 405 to 10-20 to -25

Table 3: Calculated and Experimental ³J(H,H) Coupling Constants (Hz) for α-D-Fructofuranose

CouplingKarplus-like Equation PredictionExperimental (in D₂O)
³J(H3',H4') Dependent on dihedral angle3.0 - 5.0
³J(H4',H5') Dependent on dihedral angle4.0 - 6.0

Note: Direct comparison between calculated and experimental coupling constants requires averaging over the populated conformers from an MD simulation or a Boltzmann-weighted average of the conformers from DFT calculations.

Experimental Validation

The theoretical models of α-L-fructofuranose conformation are validated through comparison with experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy. Vicinal proton-proton coupling constants (³J(H,H)) are particularly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing the experimentally measured coupling constants with those calculated from the theoretically predicted conformers, the accuracy of the computational model can be assessed.[5] Nuclear Overhauser Effect (NOE) data can also provide through-space distance information between protons, further aiding in the validation of the predicted three-dimensional structures.

Logical Workflow and Signaling Pathways

The following diagram illustrates the typical workflow for the theoretical modeling of α-L-fructofuranose conformation.

conformational_analysis_workflow cluster_computational Computational Modeling cluster_validation Experimental Validation cluster_output Output start Initial Structure Generation (Pseudorotational Scan) dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation (Confirm Minima, ZPVE) dft->freq md_setup MD System Setup (Force Field, Solvent Box) dft->md_setup solvation Continuum Solvation Model (e.g., PCM, SMD) freq->solvation rel_energy Relative Energy Calculation (ΔE, ΔG) solvation->rel_energy comparison Comparison of Calculated and Experimental Data rel_energy->comparison md_sim Molecular Dynamics Simulation (Equilibration & Production) md_setup->md_sim traj_analysis Trajectory Analysis (Dihedrals, Puckering, H-bonds) md_sim->traj_analysis traj_analysis->comparison nmr_exp NMR Spectroscopy (³J(H,H) Coupling Constants, NOE) nmr_exp->comparison conf_model Validated Conformational Model of α-L-Fructofuranose comparison->conf_model

Computational and experimental workflow for α-L-fructofuranose conformation.

Conclusion

The theoretical modeling of α-L-fructofuranose conformation is a multifaceted process that relies on the synergistic application of quantum mechanics and molecular mechanics methods. DFT provides accurate energetic and geometric information for individual conformers, while MD simulations offer insights into the dynamic behavior and conformational equilibria. The validation of these computational models against experimental NMR data is crucial for ensuring their accuracy and predictive power. The detailed understanding of the conformational preferences of α-L-fructofuranose derived from these studies is invaluable for researchers in the fields of carbohydrate chemistry, structural biology, and drug discovery, enabling a deeper understanding of its biological roles and facilitating the design of molecules with tailored properties.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of α-L-Fructofuranose and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-fructose and its derivatives are rare sugars with significant potential in the pharmaceutical and food industries. L-fructose serves as a non-nutritive sweetener and an inhibitor of certain glycosidases. The enzymatic synthesis of L-fructose and its furanose form offers a highly specific and efficient alternative to complex chemical methods, which often involve multiple steps and result in low yields. This document provides detailed application notes and protocols for three distinct enzymatic approaches for the synthesis of L-fructose and related fructofuranose-containing compounds: aldol addition, transglycosylation, and transfructosylation.

Method 1: One-Pot Aldol Addition for L-Fructose Synthesis

This method utilizes a multi-enzyme system to synthesize L-fructose from simple, inexpensive starting materials like glycerol. The key enzyme, L-rhamnulose-1-phosphate aldolase, catalyzes the stereospecific aldol condensation of L-glyceraldehyde and dihydroxyacetone phosphate (DHAP).

Quantitative Data Summary
ParameterValueReference
Final ProductEnantiomerically pure L-fructose[1]
Starting MaterialGlycerol[1]
Key EnzymesGalactose Oxidase, Catalase, Rhamnulose-1-phosphate Aldolase, Acid Phosphatase[1]
Overall Yield55% (after purification)[1]
Process Time48 hours for L-glyceraldehyde formation
Experimental Protocol

This protocol is adapted from the one-pot synthesis method described by Franke et al. (2003).[1]

Materials:

  • Glycerol

  • Dihydroxyacetone phosphate (DHAP)

  • Galactose oxidase (GOase)

  • Catalase

  • L-rhamnulose-1-phosphate aldolase (RhaD)

  • Acid phosphatase (AP)

  • Phosphate buffer (pH 6.7)

  • Silica gel for column chromatography

Procedure:

Step 1: In situ Generation of L-Glyceraldehyde

  • Prepare a reaction mixture containing 0.87 M glycerol, 75 U/mL galactose oxidase, and 93 U/mL catalase in phosphate buffer (pH 6.7).

  • Incubate the mixture for 48 hours to produce approximately 50 mM L-glyceraldehyde.

  • Heat the reaction mixture to 100°C for 10 minutes to inactivate the galactose oxidase and catalase.

Step 2: Aldol Condensation and Dephosphorylation

  • To the solution containing L-glyceraldehyde, add dihydroxyacetone phosphate (DHAP).

  • Add L-rhamnulose-1-phosphate aldolase (RhaD) to the mixture.

  • Subsequently, add acid phosphatase (AP) to catalyze the dephosphorylation of the intermediate.

  • Incubate the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC) or HPLC.

Step 3: Purification of L-Fructose

  • Terminate the reaction by adding a miscible organic solvent like methanol to precipitate the enzymes.

  • Centrifuge the mixture to remove the precipitated proteins.

  • Concentrate the supernatant under reduced pressure.

  • Purify the resulting syrup containing L-fructose using silica gel column chromatography.

Diagrams

Enzymatic_Synthesis_of_L_Fructose cluster_step1 Step 1: L-Glyceraldehyde Synthesis cluster_step2 Step 2: Aldol Condensation & Dephosphorylation Glycerol Glycerol L_Glyceraldehyde L-Glyceraldehyde Glycerol->L_Glyceraldehyde Galactose Oxidase, Catalase Intermediate L-Fructose-1-Phosphate L_Glyceraldehyde->Intermediate Rhamnulose-1-phosphate Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) DHAP->Intermediate L_Fructose L-Fructose Intermediate->L_Fructose Acid Phosphatase

Caption: One-pot enzymatic synthesis of L-fructose.

Method 2: Transglycosylation for the Synthesis of Fructofuranosyl-Oligosaccharides

This method employs β-N-acetylhexosaminidases to catalyze the transfer of a fructofuranosyl moiety to an acceptor molecule. The enzyme from Stenotrophomonas maltophilia has been shown to be effective in synthesizing novel oligosaccharides.

Quantitative Data Summary
ParameterValueReference
Productβ-D-fructofuranosyl-(2↔1)-α-N,N´diacetylchitobioside[2]
Enzymeβ-N-acetylhexosaminidase from Stenotrophomonas maltophilia[2][3]
Donor SubstrateN-acetylsucrosamine[2]
Acceptor SubstrateN,N´-diacetylchitobiose[2]
Molar Yield33.0%[2]
Purification MethodCharcoal column chromatography[2]
Experimental Protocol

This protocol is based on the synthesis of a fructofuranosyl-containing oligosaccharide using β-N-acetylhexosaminidase.

Materials:

  • β-N-acetylhexosaminidase from Stenotrophomonas maltophilia (partially purified or as dried cells)

  • N-acetylsucrosamine (donor substrate)

  • N,N´-diacetylchitobiose (acceptor substrate)

  • Sodium citrate buffer (e.g., 50 mM, pH 4.5)

  • Activated charcoal for column chromatography

  • Ethanol for elution

Procedure:

Step 1: Enzymatic Transglycosylation Reaction

  • Prepare a reaction mixture containing the donor substrate (N-acetylsucrosamine) and the acceptor substrate (N,N´-diacetylchitobiose) in sodium citrate buffer.

  • Add the β-N-acetylhexosaminidase enzyme preparation.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with shaking.

  • Monitor the progress of the reaction by TLC.

Step 2: Purification of the Fructosylated Product

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).

  • Centrifuge the mixture to remove any precipitate.

  • Apply the supernatant to an activated charcoal column.

  • Wash the column with distilled water to remove unreacted monosaccharides and salts.

  • Elute the desired fructosylated oligosaccharide with a gradient of ethanol in water (e.g., 5-50% ethanol).[4][5]

  • Collect the fractions and analyze by TLC or HPLC to identify the fractions containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final product.

Diagrams

Transglycosylation_Workflow cluster_reaction Enzymatic Reaction cluster_purification Purification Start Mix Donor, Acceptor, and Enzyme in Buffer Incubate Incubate at Optimal Temperature and pH Start->Incubate Monitor Monitor by TLC/HPLC Incubate->Monitor Terminate Terminate Reaction (Heat Inactivation) Monitor->Terminate Purify Charcoal Column Chromatography Terminate->Purify Analyze Analyze Fractions (TLC/HPLC) Purify->Analyze Lyophilize Pool and Lyophilize Pure Fractions Analyze->Lyophilize Transfructosylation_Pathway Sucrose Sucrose (Fructosyl Donor) Ffase Ffase Enzyme Sucrose->Ffase Glycerol Glycerol (Fructosyl Acceptor) Glycerol->Ffase Fructosyl_Glycerol Fructosyl-Glycerol Ffase->Fructosyl_Glycerol Transfructosylation Glucose Glucose Ffase->Glucose Release

References

Application Notes and Protocols for the Production of Rare L-Sugars

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Monosaccharides predominantly exist in the D-conformation in nature, making their L-enantiomers, or "L-sugars," exceptionally rare.[1] These rare L-sugars are of significant interest in the pharmaceutical and food industries due to their unique biological properties.[1][2] They can serve as building blocks for antiviral and anti-cancer drugs, and because they are often not metabolized by the body, they are excellent candidates for low-calorie sweeteners.[2][3] However, their scarcity in nature necessitates robust and efficient production methods.[1] This document outlines three primary strategies for producing rare L-sugars: enzymatic synthesis, microbial fermentation, and chemical synthesis, providing detailed protocols and comparative data for each.

Section 1: Enzymatic Synthesis of L-Sugars

Enzymatic synthesis offers a highly specific and environmentally friendly approach to producing L-sugars.[2] Biocatalytic reactions are characterized by their high selectivity, reducing the formation of unwanted byproducts and simplifying downstream processing.[3] These reactions typically occur under mild conditions, preserving the integrity of the sugar molecules. Three key classes of enzymes are primarily used: isomerases, epimerases, and oxidoreductases.[3][4]

Key Enzyme Classes:

  • Isomerases: These enzymes catalyze the intramolecular rearrangement of atoms, converting an aldose to a ketose or vice versa. L-Rhamnose Isomerase (L-RI) is particularly versatile, demonstrating broad substrate specificity that allows for the production of various L-sugars, including L-rhamnulose and L-fructose.[5][6][7]

  • Epimerases: These enzymes alter the stereochemistry at a single chiral carbon atom. For instance, D-tagatose 3-epimerase can interconvert ketohexoses at the C-3 position.[8][9]

  • Oxidoreductases: This class of enzymes catalyzes oxidation-reduction reactions, often requiring cofactors like NAD(P)H.[3][10]

Experimental Protocols

Protocol 1.1: Enzymatic Production of L-Fructose from L-Mannose

This protocol is based on the characterization of a thermostable L-rhamnose isomerase (L-RI) from Caldicellulosiruptor obsidiansis OB47, which efficiently converts L-mannose to L-fructose.[6]

Materials:

  • Recombinant L-rhamnose isomerase (L-RI) from C. obsidiansis

  • L-Mannose

  • Tris-HCl buffer (pH 8.0)

  • Cobalt chloride (CoCl₂) solution

  • Reaction vessel with temperature control (e.g., water bath or incubator)

  • HPLC system for analysis

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing 25 g/L to 50 g/L of L-mannose in Tris-HCl buffer (pH 8.0).

  • Enzyme Activation: Add CoCl₂ to the reaction mixture to a final concentration that ensures enzyme activation (typically 1 mM, but should be optimized for the specific enzyme batch).

  • Enzyme Addition: Add the purified L-RI enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically to achieve the desired conversion rate in a reasonable timeframe.

  • Incubation: Incubate the reaction mixture at 85°C. This high temperature is suitable for the thermostable enzyme from C. obsidiansis.[6]

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor the conversion of L-mannose to L-fructose using an HPLC system equipped with a suitable carbohydrate analysis column.

  • Reaction Termination: Once the reaction reaches equilibrium (or the desired conversion is achieved), terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a denaturing agent, followed by cooling.

  • Purification: The resulting L-fructose can be purified from the reaction mixture using chromatographic techniques such as simulated moving bed (SMB) chromatography.

Protocol 1.2: Enzymatic Production of L-Allose from L-Psicose

This protocol utilizes L-ribose isomerase (L-RI) from Cellulomonas parahominis MB426 to convert L-psicose to the rare sugar L-allose.[11]

Materials:

  • Recombinant L-ribose isomerase (L-RI) from C. parahominis

  • Immobilization resin (e.g., DIAION HPA25L)

  • L-Psicose

  • Appropriate buffer (e.g., phosphate buffer, pH 7.5)

  • Reaction column or batch reactor

Methodology:

  • Enzyme Immobilization: Immobilize the partially purified recombinant L-RI onto the DIAION HPA25L resin according to the manufacturer's instructions. This allows for easy separation of the enzyme from the product and repeated use.[11]

  • Reaction Setup: Prepare a substrate solution of 10% (w/v) L-psicose in the selected buffer.

  • Enzymatic Reaction (Batch):

    • Add the immobilized L-RI to the L-psicose solution in a stirred-tank reactor.

    • Incubate the mixture at 40°C with gentle agitation.[11]

  • Enzymatic Reaction (Continuous):

    • Pack the immobilized L-RI into a column.

    • Continuously pass the L-psicose solution through the column at a controlled flow rate. Maintain the column temperature at 40°C.

  • Equilibrium and Yield: The reaction is allowed to proceed until it reaches equilibrium. At this point, the yield of L-allose is approximately 35.0%.[11]

  • Product Recovery:

    • For the batch process, separate the immobilized enzyme by filtration.

    • For the continuous process, the product is collected from the column outlet.

  • Purification and Crystallization: The L-allose in the resulting syrup is separated from the remaining L-psicose using chromatography. The purified L-allose solution is then concentrated and crystallized.[11]

Data Presentation

Table 1: Comparison of Enzymatic Methods for L-Sugar Production

L-Sugar ProductStarting SubstrateEnzymeSource OrganismConversion/YieldKey ConditionsReference
L-FructoseL-MannoseL-Rhamnose IsomeraseCaldicellulosiruptor obsidiansis67.0% (from 25 g/L substrate)pH 8.0, 85°C, Co²⁺[6]
L-RhamnuloseL-RhamnoseL-Rhamnose IsomeraseCaldicellulosiruptor obsidiansis44.0% (from 25 g/L substrate)pH 8.0, 85°C, Co²⁺[6]
L-AlloseL-PsicoseL-Ribose IsomeraseCellulomonas parahominis35.0% (at equilibrium)40°C, Immobilized[11]
L-RibuloseL-ArabinoseD-Xylose IsomerasePiromyces sp. E2--[2]
L-TaloseL-TagatoseGlucose-6-Phosphate Isomerase-Low Specificity-[12]

Visualization

G cluster_prep Preparation cluster_reaction Biocatalysis cluster_downstream Downstream Processing Substrate Starting Substrate (e.g., L-Mannose) Reaction Enzymatic Reaction (Controlled Temp & pH) Substrate->Reaction Enzyme Purified Enzyme (e.g., L-RI) Enzyme->Reaction Buffer Buffer & Cofactors (e.g., Co²⁺) Buffer->Reaction Termination Reaction Termination (e.g., Heat Inactivation) Reaction->Termination Purification Purification (e.g., Chromatography) Termination->Purification Product Pure L-Sugar (e.g., L-Fructose) Purification->Product

General workflow for enzymatic L-sugar production.

Section 2: Microbial Production of L-Sugars

Using whole microbial cells for biotransformation leverages the cell's intact metabolic pathways and inherent cofactor regeneration systems. This approach can be highly efficient for multi-step syntheses, converting inexpensive starting materials like D-glucose into valuable L-sugars.

Example 1: L-Sorbose Production with Gluconobacter oxydans The industrial production of L-sorbose, a key precursor for Vitamin C, is a well-established process that uses Gluconobacter oxydans to oxidize D-sorbitol.[13][14] This bacterium contains membrane-bound D-sorbitol dehydrogenases that perform this conversion with high efficiency and selectivity.[13]

Example 2: Engineered Escherichia coli for L-Sorbose from D-Glucose To bypass the need for D-sorbitol, a biosynthetic pathway has been engineered in E. coli to produce L-sorbose directly from the abundant and inexpensive D-sugar, D-glucose.[1] This strategy utilizes phosphorylation and dephosphorylation steps to drive the carbon flux towards the target L-sugar.[1]

Experimental Protocols

Protocol 2.1: Fermentative Production of L-Sorbose using Gluconobacter oxydans

This protocol provides a general outline for the fermentation of D-sorbitol to L-sorbose. Specific media components and fermentation parameters are often proprietary and require optimization.

Materials:

  • Gluconobacter oxydans starter culture (e.g., strain WSH-003 or similar industrial strain)[13]

  • Fermentation medium:

    • D-Sorbitol (e.g., 100-200 g/L)

    • Yeast extract or corn steep liquor (as a nitrogen source)

    • Mineral salts (e.g., KH₂PO₄, MgSO₄·7H₂O)

  • Bioreactor with controls for pH, temperature, and dissolved oxygen.

Methodology:

  • Inoculum Preparation: Grow a seed culture of G. oxydans in a suitable pre-culture medium to the late exponential phase.

  • Fermentation:

    • Sterilize the fermentation medium in the bioreactor.

    • Inoculate the sterile medium with the seed culture (typically 5-10% v/v).

    • Maintain fermentation conditions:

      • Temperature: 30-35°C

      • pH: 5.0-6.0 (control with automated addition of acid/base)

      • Aeration: Provide vigorous aeration to maintain high dissolved oxygen levels, as the oxidation of sorbitol is an oxygen-dependent process.

  • Monitoring: Regularly sample the fermentation broth to measure:

    • Cell density (OD₆₀₀)

    • D-Sorbitol consumption

    • L-Sorbose production (using HPLC)

  • Harvesting: When D-sorbitol is depleted or L-sorbose concentration reaches its maximum (typically within 24-48 hours), harvest the fermentation broth.[13]

  • Product Recovery: Remove the bacterial cells by centrifugation or microfiltration. The L-sorbose can then be purified from the supernatant and crystallized.

Data Presentation

Table 2: Comparison of Microbial Methods for L-Sugar Production

L-Sugar ProductStarting SubstrateMicroorganism (Strain)Titer (g/L)Fermentation TimeKey FeatureReference
L-SorboseD-SorbitolGluconobacter oxydans WSH-003 (Engineered)~135.024 hOverexpression of sorbitol dehydrogenase[13]
L-SorboseD-GlucoseEscherichia coli (Engineered)14.5Test tube conditionsDe novo synthesis from D-glucose[1]
L-TalitolL-PsicoseMetschnikowia koreensis LA1~3.6~72 hBioconversion of a rare sugar[15]

Visualization

G D_Glucose D-Glucose G6P Glucose-6-P D_Glucose->G6P Phosphorylation F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P L_Sorbose_1P L-Sorbose-1-P DHAP->L_Sorbose_1P Engineered Pathway G3P->L_Sorbose_1P Engineered Pathway L_Sorbose L-Sorbose L_Sorbose_1P->L_Sorbose Dephosphorylation (Irreversible Step)

Engineered pathway for L-sorbose production from D-glucose.[1]

Section 3: Chemical Synthesis of L-Sugars

Chemical synthesis provides a powerful and versatile route to L-sugars that may not be accessible through biological methods. These multi-step processes allow for precise control over stereochemistry, often starting from abundant D-sugars. However, they typically require the use of protecting groups and can involve harsh reagents and conditions.[16][17]

Example 1: Synthesis of L-Fructose from L-Sorbose L-fructose can be produced in high yield from the relatively inexpensive industrial chemical L-sorbose.[16] The key transformation is the inversion of the hydroxyl groups at the C-3 and C-4 positions. This is achieved by forming a 3,4-epoxide intermediate, which is then opened to yield the desired stereochemistry of L-fructose.[16]

Example 2: Synthesis of L-Glucose from D-Glucose A common strategy to convert a D-sugar to its L-enantiomer involves chemically switching the functional groups at the C-1 and C-5 (or C-6) positions of the starting D-sugar.[18] For D-glucose, this involves steps like oxidation and reduction at C-1 and oxidative decarboxylation at C-5 to effectively invert the molecule's overall chirality.[18]

Experimental Protocols

Protocol 3.1: Synthetic Route for L-Fructose from L-Sorbose (Summary)

This protocol summarizes the key chemical transformations described for converting L-sorbose to L-fructose.[16] This is a strategic overview rather than a detailed laboratory procedure.

Materials:

  • L-Sorbose

  • Protecting group reagents (e.g., acetone for isopropylidene ketals)

  • Reagents to create a leaving group (e.g., mesyl chloride or tosyl chloride)

  • Base (for epoxide formation)

  • Acid or base (for epoxide ring-opening)

  • Deprotection reagents (e.g., acid hydrolysis)

  • Appropriate organic solvents

Methodology:

  • Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups of L-sorbose, leaving the C-3 hydroxyl group available for modification. For example, the C-1, C-2, and C-6 hydroxyls can be protected.

  • Activation of C-3 Hydroxyl: Convert the free C-3 hydroxyl group into a good leaving group, such as a mesylate or tosylate, by reacting it with mesyl chloride or tosyl chloride in the presence of a base.[16]

  • Epoxide Formation: Treat the resulting compound with a base. The C-4 hydroxyl oxygen atom will attack the C-3 carbon, displacing the leaving group and forming a 3,4-epoxide ring. This step inverts the stereochemistry at the C-3 position.[16]

  • Epoxide Ring Opening: Open the epoxide ring under acidic or alkaline conditions. This results in the formation of hydroxyl groups at C-3 and C-4, with the C-4 hydroxyl now having an inverted configuration relative to the starting L-sorbose.[16]

  • Deprotection: Remove all protecting groups, typically via acid hydrolysis, to yield L-fructose.

  • Purification: Purify the final product using crystallization or chromatography.

Data Presentation

Table 3: Examples of Chemical Synthesis of L-Sugars

L-Sugar ProductStarting MaterialKey Reagents / StrategyOverall YieldReference
L-FructoseL-SorboseEpoxide formation and ring-openingHigh Yield[16]
L-GlucoseD-GlucoseSwitching functional groups at C1 and C5-[18]
L-GalactoseD-MannoseSwitching functional groups at C1 and C5-[18]
L-Gulose & L-XyloseD-SorbitolTiO₂ Photocatalytic Reaction-[19]

Visualization

G Sorbose L-Sorbose Protected Protected L-Sorbose Sorbose->Protected Protection Activated Activated C3 (Mesylate/Tosylate) Protected->Activated Activation (e.g., MsCl) Epoxide 3,4-Epoxide Intermediate Activated->Epoxide Base (Inversion at C3) Opened Ring-Opened Product Epoxide->Opened Ring Opening (Inversion at C4) Fructose L-Fructose Opened->Fructose Deprotection

Logical flow of L-fructose synthesis from L-sorbose.[16]

References

Application Notes and Protocols: Investigating α-L-Fructofuranose as a Substrate for Glycosyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor substrate to an acceptor molecule.[1] The vast majority of known GTs utilize activated D-sugars, typically in the form of nucleotide sugars like UDP-glucose or GDP-fucose, a principle established by Luis F. Leloir.[1] A distinct group of enzymes, fructosyltransferases (e.g., levansucrases and inulosucrases), catalyze the transfer of D-fructose from sucrose to various acceptors.[2]

The use of L-sugars as substrates for glycosyltransferases is significantly less common, primarily limited to donors like GDP-L-fucose and GDP-L-rhamnose. The utilization of alpha-L-fructofuranose as either a glycosyl donor or acceptor is not a well-documented phenomenon in existing literature. This represents a novel area of investigation with potential applications in synthesizing unique L-sugar-containing glycans for drug development and materials science.

These application notes provide a comprehensive framework and detailed protocols for researchers aiming to screen for and characterize potential glycosyltransferase activity using this compound as a putative substrate. The primary and most plausible approach involves testing α-L-fructofuranose as a glycosyl acceptor by leveraging the known promiscuity of certain glycosyltransferases.[3][4]

Strategic Overview: Screening and Characterization Workflow

The investigation into whether α-L-fructofuranose can serve as a substrate for glycosyltransferases follows a logical progression from initial screening to detailed kinetic analysis. The overall workflow involves identifying potential enzyme candidates, testing for activity using a highly sensitive universal assay, confirming the identity of the reaction product, and finally, quantifying the enzymatic efficiency.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Quantification A Select Candidate Glycosyltransferases (e.g., promiscuous GTs, fructosyltransferases) B Protocol 1: High-Throughput Screening (UDP-Glo™ Assay) A->B C Analyze Luminescence Data (Compare to Controls) B->C D Protocol 2: Preparative Scale Reaction C->D Positive Hit E Product Analysis (HPLC, LC-MS) D->E F Confirm Product Mass and Purity E->F G Protocol 3: Enzyme Kinetic Assays F->G Product Confirmed H Vary [α-L-Fructofuranose] G->H I Determine Km and Vmax H->I

Caption: High-level workflow for identifying and characterizing glycosyltransferase activity with α-L-fructofuranose.

Protocol 1: High-Throughput Screening for Activity with α-L-Fructofuranose as an Acceptor

Principle:

This protocol utilizes a universal, bioluminescence-based assay to detect glycosyltransferase activity. The method is independent of the specific sugar being transferred and instead quantifies the production of uridine diphosphate (UDP), a common byproduct of reactions involving UDP-sugar donors. The UDP-Glo™ Glycosyltransferase Assay couples the production of UDP to the generation of ATP, which is then used by a luciferase to produce light. The resulting luminescence is directly proportional to the amount of UDP produced and, therefore, to the glycosyltransferase activity.

G cluster_0 Step 1: Glycosyltransferase Reaction cluster_1 Step 2: UDP Detection Reaction UDPGlc UDP-Glucose (Donor) GT Candidate Glycosyltransferase UDPGlc->GT LFru α-L-Fructofuranose (Acceptor) LFru->GT Product Glc-α/β-L-Fru (Product) GT->Product UDP UDP (Byproduct) GT->UDP UDP_in UDP UDP->UDP_in Reagent UDP Detection Reagent (contains ATP, Luciferase) UDP_in->Reagent Light Light Signal Reagent->Light

Caption: Principle of the coupled assay for detecting glycosyltransferase activity with α-L-fructofuranose.

Materials:

  • Candidate Glycosyltransferase(s) (e.g., recombinant promiscuous GTs)

  • UDP-Glucose (UDP-Glc), Donor Substrate (Sigma-Aldrich)

  • This compound, Acceptor Substrate (Requires custom synthesis or specialized supplier)

  • Positive Control Acceptor (e.g., N-acetyllactosamine for a galactosyltransferase)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂

  • UDP-Glo™ Glycosyltransferase Assay Kit (Promega, V6961)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Methodology:

  • Reaction Setup: On ice, prepare reaction master mixes for each condition (Test, No Acceptor Control, No Enzyme Control, Positive Control) in sterile microcentrifuge tubes. For a single 20 µL reaction:

    • 10 µL of 2x Reaction Buffer (100 mM Tris-HCl pH 7.5, 20 mM MnCl₂)

    • 2 µL of 10x UDP-Glucose (final concentration 1 mM)

    • 2 µL of 10x Acceptor (final concentration 10 mM α-L-Fructofuranose or positive control acceptor)

    • Water to 18 µL

  • Enzyme Addition: Add 2 µL of enzyme solution (e.g., 50 ng/µL stock) to the appropriate wells to initiate the reaction. For "No Enzyme" controls, add 2 µL of enzyme storage buffer.

  • Incubation: Mix gently by pipetting. Centrifuge the plate briefly to collect the contents. Incubate at the enzyme's optimal temperature (e.g., 37°C) for 60 minutes.

  • UDP Detection:

    • Equilibrate the UDP-Glo™ Detection Reagent to room temperature.

    • Add 20 µL of the UDP Detection Reagent to each well.

    • Mix the plate on a plate shaker for 60 seconds.

    • Incubate at room temperature for 60 minutes to allow the luciferase reaction to stabilize.

  • Measurement: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • A valid positive "hit" is defined as a luminescence signal in the "Test" condition that is significantly higher (e.g., >3 standard deviations) than the signals from the "No Acceptor" and "No Enzyme" controls.

  • Compare the signal from the α-L-fructofuranose test to the positive control to get a preliminary idea of relative activity.

Protocol 2: Product Confirmation via HPLC and Mass Spectrometry

Principle:

Following a positive screening result, it is essential to confirm that the observed activity corresponds to the formation of the expected glycosylated product (e.g., a glucosyl-L-fructoside). This is achieved by scaling up the reaction and analyzing the products using High-Performance Liquid Chromatography (HPLC) for separation and Mass Spectrometry (MS) for mass identification.

Materials:

  • Same reaction components as Protocol 1.

  • Quenching Solution: 0.1 M HCl

  • HPLC system with an appropriate column for carbohydrate analysis (e.g., an amino-propyl or amide-HILIC column).

  • Mobile Phase: Acetonitrile/Water gradient.

  • LC-MS system (e.g., ESI-Q-TOF) for accurate mass determination.

Methodology:

  • Preparative Reaction: Set up a larger volume reaction (e.g., 200 µL) using the conditions identified in Protocol 1.

  • Reaction Quenching: After an extended incubation (e.g., 4-12 hours) to allow product accumulation, stop the reaction by adding 20 µL of 0.1 M HCl.

  • Sample Preparation: Centrifuge the quenched reaction at high speed (e.g., 14,000 x g) for 10 minutes to pellet the enzyme. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Run a gradient program (e.g., 80% to 50% acetonitrile over 30 minutes) to separate the product from unreacted substrates (UDP-Glc, L-fructose) and byproducts (UDP).

    • Monitor the elution profile using a suitable detector (e.g., Refractive Index or Evaporative Light Scattering Detector). A new peak corresponding to the product should be observed.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Analyze the mass spectrum corresponding to the new HPLC peak.

    • The expected product, a hexosyl-fructoside, should have a mass corresponding to the molecular formula C₁₂H₂₂O₁₁. The observed mass in negative ion mode would be [M-H]⁻ = 341.11.

Protocol 3: Determination of Enzyme Kinetic Parameters

Principle:

Once product formation is confirmed, this protocol determines the kinetic constants (Kₘ and Vₘₐₓ) for the enzyme with α-L-fructofuranose as the acceptor substrate. By measuring the initial reaction velocity at various concentrations of α-L-fructofuranose while keeping the donor substrate (UDP-Glc) at a saturating concentration, a Michaelis-Menten curve can be generated.

Methodology:

  • Determine Linear Range: First, perform a time-course experiment to find an incubation time where product formation is linear.

  • Set up Kinetic Assay: Prepare a series of reactions as described in Protocol 1. Keep the concentration of UDP-Glucose constant and high (e.g., 5-10 times its known Kₘ, or >1 mM). Vary the concentration of α-L-fructofuranose across a wide range (e.g., 0 mM to 50 mM).

  • Incubation and Detection: Incubate the reactions for the predetermined linear time point. Stop the reaction and measure UDP production using the UDP-Glo™ assay.

  • Data Analysis:

    • Convert the luminescence signal (RLU/min) into reaction velocity (µM/min) using a UDP standard curve.

    • Plot the initial velocity (v) against the substrate concentration ([S], α-L-fructofuranose).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.

Data Presentation

Quantitative data from kinetic experiments should be summarized in a clear, tabular format to allow for easy comparison between different enzymes or conditions.

Enzyme TestedAcceptor SubstrateKₘ (mM)Vₘₐₓ (pmol/min/µg)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
Hypothetical GT-Aα-L-Fructofuranose 25.4 ± 3.1150.2 ± 9.81.2 x 10³
Hypothetical GT-AD-Glucose (Control)1.8 ± 0.23200.5 ± 150.73.6 x 10⁵
Hypothetical GT-Bα-L-Fructofuranose > 50 (No saturation)Not DeterminedNot Determined
Hypothetical GT-BN-Ac-Glucosamine0.5 ± 0.055430.1 ± 210.32.2 x 10⁶

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the enzyme and experimental conditions.

References

Application Notes and Protocols: The Role of L-Sugars in Glycobiology

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

While the specific applications of alpha-L-fructofuranose in glycobiology are exceedingly rare due to its nature as an unnatural enantiomer of the common D-fructose, the broader class of L-sugars has emerged as a valuable set of tools for researchers, scientists, and drug development professionals. L-sugars, being the mirror images of their D-counterparts, are often not metabolized or recognized by the cellular machinery in the same manner. This unique property allows for their use as metabolic probes, enzyme inhibitors, and scaffolds for the synthesis of novel therapeutics. These notes provide an overview of the applications of L-sugars in glycobiology, with a focus on their utility as research tools and in drug development.

Section 1: L-Sugars as Metabolic Probes and Enzyme Inhibitors

L-sugars can serve as powerful tools to investigate and modulate carbohydrate metabolism and signaling. Their resistance to enzymatic degradation by many native enzymes makes them ideal candidates for inhibiting specific pathways or for use as stable molecular probes.

Application 1.1: Inhibition of Glycosidases and Glycosyltransferases

L-sugars and their derivatives can act as competitive inhibitors of enzymes involved in carbohydrate processing. By mimicking the natural D-sugar substrates, they can bind to the active site of enzymes without being processed, thereby blocking the enzyme's function. This is particularly useful in studying the role of specific enzymes in biological processes and in the development of therapeutic agents for diseases characterized by aberrant glycosylation.

Table 1: Inhibitory Activity of L-Sugar Derivatives against Specific Glycosidases

L-Sugar DerivativeTarget EnzymeIC50 (µM)Organism/Cell LineReference
L-Idofuranose derivativeα-L-Iduronidase0.2HumanF.
L-Galactono-1,4-lactoneβ-Galactosidase50Bovine LiverJ.
L-Fucose-DNJα-L-Fucosidase0.08HumanG.
Experimental Protocol: Assay for Glycosidase Inhibition using an L-Sugar Analog

This protocol outlines a general method for assessing the inhibitory potential of an L-sugar analog against a target glycosidase using a chromogenic substrate.

Materials:

  • Target glycosidase

  • L-sugar inhibitor stock solution

  • Chromogenic substrate (e.g., p-nitrophenyl-glycoside)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

  • Stop solution (e.g., 1 M sodium carbonate)

Procedure:

  • Prepare a series of dilutions of the L-sugar inhibitor in the assay buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. Include wells with buffer only as a negative control.

  • Add 20 µL of the target glycosidase solution (at a predetermined optimal concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Add 20 µL of the chromogenic substrate solution to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30 minutes or until a yellow color develops in the control wells.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare L-Sugar Inhibitor Dilutions add_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Glycosidase Solution add_enzyme Add Enzyme and Incubate prep_enzyme->add_enzyme prep_substrate Prepare Chromogenic Substrate add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate_reaction Incubate for Color Development add_substrate->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate Percent Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 L_Nucleoside_Synthesis cluster_glycosylation Glycosylation Step cluster_deprotection Deprotection Step start_materials Protected L-Sugar + Silylated Nucleobase add_catalyst Add Lewis Acid Catalyst in Anhydrous Solvent start_materials->add_catalyst reaction Stir until Completion (TLC Monitoring) add_catalyst->reaction purification1 Quench and Purify via Chromatography reaction->purification1 product1 Protected L-Nucleoside purification1->product1 dissolve Dissolve Protected L-Nucleoside in Deprotection Reagent product1->dissolve deprotect_reaction Stir until Deprotection is Complete (TLC Monitoring) dissolve->deprotect_reaction purification2 Evaporate Solvent and Purify deprotect_reaction->purification2 final_product Final L-Nucleoside Analog purification2->final_product

Application Notes and Protocols for the Analytical Identification of alpha-L-fructofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-fructofuranose, an enantiomer of the naturally occurring D-fructose, is a monosaccharide of significant interest in various fields, including drug development and food science. Its unique stereochemistry can impart distinct biological activities and metabolic fates compared to its D-counterpart. Accurate identification and quantification of this compound are therefore critical for research, quality control, and regulatory purposes. These application notes provide detailed protocols for the primary analytical techniques employed for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays. Mass Spectrometry (MS) is also discussed as a powerful detection method often coupled with chromatographic separation.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a cornerstone technique for the separation and quantification of carbohydrates. For the specific analysis of this compound, enantioselective (chiral) chromatography is essential to differentiate it from its D-enantiomer.

Application Note: Chiral HPLC for Fructose Enantiomers and Anomers

This method allows for the simultaneous separation of D- and L-fructose enantiomers, as well as their respective anomers (α- and β-furanose and pyranose forms), in a single chromatographic run. A polysaccharide-based chiral stationary phase is employed to achieve separation based on the differential interaction of the enantiomers with the chiral selector.

Quantitative Data Summary
ParameterValueReference
ColumnChiralpak AD-H[1]
Mobile PhaseHexane:Ethanol:Trifluoroacetic Acid ((7:3):0.1, v/v)[2]
Flow Rate0.5 mL/min[2]
Temperature25 °C[3]
DetectionRefractive Index (RI) or UV (after derivatization)[3]
Limit of Detection (LOD)Analyte Dependent (typically in the µg/mL range)
Limit of Quantification (LOQ)Analyte Dependent (typically in the µg/mL range)
Experimental Protocol: Chiral HPLC Separation

1. Reagents and Materials

  • This compound standard

  • D-fructose standard

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Deionized water (18.2 MΩ·cm)

  • Sample filters (0.45 µm)

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

  • Chiralpak AD-H column (e.g., 250 x 4.6 mm, 5 µm).

3. Mobile Phase Preparation

  • Prepare the mobile phase by mixing hexane, ethanol, and TFA in a ratio of (7:3):0.1 (v/v/v). For example, to prepare 1 L of mobile phase, mix 699.3 mL of hexane, 299.7 mL of ethanol, and 1 mL of TFA.

  • Degas the mobile phase prior to use.

4. Standard and Sample Preparation

  • Standards: Prepare individual stock solutions of this compound and D-fructose in the mobile phase or a suitable solvent (e.g., ethanol/water mixture). Prepare a mixed standard solution containing both enantiomers.

  • Samples: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Column: Chiralpak AD-H

  • Mobile Phase: Hexane:Ethanol:TFA ((7:3):0.1, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10-20 µL

  • Detector: Refractive Index (RI)

6. Data Analysis

  • Identify the peaks corresponding to the different anomers of L- and D-fructose based on the retention times of the standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve generated from the this compound standard.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Injection Injection Sample->Injection Standards Standards Standards->Injection MobilePhase Mobile Phase (Hexane:Ethanol:TFA) MobilePhase->Injection Column Chiral Column (Chiralpak AD-H) Injection->Column Detection RI Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Chiral HPLC workflow for this compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. While standard 1H and 13C NMR spectra of enantiomers are identical, the use of a chiral derivatizing agent allows for the differentiation and quantification of enantiomers.

Application Note: Enantioselective NMR using Chiral Derivatization

This protocol describes the derivatization of fructose enantiomers with L-cysteine methyl ester hydrochloride to form diastereomeric thiazolidine derivatives. These diastereomers exhibit distinct chemical shifts in their 1H NMR spectra, enabling their differentiation and quantification.[4]

Quantitative Data Summary
ParameterValueReference
Derivatizing AgentL-cysteine methyl ester hydrochloride[4]
SolventPyridine-d5[4]
Reaction Temperature60 °C[4]
Reaction Time1 hour[4]
Key Diagnostic SignalsH-2 protons of the thiazolidine derivatives (δ 5.2 - 6.0 ppm)[4]
Experimental Protocol: NMR with Chiral Derivatization

1. Reagents and Materials

  • Fructose sample (containing L- and/or D-enantiomers)

  • L-cysteine methyl ester hydrochloride

  • Pyridine-d5

2. Instrumentation

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

3. Sample Preparation (in NMR tube)

  • Dissolve approximately 2 mg of the fructose sample and ~4 mg of L-cysteine methyl ester hydrochloride in 0.6 mL of pyridine-d5 in an NMR tube.[4]

  • Heat the NMR tube at 60 °C for 1 hour.[4]

  • Allow the reaction mixture to cool to room temperature overnight before NMR analysis.[4]

4. NMR Acquisition

  • Acquire a 1H NMR spectrum of the derivatized sample.

  • Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.

5. Data Analysis

  • Identify the distinct doublet signals for the H-2 protons of the diastereomeric thiazolidine derivatives of L- and D-fructose.[4]

  • The integration of these distinct signals can be used to determine the enantiomeric ratio of fructose in the original sample.

NMR_Workflow cluster_prep Derivatization cluster_reaction Reaction cluster_analysis Analysis Fructose Fructose Sample Mixing Mix in NMR tube Fructose->Mixing Reagent L-cysteine methyl ester hydrochloride Reagent->Mixing Solvent Pyridine-d5 Solvent->Mixing Heating Heat at 60°C Mixing->Heating NMR 1H NMR Acquisition Heating->NMR Analysis Spectral Analysis NMR->Analysis

NMR workflow with chiral derivatization for enantiomer analysis.

Enzymatic Assays

Enzymatic assays offer high specificity for their target substrates. Commercially available kits for fructose quantification are typically specific for D-fructose. This specificity can be leveraged to indirectly quantify L-fructose in a sample.

Application Note: Indirect Quantification of L-Fructose

This approach involves two measurements: a total fructose measurement using a non-chiral method (e.g., HPLC with a non-chiral column) and a D-fructose measurement using an enzymatic assay. The concentration of L-fructose is then determined by the difference.

Quantitative Data Summary (for a typical D-fructose assay kit)
ParameterValueReference
PrincipleCoupled enzyme reaction leading to NADH formation
Detection Wavelength340 nm
Linearity RangeTypically 50-500 mg/L[4]
SpecificityHigh for D-fructose
Experimental Protocol: Enzymatic Assay for D-Fructose

1. Reagents and Materials

  • Commercially available D-fructose assay kit (containing enzymes like hexokinase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase, as well as ATP and NAD+)

  • Sample containing fructose

  • Deionized water

2. Instrumentation

  • UV-Vis Spectrophotometer

  • Cuvettes

3. Procedure (General, follow kit-specific instructions)

  • Sample Preparation: Dilute the sample with deionized water to bring the D-fructose concentration within the linear range of the assay.

  • Assay:

    • Pipette the diluted sample, standards, and a blank (water) into separate cuvettes.

    • Add the reaction mixture from the kit to each cuvette.

    • Incubate for the time specified in the kit instructions (e.g., 15 minutes at room temperature).

    • Measure the absorbance at 340 nm.

4. Data Analysis

  • Calculate the concentration of D-fructose in the sample based on the absorbance values and a standard curve.

  • If the total fructose concentration is known from a separate analysis (e.g., non-chiral HPLC), calculate the L-fructose concentration:

    • [L-Fructose] = [Total Fructose] - [D-Fructose]

Enzymatic_Assay_Logic TotalFructose Total Fructose (from non-chiral method) LFructose L-Fructose (calculated) TotalFructose->LFructose - DFructose D-Fructose (from enzymatic assay) DFructose->LFructose

Logic for indirect quantification of L-fructose.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive detection technique that measures the mass-to-charge ratio of ions. For carbohydrate analysis, it is typically coupled with a separation method like HPLC (LC-MS) or gas chromatography (GC-MS).

Application Note: LC-MS for Fructose Quantification

LC-MS provides high sensitivity and selectivity for the quantification of fructose in complex matrices. While MS itself does not distinguish between enantiomers, when coupled with a chiral HPLC separation, it can provide highly specific quantification of this compound. Derivatization is often employed to improve ionization efficiency and chromatographic retention.

Quantitative Data Summary (LC-MS/MS)
ParameterValueReference
MethodHydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS)
Limit of Detection (LOD)0.01 - 0.1 mg/L
Limit of Quantification (LOQ)0.05 - 0.5 mg/L
Linearity (R²)> 0.999

The experimental protocol for LC-MS would follow the HPLC protocol outlined above, with the RI detector replaced by a mass spectrometer. The MS parameters (e.g., ionization mode, fragmentation energies) would need to be optimized for the specific fructose derivative being analyzed.

Conclusion

The choice of analytical technique for the identification and quantification of this compound depends on the specific requirements of the study. Chiral HPLC is the most direct method for separating and quantifying the L-enantiomer from its D-counterpart and its various anomers. NMR with a chiral derivatizing agent provides unambiguous structural confirmation and enantiomeric ratio determination. Enzymatic assays offer a high-throughput method for quantifying D-fructose, which can be used to infer the concentration of L-fructose. Mass spectrometry, particularly when coupled with chiral chromatography, delivers the highest sensitivity and selectivity for trace-level quantification in complex samples. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important monosaccharide.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of α-L-fructofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of α-L-fructofuranose using Nuclear Magnetic Resonance (NMR) spectroscopy. The information herein is intended to guide researchers in the structural elucidation and confirmation of this furanose sugar.

Introduction

α-L-fructofuranose is the L-enantiomer of the naturally occurring α-D-fructofuranose. While D-fructose is abundant in nature, L-fructose and its derivatives are of increasing interest in various fields, including drug development, due to their unique biological properties. NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of carbohydrates. This application note details the expected ¹H and ¹³C NMR chemical shifts and coupling constants for α-L-fructofuranose and provides comprehensive protocols for acquiring and interpreting NMR data.

It is important to note that in an achiral solvent, enantiomers exhibit identical NMR spectra. Therefore, the data presented in this document for α-L-fructofuranose is based on reported values for its enantiomer, α-D-fructofuranose.

Data Presentation

The following table summarizes the ¹H and ¹³C NMR chemical shifts for α-L-fructofuranose in D₂O. These values are compiled from various sources reporting on the NMR analysis of D-fructose anomers.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)¹H-¹H Coupling Constants (J, Hz)
C-1~63.5H-1a: ~3.68H-1b: ~3.58²J(H1a, H1b) = ~12.0³J(H1a, H?) = ?³J(H1b, H?) = ?
C-2~104.7--
C-3~77.5H-3: ~4.10³J(H3, H4) = ~2.5
C-4~75.8H-4: ~4.00³J(H4, H5) = ~5.0
C-5~82.3H-5: ~3.85³J(H5, H6a) = ~5.5³J(H5, H6b) = ~6.5
C-6~62.9H-6a: ~3.75H-6b: ~3.65²J(H6a, H6b) = ~12.0

Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on experimental conditions such as temperature, concentration, and pH.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the NMR characterization of α-L-fructofuranose.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of the α-L-fructofuranose sample in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%).

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

  • pH Adjustment (Optional): The pH of the sample can be adjusted using dilute DCl or NaOD in D₂O if necessary, as chemical shifts of hydroxyl-bearing compounds can be pH-dependent.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

a. 1D ¹H NMR

  • Purpose: To obtain an overview of the proton signals and their multiplicities.

  • Typical Parameters:

    • Pulse sequence: zg30 or zgpr (with water suppression)

    • Spectral width: ~12 ppm

    • Number of scans: 16-64

    • Relaxation delay (d1): 2-5 s

b. 1D ¹³C NMR

  • Purpose: To identify the number of unique carbon environments.

  • Typical Parameters:

    • Pulse sequence: zgpg30 (with proton decoupling)

    • Spectral width: ~220 ppm

    • Number of scans: 1024 or more (depending on sample concentration)

    • Relaxation delay (d1): 2 s

c. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify scalar coupled protons, typically those on adjacent carbons.

  • Typical Parameters:

    • Pulse sequence: cosygpqf

    • Spectral width (F2 and F1): ~12 ppm

    • Number of increments (F1): 256-512

    • Number of scans per increment: 2-8

d. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons directly to their attached carbons.

  • Typical Parameters:

    • Pulse sequence: hsqcedetgpsisp2.3

    • Spectral width (F2 - ¹H): ~12 ppm

    • Spectral width (F1 - ¹³C): ~180 ppm

    • Number of increments (F1): 128-256

    • Number of scans per increment: 4-16

e. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different spin systems and confirming the overall carbon skeleton.

  • Typical Parameters:

    • Pulse sequence: hmbcgplpndqf

    • Spectral width (F2 - ¹H): ~12 ppm

    • Spectral width (F1 - ¹³C): ~220 ppm

    • Number of increments (F1): 256-512

    • Number of scans per increment: 8-32

    • Long-range coupling delay (d6): Optimized for a J-coupling of 8-10 Hz.

Data Processing and Analysis
  • Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs). This typically involves Fourier transformation, phase correction, and baseline correction.

  • Referencing: Reference the spectra to the internal standard or the residual solvent peak (HDO in D₂O at ~4.79 ppm at 25°C).

  • Analysis:

    • 1D ¹H: Integrate the signals to determine proton ratios and analyze the splitting patterns to deduce coupling constants.

    • 1D ¹³C: Identify the chemical shift of each carbon.

    • COSY: Trace the correlations to establish proton connectivity within the furanose ring.

    • HSQC: Assign each proton to its directly attached carbon.

    • HMBC: Use the long-range correlations to confirm the connectivity between different parts of the molecule, for example, from the anomeric proton to adjacent carbons.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the key structural relationships for the NMR characterization of α-L-fructofuranose.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_struct Structural Elucidation dissolve Dissolve α-L-fructofuranose in D₂O transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d processing Fourier Transform, Phasing, Baseline Correction nmr_2d->processing referencing Chemical Shift Referencing processing->referencing analysis Spectral Interpretation referencing->analysis structure Confirm α-L-fructofuranose Structure analysis->structure NMR_Correlations cluster_structure α-L-fructofuranose Structure cluster_cosy Key COSY Correlations (¹H-¹H) cluster_hmbc Key HMBC Correlations (¹H-¹³C) C1 C1 C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 O O C5->O O->C2 H3 H3 H4 H4 H3->H4 H5 H5 H4->H5 H6 H6 H5->H6 H1 H1 H1_hmbc H1 H1_hmbc->C2 H1_hmbc->C3 H3_hmbc H3 H3_hmbc->C2 H3_hmbc->C4 H3_hmbc->C5 H4_hmbc H4 H4_hmbc->C2 H4_hmbc->C3 H4_hmbc->C5 H6_hmbc H6 H6_hmbc->C5

Application Note: Mass Spectrometric Analysis of L-Fructose and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-sugars, the enantiomers of the more common D-sugars, are of increasing interest in the pharmaceutical and food industries due to their unique properties, such as low caloric value and potential therapeutic applications. L-fructose and its isomers, including L-psicose, L-tagatose, and L-sorbose, are rare sugars that present analytical challenges due to their structural similarity. Mass spectrometry, coupled with chromatographic separation, offers a powerful tool for the identification and quantification of these isomers. This application note provides detailed protocols for the analysis of L-fructose and its isomers by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with expected fragmentation patterns and quantitative data.

Key Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of sugars requires derivatization to increase their volatility. A common and effective method is oximation followed by peracetylation. This method produces stable derivatives with characteristic fragmentation patterns.

Materials:

  • L-fructose, L-psicose, L-tagatose, L-sorbose standards

  • Pyridine

  • Hydroxylamine hydrochloride

  • Acetic anhydride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: A 1 mg sample of the sugar standard or the sample containing the sugars is placed in a reaction vial.

  • Oximation: 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine is added. The vial is sealed and heated at 90°C for 30 minutes.

  • Peracetylation: After cooling to room temperature, 100 µL of acetic anhydride is added. The vial is resealed and heated at 90°C for 1 hour.

  • Work-up: The reaction mixture is evaporated to dryness under a stream of nitrogen. The residue is redissolved in 1 mL of ethyl acetate and washed with 1 mL of water. The organic layer is dried over anhydrous sodium sulfate.

  • GC-MS Analysis: 1 µL of the final solution is injected into the GC-MS system.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 50-600

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS allows for the analysis of underivatized sugars in complex matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of these polar compounds.

Materials:

  • L-fructose, L-psicose, L-tagatose, L-sorbose standards

  • Acetonitrile (ACN)

  • Water

  • Ammonium formate

  • LC-MS/MS system with a HILIC column (e.g., BEH Amide)

Procedure:

  • Sample Preparation: Samples are dissolved in a solution of 80% acetonitrile in water to a final concentration of 10 µg/mL.

  • LC Separation: An aliquot of the sample solution is injected onto the HILIC column.

  • MS/MS Analysis: The eluting isomers are analyzed by the mass spectrometer in negative ion mode using electrospray ionization (ESI).

LC-MS/MS Parameters:

  • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate

  • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate

  • Gradient: A linear gradient from 95% A to 50% A over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: ESI Negative

  • MS/MS: Multiple Reaction Monitoring (MRM) of the [M-H]⁻ ion and its characteristic product ions.

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of methyloxime-peracetate derivatives of L-fructose and its isomers. The fragmentation of ketohexose derivatives is expected to yield a characteristic C1-C3 fragment.[1]

CompoundDerivativePrecursor Ion (m/z)Key Fragment Ion (m/z)Relative Abundance (%)
L-FructoseMethyloxime-peracetate433203100
L-PsicoseMethyloxime-peracetate433203~95
L-TagatoseMethyloxime-peracetate433203~90
L-SorboseMethyloxime-peracetate433203~85

Note: The relative abundances for the isomers of L-fructose are illustrative and based on the expected similarity in fragmentation to D-fructose. Actual values may vary depending on instrumentation and experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_gcms GC-MS Protocol cluster_lcms LC-MS/MS Protocol sample_prep_gc Sample Preparation derivatization Derivatization (Oximation & Peracetylation) sample_prep_gc->derivatization workup Work-up derivatization->workup gcms_analysis GC-MS Analysis workup->gcms_analysis sample_prep_lc Sample Preparation lc_separation LC Separation (HILIC) sample_prep_lc->lc_separation msms_analysis MS/MS Analysis lc_separation->msms_analysis

Caption: Experimental workflows for GC-MS and LC-MS/MS analysis.

fragmentation_pathway parent L-Fructose Derivative [M]+• m/z 433 fragment1 Loss of CH3COO• m/z 374 parent->fragment1 - 59 fragment2 Loss of CH2=C=O m/z 332 fragment1->fragment2 - 42 fragment3 C1-C3 Fragment m/z 203 fragment2->fragment3 - 129

Caption: Proposed fragmentation of derivatized L-fructose in EI-MS.

References

Application Notes and Protocols: Utilizing alpha-L-fructofuranose in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomy of Fructose Enantiomers in Cellular Metabolism

Metabolic labeling is a powerful technique to trace the flux of nutrients through metabolic pathways and understand their contribution to various cellular processes. D-fructose, a common dietary monosaccharide, is readily taken up by cells and enters glycolysis and other central carbon metabolism pathways. Its metabolism is of significant interest in fields ranging from cancer biology to metabolic diseases.

In contrast, its enantiomer, alpha-L-fructofuranose , represents a unique tool for these studies, not as a metabolic precursor, but as a crucial negative control. Due to the stereospecificity of enzymes, L-sugars are generally not metabolized by mammalian cells. This metabolic inertness makes this compound an ideal control to distinguish between specific, enzyme-mediated metabolic incorporation and non-specific, passive uptake or binding of its D-enantiomer.

This document provides a detailed overview of D-fructose metabolism and presents a protocol for using this compound as a negative control in metabolic labeling experiments designed to probe D-fructose utilization.

Metabolic Pathway of D-Fructose

D-fructose is primarily metabolized in the liver, but also in other tissues like the intestine, kidney, and adipose tissue.[1] Unlike glucose, its entry into glycolysis bypasses the key regulatory step catalyzed by phosphofructokinase-1, leading to a more rapid flux of carbons into downstream pathways.[1][2]

The primary pathway for D-fructose metabolism involves the following key steps:

  • Phosphorylation: Fructokinase (in the liver) or hexokinase (in other tissues) phosphorylates D-fructose to fructose-1-phosphate or fructose-6-phosphate, respectively.[1]

  • Cleavage: Aldolase B cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1]

  • Entry into Glycolysis: DHAP is a direct intermediate of glycolysis. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate by triose kinase, which then also enters the glycolytic pathway.[1]

These intermediates can then be used for energy production (TCA cycle), synthesis of fatty acids and triglycerides, or glucose and glycogen synthesis.[2][3]

D_Fructose_Metabolism cluster_cell Hepatocyte D-Fructose D-Fructose Fructose-1-P Fructose-1-P D-Fructose->Fructose-1-P Fructokinase DHAP DHAP Fructose-1-P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Fructose-1-P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde->Glyceraldehyde-3-P Triose Kinase Glyceraldehyde-3-P->Glycolysis TCA_Cycle TCA_Cycle Glycolysis->TCA_Cycle Lipogenesis Lipogenesis Glycolysis->Lipogenesis Gluconeogenesis Gluconeogenesis Glycolysis->Gluconeogenesis

Figure 1: Simplified metabolic pathway of D-fructose in a hepatocyte.

Rationale for Using this compound as a Negative Control

Enzymatic reactions are highly stereospecific. The active sites of enzymes are shaped to bind substrates with a precise three-dimensional arrangement of atoms. As the enantiomer of D-fructose, this compound has a mirror-image configuration. This structural difference prevents it from being recognized and processed by the enzymes of fructose metabolism, such as fructokinase and hexokinase.

Therefore, in a metabolic labeling study, while a labeled D-fructose analog will be incorporated into downstream metabolites, a labeled this compound analog is not expected to be. This allows researchers to:

  • Confirm Specificity: Demonstrate that the observed labeling from the D-fructose tracer is a result of specific enzymatic activity and not due to non-specific cellular uptake or artifacts.

  • Quantify Background: Establish a baseline for any non-metabolic association of the sugar with cellular components.

  • Validate Novel Pathways: In studies investigating novel metabolic pathways or organisms with potentially different enzymatic specificities, the use of L-fructose can help confirm if an unusual metabolic capability exists.

Experimental Protocols

The following protocols describe a comparative metabolic labeling experiment using uniformly labeled ¹³C D-fructose ([U-¹³C]-D-fructose) and [U-¹³C]-alpha-L-fructofuranose to assess fructose metabolism in cultured cells.

Cell Culture and Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental question.

Experimental_Workflow cluster_workflow Metabolic Labeling Workflow Cell_Seeding Seed cells and allow to adhere overnight Media_Change Replace with glucose-free media containing dialyzed FBS Cell_Seeding->Media_Change Labeling Add [U-13C]-D-Fructose or [U-13C]-alpha-L-Fructofuranose Media_Change->Labeling Incubation Incubate for desired time points Labeling->Incubation Metabolite_Extraction Quench metabolism and extract metabolites Incubation->Metabolite_Extraction Analysis Analyze by LC-MS/MS or GC-MS Metabolite_Extraction->Analysis

Figure 2: General workflow for a comparative metabolic labeling experiment.

Materials:

  • Cell line of interest (e.g., HepG2, a human liver cancer cell line)

  • Complete cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-¹³C]-D-fructose

  • [U-¹³C]-alpha-L-fructofuranose

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Methanol (ice-cold)

  • Water (LC-MS grade)

  • Chloroform (ice-cold)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Media Preparation: Prepare labeling media by supplementing glucose-free DMEM with 10% dFBS and either [U-¹³C]-D-fructose or [U-¹³C]-alpha-L-fructofuranose to a final concentration of 10 mM.

  • Labeling:

    • Aspirate the complete medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add 2 mL of the appropriate labeling medium to each well.

    • Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice.

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Add 500 µL of ice-cold water and 500 µL of ice-cold chloroform to the tube.

    • Vortex thoroughly and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the upper aqueous phase (containing polar metabolites) and the lower organic phase (containing lipids) into separate tubes.

    • Dry the extracts using a vacuum concentrator.

  • Sample Analysis: Resuspend the dried metabolite extracts in a suitable solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the incorporation of ¹³C into downstream metabolites.

Data Analysis

The primary analysis will involve comparing the ¹³C enrichment in key metabolites between the cells labeled with [U-¹³C]-D-fructose and those labeled with [U-¹³C]-alpha-L-fructofuranose.

Expected Outcomes:

  • [U-¹³C]-D-fructose labeled cells: Significant ¹³C enrichment is expected in glycolytic intermediates (e.g., fructose-1-phosphate, DHAP, glyceraldehyde-3-phosphate, lactate, pyruvate), TCA cycle intermediates (e.g., citrate, succinate, malate), and biosynthetic products like amino acids and fatty acids.[4]

  • [U-¹³C]-alpha-L-fructofuranose labeled cells: No significant ¹³C enrichment is expected in any of the downstream metabolites. The only detectable labeled species should be [U-¹³C]-alpha-L-fructofuranose itself, likely at low intracellular concentrations due to limited uptake.

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized in tables to facilitate clear comparison between the two experimental conditions.

Table 1: Fractional ¹³C Enrichment in Key Metabolites after 24 hours of Labeling

Metabolite[U-¹³C]-D-fructose (%)[U-¹³C]-alpha-L-fructofuranose (%)
Fructose-1-phosphate> 95< 1
Dihydroxyacetone phosphate85 ± 5< 1
Lactate70 ± 8< 1
Citrate65 ± 6< 1
Palmitate (C16:0)40 ± 5< 1

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values will depend on the cell line, experimental conditions, and analytical methods.

Conclusion

References

Application Notes and Protocols: α-L-Fructofuranose in the Synthesis of Antiviral Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Nucleosides, the enantiomers of naturally occurring D-nucleosides, represent a critical class of antiviral agents. Their unnatural stereochemistry often imparts resistance to degradation by cellular enzymes while allowing for recognition and incorporation by viral polymerases, leading to chain termination and inhibition of viral replication. While various L-sugars serve as precursors for these vital therapeutic agents, the direct utilization of α-L-fructofuranose is not a commonly documented pathway in mainstream synthetic organic chemistry. Typically, L-fructose is first converted to other L-sugars, such as L-ribose, L-arabinose, or L-lyxose, which are more amenable to established glycosylation protocols for nucleoside synthesis.

This document outlines a potential synthetic route for the preparation of antiviral L-nucleosides, commencing with the conceptual conversion of α-L-fructofuranose to a suitable L-sugar intermediate, followed by a detailed protocol for the synthesis of an antiviral L-nucleoside analogue.

Part 1: Conceptual Conversion of α-L-Fructofuranose to an L-Ribose Derivative

Experimental Protocol: Hypothetical Conversion of L-Fructose to a Protected L-Ribose Derivative

Objective: To outline a plausible multi-step synthesis of a protected L-ribofuranose derivative from L-fructose.

Materials:

  • L-Fructose

  • Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalyst)

  • Sodium periodate

  • Sodium borohydride

  • Methanol

  • Pyridine

  • Acetic anhydride

  • Standard laboratory glassware and purification equipment (chromatography columns, etc.)

Procedure:

  • Protection of L-Fructose: L-fructose is first protected to form 2,3:4,5-di-O-isopropylidene-β-L-fructopyranose. This is a standard method to protect the hydroxyl groups and create a more rigid structure for subsequent reactions.

  • Oxidative Cleavage: The protected L-fructose derivative is subjected to oxidative cleavage using a reagent like sodium periodate. This would cleave the C1-C2 bond, yielding a five-carbon sugar derivative.

  • Reduction: The resulting aldehyde is then reduced to a primary alcohol using a reducing agent such as sodium borohydride.

  • Deprotection and Reprotection: The isopropylidene groups are removed under acidic conditions, and the resulting L-ribose is then per-O-acetylated using acetic anhydride in pyridine to yield 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose, a versatile precursor for nucleoside synthesis.

Part 2: Synthesis of an Antiviral α-L-Lyxofuranosyl Benzimidazole Nucleoside

This section details the synthesis of 2-substituted α-L-lyxofuranosyl benzimidazole derivatives, which have shown activity against human cytomegalovirus (HCMV).[1] This protocol starts from L-lyxose, which can be considered a downstream product from a conceptual isomerization of L-fructose.

Experimental Protocol: Synthesis of 2-Substituted α-L-Lyxofuranosyl Benzimidazoles

Objective: To synthesize and characterize α-L-lyxofuranosyl benzimidazole nucleosides with potential antiviral activity.

Materials:

  • 1,2,3,5-tetra-O-acetyl-L-lyxofuranose

  • 2,5,6-trichlorobenzimidazole

  • HBr in acetic acid

  • Methylamine

  • 5,6-dichlorobenzimidazole-2-thione

  • Cyclopropylamine

  • Isopropylamine

  • Anhydrous solvents (e.g., acetonitrile, methanol)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Glycosylation (Vorbrüggen Coupling):

    • A mixture of 2,5,6-trichlorobenzimidazole and 1,2,3,5-tetra-O-acetyl-L-lyxofuranose is prepared in anhydrous acetonitrile.

    • A Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched, and the product, the protected α-nucleoside, is purified by column chromatography.

  • Deprotection:

    • The acetyl protecting groups are removed by treating the protected nucleoside with a solution of ammonia in methanol.

    • The solvent is evaporated, and the crude product is purified to yield the deprotected nucleoside.

  • Synthesis of 2-Substituted Derivatives:

    • 2-Bromo derivative: The protected nucleoside is treated with HBr in acetic acid.

    • 2-Methylamino derivative: The 2-bromo derivative is reacted with methylamine.

    • 2-Alkylthio derivatives: The protected L-lyxofuranose is condensed with 5,6-dichlorobenzimidazole-2-thione, followed by deprotection and subsequent alkylation.

    • 2-Cyclopropylamino and 2-Isopropylamino derivatives: The deprotected 2-chloro nucleoside is reacted with cyclopropylamine or isopropylamine.

Data Presentation

Table 1: Antiviral Activity of α-L-Lyxofuranosyl and 5-Deoxy-α-L-lyxofuranosyl Benzimidazoles against Human Cytomegalovirus (HCMV)[1]
CompoundVirus StrainIC₅₀ (µM) - Plaque AssayIC₉₀ (µM) - Yield Reduction Assay
5-Deoxy-α-L-lyxo 2-halogen derivativesTowne0.2 - 0.40.2 - 2
2-Isopropylamino derivativesTowne60 - 10017 - 100
2-Cyclopropylamino derivativesTowne60 - 10017 - 100

Visualizations

Logical Workflow for the Synthesis of Antiviral L-Nucleosides from α-L-Fructofuranose

G A α-L-Fructofuranose B Protected L-Fructose (e.g., di-O-isopropylidene) A->B Protection C L-Sugar Intermediate (e.g., L-Ribose derivative) B->C Oxidative Cleavage & Reduction D Protected L-Lyxofuranose (e.g., tetra-O-acetyl) C->D Isomerization/ Functional Group Manipulation E Glycosylation with Nucleobase D->E Vorbrüggen Coupling F Protected L-Nucleoside E->F G Deprotection F->G H Antiviral L-Nucleoside G->H

Caption: Conceptual synthetic pathway from α-L-fructofuranose to an antiviral L-nucleoside.

Signaling Pathway: Mechanism of Action of Nucleoside Analogue Antivirals

G cluster_cell Host Cell cluster_virus Viral Replication A L-Nucleoside Analogue B L-Nucleoside Monophosphate A->B Cellular or Viral Kinase C L-Nucleoside Diphosphate B->C Cellular Kinase D L-Nucleoside Triphosphate (Active Form) C->D Cellular Kinase E Viral Polymerase D->E Incorporation F Growing Viral Nucleic Acid Chain E->F G Chain Termination F->G

Caption: General mechanism of action for nucleoside analogue antiviral drugs.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of L-Fructose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of L-fructose.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical synthesis of L-fructose, particularly from L-sorbose, a common starting material.

Issue 1: Low Yield of L-Fructose

Question: My L-fructose synthesis from L-sorbose is resulting in a low overall yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in L-fructose synthesis can stem from several stages of the process, including incomplete protection of the starting material, inefficient formation of the key epoxide intermediate, and undesired side reactions during epoxide opening. Here is a step-by-step guide to troubleshoot low yields:

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low L-Fructose Yield check_protection Step 1: Verify Protection of L-Sorbose (e.g., di-O-isopropylidene) start->check_protection protection_ok Protection is efficient (>80%) check_protection->protection_ok Check TLC/NMR protection_issue Incomplete protection or side products check_protection->protection_issue Check TLC/NMR check_mesylation Step 2: Assess Mesylation/Tosylation (Formation of the leaving group at C3) protection_ok->check_mesylation [OK] optimize_protection Troubleshoot Protection: - Use anhydrous conditions. - Optimize catalyst (e.g., SnCl2). - Adjust reaction time and temperature. protection_issue->optimize_protection optimize_protection->check_protection mesylation_ok Clean conversion to mesylate/tosylate check_mesylation->mesylation_ok Check TLC mesylation_issue Multiple spots on TLC, low conversion check_mesylation->mesylation_issue Check TLC check_epoxide Step 3: Evaluate Epoxide Formation (Alkaline treatment) mesylation_ok->check_epoxide [OK] optimize_mesylation Troubleshoot Mesylation: - Ensure pyridine is dry. - Add mesyl/tosyl chloride slowly at low temp (0°C). - Monitor reaction by TLC to avoid over-reaction. mesylation_issue->optimize_mesylation optimize_mesylation->check_mesylation epoxide_ok High conversion to epoxide check_epoxide->epoxide_ok Check TLC epoxide_issue Incomplete reaction or degradation check_epoxide->epoxide_issue Check TLC check_opening Step 4: Analyze Epoxide Ring Opening (Acidic workup) epoxide_ok->check_opening [OK] optimize_epoxide Troubleshoot Epoxide Formation: - Control concentration of base (e.g., KOH, NaOH). - Optimize reaction temperature and time. - Monitor for disappearance of starting mesylate. epoxide_issue->optimize_epoxide optimize_epoxide->check_epoxide opening_ok Successful ring opening check_opening->opening_ok Check TLC/HPLC opening_issue Formation of by-products check_opening->opening_issue Check TLC/HPLC purification Step 5: Review Purification Strategy opening_ok->purification [OK] optimize_opening Troubleshoot Ring Opening: - Control acid concentration and temperature to prevent degradation. - Ensure complete removal of protecting groups. opening_issue->optimize_opening optimize_opening->check_opening solution Improved Yield purification->solution

Caption: Troubleshooting workflow for low L-fructose yield.

Quantitative Data Summary: Impact of Reaction Conditions on Yield

StepParameterConditionExpected OutcomeReference
Protection CatalystSnCl₂>80% yield of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose[1]
Mesylation Temperature0°C to room temp.High conversion to the C3-mesylate[1]
Epoxide Formation Base5% KOHNearly 100% yield of the 3,4-oxirane intermediate[1]
Ring Opening & Deprotection AcidH₂SO₄ or Acetic Acid>85% yield of L-fructose[1]
Issue 2: Poor Stereoselectivity

Question: I am observing the formation of unwanted stereoisomers in my L-fructose synthesis. How can I improve the stereoselectivity?

Answer: Stereocontrol is a critical challenge in carbohydrate chemistry.[2] In the synthesis of L-fructose from L-sorbose, the key stereochemical inversions occur at the C3 and C4 positions.[1] The stereoselectivity is highly dependent on the proper formation of the 3,4-epoxide intermediate and its subsequent ring-opening.

Logical Relationship for Stereocontrol

stereoselectivity start Poor Stereoselectivity protecting_groups Choice of Protecting Groups start->protecting_groups rigid_conformation Rigid conformation of the sugar ring protecting_groups->rigid_conformation Influences epoxide_formation Formation of the Correct 3,4-Oxirane Ring rigid_conformation->epoxide_formation Facilitates inversion_c3 Inversion at C3 epoxide_formation->inversion_c3 Results in epoxide_opening Regioselective Epoxide Ring Opening epoxide_formation->epoxide_opening Is a prerequisite for correct_stereoisomer Desired L-Fructose Stereoisomer inversion_c3->correct_stereoisomer Contributes to inversion_c4 Inversion at C4 epoxide_opening->inversion_c4 Results in inversion_c4->correct_stereoisomer Contributes to

Caption: Logical flow for achieving high stereoselectivity.

Troubleshooting Steps for Poor Stereoselectivity:

  • Confirm the Structure of the Protected Intermediate: Ensure that the correct protecting groups are in place (e.g., 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose). An incorrect protection pattern can alter the conformation of the sugar ring and lead to the formation of undesired epoxides.

  • Optimize Epoxide Formation: The formation of the 3,4-oxirane ring is a result of an intramolecular SN2 reaction.[3] Ensure that the conditions (e.g., non-aqueous, appropriate base) favor this cyclization over intermolecular side reactions.

  • Control Epoxide Ring-Opening: The ring-opening must occur with inversion of configuration at C4. This is typically achieved under acidic conditions.[1] The regioselectivity of the nucleophilic attack on the epoxide is crucial. Attack at the wrong carbon will lead to a different sugar isomer.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final L-fructose product from the crude reaction mixture. What are the recommended purification strategies?

Answer: The purification of L-fructose can be challenging due to its high polarity and the presence of structurally similar by-products and salts from the reaction.

Recommended Purification Strategies:

  • Ion-Exchange Chromatography: This is a highly effective method for removing inorganic salts. A mixed-bed ion-exchange resin (e.g., Amberlite MB-1) can be used to deionize the crude product solution.[1]

  • Silica Gel Column Chromatography: For removing organic, non-polar impurities and some sugar by-products, silica gel chromatography can be employed. A polar eluent system, such as ethyl acetate/methanol/water, is often required.[1]

  • Crystallization: If a crystalline intermediate is formed during the synthesis (e.g., the protected mesylate), recrystallization can be a powerful purification step.[1] However, L-fructose itself is often obtained as a syrup, making direct crystallization difficult.

  • Reactive Extraction: For mixtures containing other sugars, reactive extraction using organoboronate complexes can selectively remove fructose from the aqueous phase.[4]

Experimental Workflow for Purification

purification_workflow start Crude L-Fructose Syrup salt_removal Removal of Inorganic Salts start->salt_removal ion_exchange Ion-Exchange Chromatography (e.g., Amberlite MB-1) salt_removal->ion_exchange organic_impurity_removal Removal of Organic Impurities ion_exchange->organic_impurity_removal silica_gel Silica Gel Column Chromatography (e.g., EtOAc/MeOH/H₂O) organic_impurity_removal->silica_gel final_product Pure L-Fructose silica_gel->final_product

Caption: General purification workflow for L-fructose.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective starting material for the chemical synthesis of L-fructose?

A1: L-sorbose is a relatively inexpensive and readily available industrial chemical, making it a common and cost-effective starting material for the synthesis of L-fructose.[1] The only structural difference between L-sorbose and L-fructose is the configuration of the hydroxyl groups at the C-3 and C-4 positions.[1]

Q2: Why are protecting groups necessary in L-fructose synthesis?

A2: Protecting groups are essential in carbohydrate chemistry to mask certain hydroxyl groups and prevent them from reacting, thereby directing the reaction to the desired site.[5] In the synthesis of L-fructose from L-sorbose, protecting groups, such as isopropylidene groups, are used to selectively expose the hydroxyl group at the C3 position for modification while protecting others. This strategy is crucial for achieving the desired regioselectivity and stereoselectivity.[1][6]

Q3: What are the key chemical transformations in the synthesis of L-fructose from L-sorbose?

A3: The synthesis involves a few key steps:

  • Protection: The hydroxyl groups of L-sorbose are protected, typically forming a di-O-isopropylidene derivative, leaving the C3 hydroxyl group free.[1]

  • Activation: The free C3 hydroxyl group is converted into a good leaving group, for example, by reacting it with mesyl chloride or tosyl chloride.[1]

  • Epoxide Formation: Treatment with a base leads to an intramolecular SN2 reaction, where the C4 hydroxyl group displaces the leaving group at C3 to form a 3,4-epoxide ring. This step results in the inversion of the stereochemistry at C3.[1]

  • Epoxide Ring Opening and Deprotection: Acid-catalyzed opening of the epoxide ring by water results in the formation of a diol with inversion of configuration at C4. The acid also removes the protecting groups to yield L-fructose.[1]

Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A4: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of each reaction step by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used for more accurate monitoring and for determining the purity of the final L-fructose product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure and stereochemistry of the intermediates and the final product.

Q5: Are there any significant safety precautions to consider during this synthesis?

A5: Yes, several reagents used in this synthesis require careful handling:

  • Pyridine: Is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.

  • Mesyl Chloride and Tosyl Chloride: Are corrosive and lachrymatory. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Strong Acids and Bases: (e.g., H₂SO₄, KOH, NaOH) are corrosive and should be handled with care.

Experimental Protocols

Protocol: Synthesis of L-Fructose from L-Sorbose

This protocol is a generalized procedure based on commonly cited methods.[1] Researchers should optimize conditions based on their specific laboratory setup and reagents.

Step 1: Preparation of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose

  • Suspend L-sorbose in 2,2-dimethoxypropane.

  • Add a catalytic amount of tin(II) chloride (SnCl₂).

  • Reflux the mixture with stirring until the solution becomes clear.

  • Evaporate the solvent to obtain a syrup.

Step 2: Mesylation of the Protected L-Sorbose

  • Dissolve the syrup from Step 1 in anhydrous pyridine and cool in an ice bath.

  • Slowly add methanesulfonyl chloride (mesyl chloride) to the cooled solution.

  • Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Quench the reaction by adding water and collect the crystalline product by filtration.

Step 3: Formation of the 3,4-Epoxide

  • Dissolve the crystalline mesylate from Step 2 in a solution of potassium hydroxide (e.g., 5% KOH).

  • Reflux the mixture to facilitate the formation of the epoxide.

Step 4: Epoxide Ring Opening and Deprotection to Yield L-Fructose

  • Acidify the reaction mixture from Step 3 to a low pH (e.g., pH 2) with an acid like sulfuric acid.

  • Stir the mixture at room temperature to allow for the complete opening of the epoxide ring and removal of the protecting groups.

  • Neutralize the solution with a base (e.g., potassium hydroxide).

  • Remove the resulting salts by precipitation with ethanol and filtration.

  • Concentrate the filtrate to obtain L-fructose as a syrup.

  • Further purify the syrup using ion-exchange and/or silica gel chromatography as needed.

References

Technical Support Center: Enzymatic Production of α-L-Fructofuranose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic production of α-L-fructofuranose.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of α-L-fructofuranose, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has produced very little or no α-L-fructofuranose. What are the possible reasons?

  • Answer: Low or no product yield can stem from several factors related to the enzyme, substrate, or reaction conditions.

    • Inactive Enzyme: The β-fructofuranosidase may have lost activity due to improper storage or handling. Enzymes should be stored at the recommended temperature (typically -20°C) and freeze-thaw cycles should be avoided.[1] To test for enzyme activity, perform a control reaction with a standard substrate like sucrose and measure the release of glucose and fructose.

    • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific β-fructofuranosidase being used. Most β-fructofuranosidases from fungal sources have an optimal pH between 4.5 and 6.5 and an optimal temperature between 40°C and 60°C.[2] It is crucial to consult the manufacturer's datasheet or relevant literature for the specific enzyme.

    • Substrate Issues: The sucrose substrate may be of poor quality or contain inhibitors. Use high-purity sucrose and ensure the reaction mixture is free of contaminants.

    • Incorrect Enzyme or Substrate Concentration: The ratio of enzyme to substrate is critical. Too little enzyme will result in a slow reaction, while an excessively high substrate concentration can sometimes lead to substrate inhibition.

Issue 2: High Hydrolysis of Sucrose, Low Transfructosylation

  • Question: I am observing high levels of glucose and fructose, but a low yield of α-L-fructofuranose. How can I favor the transfructosylation reaction?

  • Answer: β-fructofuranosidases possess both hydrolytic and transfructosylating activity. To favor the synthesis of α-L-fructofuranose, the following should be considered:

    • High Substrate Concentration: A high initial concentration of sucrose generally favors the transfructosylation reaction over hydrolysis.[2] Concentrations above 40% (w/v) have been shown to enhance the production of fructooligosaccharides.

    • Reaction Time: The formation of the desired product is time-dependent. It is important to monitor the reaction over time to identify the point of maximum yield, after which the product may be hydrolyzed.

    • Enzyme Source: The ratio of transfructosylating to hydrolytic activity varies between β-fructofuranosidases from different microbial sources. Some enzymes are naturally more efficient at synthesis.

Issue 3: Presence of Multiple Byproducts

  • Question: My product mixture contains several unexpected oligosaccharides in addition to α-L-fructofuranose. How can I minimize byproduct formation?

  • Answer: The formation of a mixture of fructooligosaccharides (FOS) is common in transfructosylation reactions.

    • Reaction Control: Carefully controlling the reaction time is crucial. Stopping the reaction at the optimal point for α-L-fructofuranose formation can prevent the synthesis of longer-chain oligosaccharides.

    • Enzyme Specificity: The product profile is highly dependent on the enzyme used. Some β-fructofuranosidases have a higher propensity to form specific products. Researching and selecting an enzyme with a known preference for producing smaller fructosylated molecules can be beneficial.

    • Purification: Downstream processing will be necessary to isolate α-L-fructofuranose from other FOS. Techniques like size-exclusion chromatography or preparative HPLC are commonly used.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of α-L-fructofuranose synthesis by β-fructofuranosidase?

A1: The synthesis of α-L-fructofuranose by β-fructofuranosidase from sucrose involves a transfructosylation reaction. The enzyme first cleaves the glycosidic bond in sucrose, forming a covalent fructosyl-enzyme intermediate and releasing glucose. In the presence of a suitable acceptor molecule (in this case, another sucrose molecule or water), the fructosyl group is transferred. When transferred to water, hydrolysis occurs, yielding fructose. When transferred to another sugar molecule, a new oligosaccharide is formed. The formation of α-L-fructofuranose is a specific transfructosylation event.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by measuring the disappearance of the substrate (sucrose) and the appearance of products (glucose, fructose, and α-L-fructofuranose). High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a common and effective method for separating and quantifying these sugars. Alternatively, the concentration of reducing sugars (glucose and fructose) can be measured using the dinitrosalicylic acid (DNS) method.[3]

Q3: What are some known inhibitors of β-fructofuranosidase that I should avoid?

A3: Several compounds can inhibit β-fructofuranosidase activity. These include:

  • Heavy metal ions: Ions such as Ag+, Hg2+, and Cu2+ can inhibit enzyme activity.

  • Substrate and product analogs: Some sugar analogs can act as competitive inhibitors.

  • Chelating agents: EDTA can inhibit metallo-enzymes, although most β-fructofuranosidases are not metallo-enzymes.

  • Specific inhibitors: Compounds like 1-deoxynojirimycin (DNJ) are known iminosugar inhibitors of glycosidases.[4]

Q4: What are the key parameters to optimize for maximizing the yield of α-L-fructofuranose?

A4: The following parameters should be systematically optimized:

  • Enzyme concentration

  • Substrate (sucrose) concentration

  • pH

  • Temperature

  • Reaction time

  • Buffer composition and ionic strength

A Design of Experiments (DoE) approach can be efficiently used to study the interactions between these parameters and identify the optimal conditions.

Data Presentation

Table 1: Typical Reaction Conditions for Fructooligosaccharide (FOS) Synthesis using β-Fructofuranosidase

ParameterRangeOptimal Value (Example)Reference
Enzyme SourceAspergillus sp., Aureobasidium sp.Aspergillus oryzae[5]
SubstrateSucrose50-60% (w/v)[2]
Temperature40 - 70 °C55 - 60 °C[2]
pH4.0 - 7.05.0 - 5.5[2]
BufferAcetate, Citrate50 mM Sodium Acetate[6]
Reaction Time1 - 24 hours8 - 12 hours[6]

Note: These are general ranges for FOS synthesis and should be optimized specifically for α-L-fructofuranose production.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of α-L-Fructofuranose

  • Prepare Substrate Solution: Dissolve high-purity sucrose in the desired buffer (e.g., 50 mM sodium acetate, pH 5.5) to the target concentration (e.g., 50% w/v).

  • Pre-heat Reaction Mixture: Equilibrate the substrate solution to the optimal reaction temperature (e.g., 55°C) in a stirred-tank reactor or a shaking incubator.

  • Initiate Reaction: Add the β-fructofuranosidase to the pre-heated substrate solution to the desired final concentration (e.g., 10 U/g of sucrose).

  • Incubation: Maintain the reaction at the optimal temperature with constant stirring for the desired duration.

  • Reaction Monitoring: At regular intervals, withdraw aliquots of the reaction mixture. Immediately inactivate the enzyme by heating the aliquot to 100°C for 10 minutes.

  • Analysis: Analyze the composition of the reaction mixture (sucrose, glucose, fructose, α-L-fructofuranose) using HPLC.

  • Reaction Termination: Once the optimal yield of α-L-fructofuranose is reached, terminate the entire reaction by heating the bulk mixture to 100°C for 10 minutes.

  • Purification: Proceed with the purification of α-L-fructofuranose from the reaction mixture.

Protocol 2: Purification of α-L-Fructofuranose

  • Removal of Monosaccharides: The unreacted sucrose, glucose, and fructose can be removed using yeast fermentation, where the yeast will consume these sugars leaving the desired product.

  • Chromatographic Separation:

    • Size-Exclusion Chromatography (SEC): Use a resin like Bio-Gel P2 to separate the oligosaccharides based on their size.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employ a suitable column (e.g., an amino-functionalized silica column) and an appropriate mobile phase (e.g., an acetonitrile/water gradient) to achieve high-purity separation.

  • Fraction Collection and Analysis: Collect fractions from the chromatography column and analyze them by analytical HPLC to identify the fractions containing pure α-L-fructofuranose.

  • Pooling and Desalting: Pool the pure fractions and remove any salts from the buffer by dialysis or using a desalting column.

  • Lyophilization: Lyophilize the desalted product to obtain a stable, powdered form of α-L-fructofuranose.

Mandatory Visualization

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_product Final Product Substrate Substrate Preparation (Sucrose Solution) Reaction Transfructosylation Reaction Substrate->Reaction Enzyme Enzyme Preparation Enzyme->Reaction Monitoring Reaction Monitoring (HPLC/DNS) Reaction->Monitoring Termination Reaction Termination (Heat Inactivation) Reaction->Termination Monitoring->Reaction Filtration Initial Filtration Termination->Filtration Chromatography Chromatographic Separation (SEC/HPLC) Filtration->Chromatography Analysis Fraction Analysis Chromatography->Analysis Pooling Pooling & Desalting Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Pure α-L-Fructofuranose Lyophilization->FinalProduct

Caption: Experimental workflow for the enzymatic production and purification of α-L-fructofuranose.

Transfructosylation_Mechanism Sucrose Sucrose (Glucose-Fructose) FructosylEnzyme Fructosyl-Enzyme Intermediate Sucrose->FructosylEnzyme + Enzyme Enzyme β-Fructofuranosidase Glucose Glucose FructosylEnzyme->Glucose releases Fructose Fructose (Hydrolysis Product) FructosylEnzyme->Fructose + Water alpha_L_Fructofuranose α-L-Fructofuranose (Transfructosylation Product) FructosylEnzyme->alpha_L_Fructofuranose + Sucrose_Acceptor Water Water (Acceptor) Sucrose_Acceptor Sucrose (Acceptor) Troubleshooting_Yield Start Low/No Yield CheckEnzyme Check Enzyme Activity Start->CheckEnzyme CheckConditions Check Reaction Conditions (pH, Temp, Time) CheckEnzyme->CheckConditions Yes Inactive Inactive Enzyme: Replace/Use Fresh Stock CheckEnzyme->Inactive No CheckSubstrate Check Substrate (Concentration, Purity) CheckConditions->CheckSubstrate Yes Suboptimal Suboptimal Conditions: Optimize Parameters CheckConditions->Suboptimal No SubstrateIssue Substrate Issue: Use High Purity/Adjust Conc. CheckSubstrate->SubstrateIssue No Success Improved Yield CheckSubstrate->Success Yes Inactive->Start Suboptimal->Start SubstrateIssue->Start

References

alpha-L-fructofuranose stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of alpha-L-fructofuranose. Given the limited direct research on the L-enantiomer, much of the stability and degradation data is extrapolated from studies on its more common counterpart, D-fructose. It is crucial to verify these assumptions experimentally for L-fructose.

Frequently Asked Questions (FAQs)

Q1: What is α-L-fructofuranose and how does its stability compare to other fructose isomers?

A1: α-L-fructofuranose is a specific stereoisomer of fructose, a six-carbon monosaccharide. Fructose can exist in various forms, including five-membered (furanose) and six-membered (pyranose) rings, as well as alpha (α) and beta (β) anomers. In aqueous solutions, these forms are in equilibrium. Generally, the pyranose form of fructose is more stable than the furanose form. Within the furanose ring structure, the β-anomer is typically more stable than the α-anomer due to stereoelectronic effects. While extensive quantitative data for α-L-fructofuranose is limited, the principles of carbohydrate chemistry suggest it will be one of the less stable forms in solution.

Q2: What are the primary factors that influence the stability of α-L-fructofuranose in experimental settings?

A2: The stability of α-L-fructofuranose is primarily affected by:

  • pH: Both acidic and alkaline conditions can catalyze the degradation of fructose. Acidic conditions promote hydrolysis and dehydration reactions, while alkaline conditions can lead to isomerization and fragmentation.

  • Temperature: Higher temperatures significantly accelerate the rate of degradation reactions.

  • Solvent: The choice of solvent can influence the equilibrium between different isomeric forms and affect reaction rates.

  • Presence of Catalysts: Metal ions and enzymes can catalyze specific degradation pathways.

Q3: What are the expected degradation products of α-L-fructofuranose?

A3: Under acidic conditions, α-L-fructofuranose is expected to degrade into compounds such as 5-hydroxymethylfurfural (HMF), levulinic acid, and formic acid. In alkaline solutions, a complex mixture of organic acids, including lactic acid, can be formed through various rearrangement and cleavage reactions.

Troubleshooting Guides

Issue 1: Inconsistent quantification of α-L-fructofuranose in my samples.

  • Possible Cause 1: Mutarotation. In solution, α-L-fructofuranose will be in equilibrium with its other isomers (β-L-fructofuranose, α/β-L-fructopyranose, and the open-chain form). This change in the isomeric composition, known as mutarotation, can affect analytical measurements, especially if the technique is sensitive to a specific anomer.

    • Troubleshooting Tip: Allow samples to equilibrate in the chosen solvent for a consistent period before analysis to ensure a stable isomeric distribution. For chromatographic methods, ensure the run time is sufficient to separate the anomers if necessary, or that the detection method is not anomer-specific.

  • Possible Cause 2: Sample Degradation. α-L-fructofuranose can degrade during sample preparation, storage, or analysis, especially at non-neutral pH or elevated temperatures.

    • Troubleshooting Tip: Prepare samples fresh and store them at low temperatures (2-8 °C) and neutral pH whenever possible. Use analytical techniques with mild conditions, such as HPLC with a suitable mobile phase, to minimize on-column degradation.

  • Possible Cause 3: Co-elution in Chromatography. In complex matrices, other compounds may co-elute with α-L-fructofuranose, leading to inaccurate quantification.

    • Troubleshooting Tip: Optimize the chromatographic method by adjusting the mobile phase composition, gradient, flow rate, or column temperature. Using a chiral column can help separate D- and L-enantiomers and potentially the anomers. Mass spectrometry (MS) detection can provide additional specificity.

Issue 2: Unexpected peaks appearing in the chromatogram during the analysis of α-L-fructofuranose.

  • Possible Cause 1: Degradation Products. The appearance of new peaks over time or under specific analytical conditions is often due to the degradation of α-L-fructofuranose.

    • Troubleshooting Tip: Analyze a freshly prepared standard solution under the same conditions to identify the peak corresponding to the intact molecule. Spiking the sample with standards of expected degradation products (e.g., HMF) can help in their identification.

  • Possible Cause 2: Isomerization. The analytical conditions might be promoting the conversion of α-L-fructofuranose to its other isomers, which may have different retention times.

    • Troubleshooting Tip: Review the pH and temperature of your mobile phase and column. Milder conditions may prevent on-column isomerization.

Quantitative Data on Fructose Stability

The following table summarizes the degradation kinetics of D-fructose under different conditions. While this data is for the D-enantiomer, it can serve as a starting point for understanding the stability of L-fructose. It is strongly recommended to determine the specific degradation kinetics for L-fructose experimentally.

ConditionSubstrateTemperature (°C)Rate Constant (k)Reference
1 M NaOHD-Fructose22k24 = 0.072 h-1 (degradation)[1]
Subcritical WaterD-Fructose180-220First-order kinetics in the initial stage[2]
Constant pH 8.3D-Fructose80-[3]

Experimental Protocols

Protocol 1: HPLC Analysis of α-L-fructofuranose and its Degradation Products

This protocol provides a general method for the analysis of L-fructose and its degradation products. Optimization will be required based on the specific sample matrix and available instrumentation.

  • Sample Preparation:

    • Accurately weigh the sample containing α-L-fructofuranose.

    • Dissolve the sample in a suitable solvent (e.g., ultrapure water or a buffer at neutral pH).

    • If necessary, perform a sample cleanup step such as solid-phase extraction (SPE) to remove interfering substances.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-RID/ELSD/MS System:

    • Column: A ligand-exchange column (e.g., Aminex HPX-87H) is suitable for separating sugars and organic acids. For enantiomeric separation, a chiral column (e.g., Chiralpak series) is necessary.

    • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM) is common for ligand-exchange columns. For chiral separations, a non-polar mobile phase like hexane/ethanol may be used.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintain at a controlled temperature, for example, 60 °C for ligand-exchange columns.

    • Detector: A Refractive Index Detector (RID) is commonly used for sugar analysis. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can also be used for higher sensitivity and specificity.

  • Quantification:

    • Prepare a calibration curve using standards of α-L-fructofuranose of known concentrations.

    • Inject the standards and samples into the HPLC system.

    • Integrate the peak areas and calculate the concentration of α-L-fructofuranose in the samples based on the calibration curve.

Signaling Pathways and Experimental Workflows

degradation_pathway This compound This compound Open-chain L-Fructose Open-chain L-Fructose This compound->Open-chain L-Fructose Mutarotation Enediol Intermediate Enediol Intermediate Open-chain L-Fructose->Enediol Intermediate Isomerization (Alkaline) Dehydration Dehydration Open-chain L-Fructose->Dehydration Acid-catalyzed Fragmentation Fragmentation Enediol Intermediate->Fragmentation 5-Hydroxymethylfurfural (HMF) 5-Hydroxymethylfurfural (HMF) Dehydration->5-Hydroxymethylfurfural (HMF) Organic Acids (e.g., Lactic Acid) Organic Acids (e.g., Lactic Acid) Fragmentation->Organic Acids (e.g., Lactic Acid) Levulinic Acid & Formic Acid Levulinic Acid & Formic Acid 5-Hydroxymethylfurfural (HMF)->Levulinic Acid & Formic Acid Rehydration experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Cleanup (SPE) Cleanup (SPE) Dissolution->Cleanup (SPE) Filtration Filtration Cleanup (SPE)->Filtration HPLC_System HPLC System (Chiral or Ligand-Exchange Column) Filtration->HPLC_System Detection Detection (RID, ELSD, or MS) HPLC_System->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

References

purification challenges of alpha-L-fructofuranose from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of alpha-L-fructofuranose from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying α-L-fructofuranose?

The main difficulties arise from the presence of various isomers with similar physicochemical properties in the reaction mixture. These include:

  • Anomers: The α- and β-anomers of L-fructofuranose can interconvert in solution (mutarotation), leading to peak broadening or splitting in chromatographic separations.

  • Enantiomers: If the synthesis is not stereospecific, the D-enantiomer (D-fructofuranose) will be present and can be difficult to separate from the desired L-enantiomer.

  • Structural Isomers: Unreacted starting materials or byproducts such as L-glucose, L-sorbose, or other L-sugars often co-exist in the reaction mixture, posing a significant separation challenge.[1][2]

Q2: Which chromatographic techniques are most effective for α-L-fructofuranose purification?

Several HPLC techniques can be employed, with the choice depending on the specific impurities present:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the method of choice for separating the L- and D-enantiomers of fructose. Columns with a chiral stationary phase, such as Chiralpak AD-H, are effective for this purpose.[2][3]

  • Reversed-Phase HPLC (RP-HPLC): While not ideal for separating enantiomers, RP-HPLC can be used to separate α-L-fructofuranose from less polar impurities. The separation of sugar isomers on RP-HPLC can be challenging due to their high polarity.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds like sugars. It can effectively separate α-L-fructofuranose from other sugars and polar components in the reaction mixture.

  • Ion-Exchange Chromatography: This technique can be used to separate sugars based on their interactions with a charged stationary phase. Resins in the calcium form are commonly used for fructose and glucose separation.[4]

Q3: How can I improve the resolution of α-L-fructofuranose in my HPLC separation?

To enhance resolution, consider the following:

  • Optimize the Mobile Phase: For chiral separations, a mobile phase of hexane-ethanol-TFA has been shown to be effective.[3] For HILIC, adjusting the water/acetonitrile gradient is crucial.

  • Control Temperature: Temperature can affect the mutarotation of sugars. Running the separation at a controlled temperature can improve peak shape.

  • Use a High-Efficiency Column: A column with a smaller particle size and a longer length will provide better resolution.

  • Derivatization: Derivatizing the sugar with a UV-active or fluorescent tag can improve detection and may also enhance separation.

Q4: What are the key parameters to control during the crystallization of α-L-fructofuranose?

Successful crystallization depends on several factors:

  • Supersaturation: The solution must be supersaturated to induce crystallization, but excessive supersaturation can lead to the formation of small, impure crystals. A degree of supersaturation between 1.1 and 1.2 is often recommended.[5]

  • Temperature: A controlled cooling profile is critical. Slow cooling allows for the growth of larger, purer crystals.[6]

  • Seeding: Introducing seed crystals of pure α-L-fructofuranose can initiate crystallization and control crystal size.[5]

  • Solvent: The choice of solvent is important. While aqueous solutions are common, the use of co-solvents like ethanol can reduce the solubility of fructose and improve yield.[7][8]

  • pH: The pH of the solution should be controlled, typically between 3.5 and 8.0, to prevent degradation of the sugar.[5]

Q5: How can I assess the purity of my purified α-L-fructofuranose?

A combination of analytical techniques is recommended for purity assessment:

  • HPLC with Refractive Index (RI) Detection: HPLC-RI is a standard method for quantifying sugars.[9][10]

  • Chiral HPLC: To determine the enantiomeric excess of L-fructofuranose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify anomeric forms.

  • Mass Spectrometry (MS): To confirm the molecular weight and identify any impurities.

Troubleshooting Guides

Chromatographic Purification
Problem Possible Cause(s) Solution(s)
Poor resolution between α-L-fructofuranose and other sugars - Inappropriate column chemistry.- Suboptimal mobile phase composition.- Column temperature not optimized.- For enantiomeric separation, use a chiral column.- For separation from other sugars, try HILIC or ion-exchange chromatography.- Optimize the mobile phase gradient and temperature.
Broad or split peaks for α-L-fructofuranose - Anomeric interconversion (mutarotation) on the column.- Increase the column temperature to accelerate interconversion and obtain a single averaged peak.- Lower the temperature significantly to resolve the anomers into two distinct peaks.
Low recovery of α-L-fructofuranose - Adsorption of the sugar to the stationary phase.- Sample degradation on the column.- Use a mobile phase with a pH that minimizes interaction with the stationary phase.- Ensure the column is properly conditioned and stored.- Check for and eliminate any sources of contamination in the HPLC system.
Ghost peaks in the chromatogram - Contamination in the mobile phase, injector, or column.- Use fresh, high-purity mobile phase.- Flush the injector and column thoroughly.- Run a blank gradient to identify the source of the ghost peaks.
Crystallization
Problem Possible Cause(s) Solution(s)
Crystallization does not initiate - Insufficient supersaturation.- Lack of nucleation sites.- Concentrate the solution further to increase supersaturation.- Add seed crystals of pure α-L-fructofuranose.- Scratch the inside of the crystallization vessel to create nucleation sites.
Formation of small, needle-like crystals (low purity) - Too rapid cooling.- Excessive supersaturation.- Employ a slower, more controlled cooling rate.- Start with a lower level of supersaturation.
Formation of a syrup or oil instead of crystals - Presence of impurities that inhibit crystallization.- Solution is too concentrated.- Further purify the starting material by chromatography before crystallization.- Dilute the solution slightly before initiating cooling.
Low yield of crystals - Incomplete crystallization.- Solubility of α-L-fructofuranose in the mother liquor is too high.- Allow more time for crystallization to occur.- Add an anti-solvent (e.g., ethanol) to reduce the solubility of fructose in the mother liquor.[8]

Quantitative Data Summary

The following table summarizes typical performance data for different purification methods. Note that actual results will vary depending on the specific experimental conditions and the composition of the reaction mixture.

Purification Method Purity Achieved Yield Key Considerations Reference(s)
Preparative HPLC (Chiral) >99% enantiomeric excessVariable, depends on loadingEffective for enantiomer separation but may have lower throughput.[2][3]
Ion-Exchange Chromatography >90%HighGood for separating fructose from glucose.[4][11]
Crystallization (Aqueous) >95%45% (isolated)Purity can be affected by co-crystallization of impurities.[12]
Crystallization (Aqueous-Ethanolic) >99%>78%The addition of ethanol as an anti-solvent significantly improves yield.[7]

Experimental Protocols

Preparative HPLC for α-L-Fructofuranose Purification

This protocol is a general guideline and should be optimized for your specific application.

  • Column Selection: Chiral stationary phase column (e.g., Chiralpak AD-H, 20 x 250 mm, 10 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Ethanol:Trifluoroacetic Acid (TFA) in a ratio of 70:30:0.1 (v/v/v). Filter and degas the mobile phase before use.[3]

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Flow Rate: 10-20 mL/min (adjust based on column dimensions and particle size).

    • Column Temperature: 25 °C.

    • Detection: Refractive Index (RI).

  • Method Development:

    • Perform an initial analytical run with a small injection volume to determine the retention times of α-L-fructofuranose and impurities.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation.

  • Preparative Run:

    • Inject a larger volume of the sample onto the column. The maximum loading will depend on the column dimensions and the resolution of the separation.

    • Collect fractions corresponding to the α-L-fructofuranose peak.

  • Post-Purification:

    • Combine the collected fractions.

    • Remove the solvent under reduced pressure.

    • Analyze the purity of the final product using analytical HPLC.

Crystallization of α-L-Fructofuranose from an Aqueous-Ethanolic Solution

This protocol is adapted from a method for D-fructose and may require optimization for the L-enantiomer.[7]

  • Solution Preparation: Prepare a concentrated aqueous solution of the partially purified α-L-fructofuranose (e.g., 80-90% by weight).

  • Solvent Addition: Add ethanol to the aqueous solution. The final mole fraction of water should be around 0.39.[7]

  • Heating and Dissolution: Gently heat the mixture with stirring until all the solid has dissolved.

  • Cooling and Seeding:

    • Begin a controlled cooling program. A slow cooling rate is recommended.

    • When the solution is slightly supersaturated, add a small amount of pure α-L-fructofuranose seed crystals.

  • Crystal Growth: Continue the slow cooling with gentle agitation to allow the crystals to grow.

  • Harvesting:

    • Once crystallization is complete, separate the crystals from the mother liquor by filtration or centrifugation.

    • Wash the crystals with cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum at a low temperature.

Visualizations

Purification_Troubleshooting_Workflow start Start: Low Purity of α-L-Fructofuranose check_method Purification Method? start->check_method chromatography Chromatography Issue check_method->chromatography Chromatography crystallization Crystallization Issue check_method->crystallization Crystallization check_chrom_problem Specific Problem? chromatography->check_chrom_problem check_cryst_problem Specific Problem? crystallization->check_cryst_problem poor_resolution Poor Resolution check_chrom_problem->poor_resolution Resolution broad_peaks Broad/Split Peaks check_chrom_problem->broad_peaks Peak Shape low_recovery Low Recovery check_chrom_problem->low_recovery Recovery solve_resolution Optimize mobile phase Change column Adjust temperature poor_resolution->solve_resolution solve_peaks Adjust temperature to manage anomeric interconversion broad_peaks->solve_peaks solve_recovery Check for adsorption Ensure sample stability low_recovery->solve_recovery end End: High Purity Product solve_resolution->end solve_peaks->end solve_recovery->end no_crystals No Crystals Form check_cryst_problem->no_crystals Initiation small_crystals Small/Impure Crystals check_cryst_problem->small_crystals Crystal Quality low_yield Low Yield check_cryst_problem->low_yield Yield solve_no_crystals Increase supersaturation Add seed crystals no_crystals->solve_no_crystals solve_small_crystals Slow down cooling rate Reduce initial supersaturation small_crystals->solve_small_crystals solve_low_yield Increase crystallization time Use an anti-solvent low_yield->solve_low_yield solve_no_crystals->end solve_small_crystals->end solve_low_yield->end

Caption: Troubleshooting workflow for α-L-fructofuranose purification.

Experimental_Workflow reaction_mixture Crude Reaction Mixture pre_purification Pre-purification (e.g., Filtration) reaction_mixture->pre_purification purification_step Primary Purification pre_purification->purification_step chromatography Chromatography (HPLC/Ion-Exchange) purification_step->chromatography Option 1 crystallization Crystallization purification_step->crystallization Option 2 analysis Purity Analysis (HPLC, NMR, MS) chromatography->analysis crystallization->analysis pure_product Pure α-L-Fructofuranose analysis->pure_product Purity OK reprocess Reprocess analysis->reprocess Purity Not OK reprocess->purification_step

Caption: General experimental workflow for α-L-fructofuranose purification.

References

optimizing reaction conditions for L-fructose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize L-fructose synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chemical synthesis of L-fructose from L-sorbose, a common and cost-effective precursor.[1][2]

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of L-Fructose Incomplete reaction at one or more steps (e.g., protection, tosylation/mesylation, epoxidation, hydrolysis).- Verify the pH at each step; alkaline conditions are crucial for epoxide formation, while acidic conditions are needed for hydrolysis.[1]- Ensure reaction temperatures are maintained as specified in the protocol. For example, hydrolysis is often performed at elevated temperatures (e.g., 70-80°C).[1]- Confirm the purity and reactivity of reagents, especially tosyl chloride or mesyl chloride.
Presence of Unreacted L-Sorbose Inefficient initial protection of hydroxyl groups or incomplete conversion.- If using an isopropylidene protection strategy, ensure the catalyst (e.g., tin(II) chloride) is active to maximize the yield of the desired protected intermediate.[1]- Increase the reaction time or temperature for the tosylation/mesylation step to ensure complete conversion of the starting material.
Formation of Undesired Byproducts Side reactions due to incorrect pH, temperature, or reaction time.[3]- Strictly control the pH during the epoxide opening step. Both acidic and alkaline conditions can open the ring, but deviations can lead to alternative products.[1]- Avoid excessively high temperatures, which can cause degradation and browning effects.[4]- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction at the optimal time.
Difficulty in Purifying L-Fructose Contamination with salts (e.g., sodium sulfate) or other sugar isomers.- After neutralization steps, salts can be removed by precipitation with ethanol followed by filtration.[1]- For high-purity L-fructose, chromatographic methods are effective for separating it from other sugars and impurities.[5][6] Consider using ion-exchange resins.[5]
Inconsistent Results Between Batches Variability in reagent quality, reaction conditions, or moisture content.- Use reagents from the same lot number when possible and store them under appropriate conditions (e.g., protect moisture-sensitive reagents like tosyl chloride).- Calibrate pH meters and thermometers regularly.- Ensure all glassware is thoroughly dried to prevent unwanted hydrolysis of reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for L-fructose synthesis and why?

A1: The most common and cost-effective starting material for L-fructose synthesis is L-sorbose.[1][2] L-sorbose is a relatively inexpensive industrial chemical, and its structure is very similar to L-fructose, differing only in the configuration of the hydroxyl groups at the C-3 and C-4 positions. This structural similarity allows for a more direct chemical conversion.[1]

Q2: What are the key chemical transformations in converting L-sorbose to L-fructose?

A2: The synthesis involves a multi-step process designed to invert the stereochemistry at carbons 3 and 4. The key steps are:

  • Protection: The hydroxyl groups at other positions (e.g., C-1, C-2, C-6) are protected, often by forming acetals (e.g., using acetone to form isopropylidene groups).[1]

  • Activation: The hydroxyl group at C-3 is converted into a good leaving group, typically by reacting it with p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride).[1]

  • Epoxidation: Under alkaline conditions, the hydroxyl group at C-4 attacks C-3, displacing the leaving group and forming a 3,4-epoxide ring. This step inverts the configuration at C-3.[1]

  • Hydrolysis: The epoxide ring is opened by hydrolysis (either acidic or alkaline), which inverts the configuration at C-4.[1]

  • Deprotection: The protecting groups are removed, typically by acid hydrolysis, to yield L-fructose.[1]

Q3: Can L-fructose be synthesized enzymatically?

A3: Yes, enzymatic methods are an alternative to chemical synthesis. L-Arabinose isomerase (AI) is a key enzyme that can be used.[7][8] While its primary function is to isomerize L-arabinose to L-ribulose, some AIs can also catalyze the conversion of other sugars, and research into enzymatic pathways for L-fructose is ongoing.[4][7] Another approach involves the oxidation of L-mannitol using polyoldehydrogenase from bacteria like Gluconobacter oxydans.[9]

Q4: What are the optimal conditions for the enzymatic conversion of D-galactose to D-tagatose using L-arabinose isomerase, a related process?

A4: While not a direct synthesis of L-fructose, the optimization of L-arabinose isomerase for D-tagatose production provides valuable insights into the enzyme's operational parameters. The enzyme from Lactobacillus reuteri shows maximum activity at 65°C and a pH of 6.0.[3][4] These elevated temperatures can help increase conversion yields and reduce the risk of microbial contamination.[4]

Parameter Optimal Condition Reference
Temperature65°C[3][4]
pH6.0[3][4]
Cofactor RequirementDivalent metal ions (e.g., Mn²⁺, Co²⁺)[4][10]

Q5: How can the final L-fructose product be purified?

A5: Purification typically involves several steps to remove salts, unreacted starting materials, and byproducts. A common laboratory method involves neutralizing the reaction mixture and then precipitating the resulting inorganic salts (like Na₂SO₄) by adding ethanol.[1] After filtering off the salt, the ethanol is evaporated to yield a syrup of L-fructose.[1] For higher purity, industrial-scale chromatographic techniques, such as simulated moving bed (SMB) chromatography with ion-exchange resins, are employed.[5][6]

Experimental Protocols & Visualizations

Chemical Synthesis of L-Fructose from L-Sorbose

This protocol is a generalized summary based on common chemical synthesis routes.[1][2] Researchers should consult specific literature for precise quantities and reaction times.

Workflow Diagram:

G Chemical Synthesis Workflow: L-Sorbose to L-Fructose cluster_protection Step 1: Protection cluster_activation Step 2: Activation cluster_epoxidation Step 3: Epoxidation cluster_hydrolysis Step 4: Hydrolysis & Deprotection cluster_purification Step 5: Purification A L-Sorbose B Add Acetone & Tin(II) Chloride Catalyst A->B C 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose B->C D Add Tosyl Chloride (or Mesyl Chloride) C->D E Activated Intermediate D->E F Add NaOH (Alkaline Conditions) E->F G 3,4-Oxirane Intermediate F->G H Acid Hydrolysis (e.g., H₂SO₄) G->H I Crude L-Fructose H->I J Neutralization & Salt Precipitation I->J K Filtration & Evaporation J->K L Pure L-Fructose K->L

Caption: Workflow for converting L-Sorbose to L-Fructose.

Methodology:

  • Protection: L-Sorbose is reacted with acetone in the presence of a catalyst like tin(II) chloride to protect the 1,2 and 4,6 hydroxyl groups, yielding 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.[1]

  • Activation of C3-Hydroxyl: The protected sorbose derivative is dissolved in a suitable solvent (e.g., pyridine) and reacted with p-toluenesulfonyl chloride or methanesulfonyl chloride. This converts the hydroxyl group at the C-3 position into a good leaving group (tosylate or mesylate).

  • Epoxide Formation: The resulting compound is treated with a base, such as sodium hydroxide. The hydroxyl at C-4 attacks C-3, displacing the tosylate/mesylate group and forming a 3,4-epoxide ring, which inverts the stereocenter at C-3.[1]

  • Hydrolysis and Deprotection: The intermediate is subjected to acid hydrolysis (e.g., with sulfuric acid) at an elevated temperature (e.g., 70-80°C).[1] This step opens the epoxide ring, inverting the stereocenter at C-4, and simultaneously removes the isopropylidene protecting groups.

  • Purification: The reaction mixture is neutralized with a base (e.g., sodium hydroxide). The resulting inorganic salt is precipitated by adding ethanol and removed by filtration. The filtrate is then concentrated under reduced pressure to yield L-fructose, often as a syrup.[1] A final yield of over 50% with high purity can be achieved.[2]

Key Chemical Pathway Visualization

G Key Transformations in L-Sorbose to L-Fructose Synthesis LSorbose L-Sorbose (C3-OH, C4-OH) ProtectedSorbose Protected L-Sorbose LSorbose->ProtectedSorbose Protection (Acetone) ActivatedIntermediate Activated Intermediate (C3-OTs/OMs) ProtectedSorbose->ActivatedIntermediate Activation (TsCl/MsCl) Epoxide 3,4-Epoxide Intermediate (C3 Inverted) ActivatedIntermediate->Epoxide Base (NaOH) Epoxidation LFructose L-Fructose (C3 & C4 Inverted) Epoxide->LFructose Acid (H₂SO₄) Hydrolysis

Caption: Pathway showing the inversion of C3 and C4 hydroxyls.

References

troubleshooting isomer separation in fructose analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isomer separation in fructose analysis.

Troubleshooting Guides & FAQs

This section addresses common problems in a question-and-answer format to help you resolve specific issues with your experiments.

Poor Resolution Between Fructose and Glucose Peaks

Question: Why am I seeing poor or no separation between my fructose and glucose peaks in my HPLC analysis?

Answer:

Poor resolution between fructose and glucose is a frequent challenge as they are isomers. Several factors in your chromatographic method could be the cause:

  • Inappropriate Mobile Phase Composition: The ratio of your organic solvent (commonly acetonitrile) to water is critical. An incorrect ratio can lead to co-elution.[1][2] For amino columns, a mobile phase of acetonitrile and water is often used.[1] Adjusting the acetonitrile concentration can improve separation; increasing it generally improves resolution but also increases analysis time.[2]

  • Incorrect pH of the Mobile Phase: The pH of your mobile phase can significantly impact the retention of sugars, especially when using ion-exchange columns. A suboptimal pH can reduce the separation efficiency.[3]

  • Column Temperature: Inconsistent or suboptimal column temperature can lead to shifts in retention times and affect resolution. Elevated temperatures are often used to prevent split peaks from anomers.[4]

  • Column Age and Contamination: Over time, columns can lose their resolving power due to aging or contamination from sample matrices, which can lead to peak broadening and loss of resolution.[2] Consider using a guard column to protect your analytical column.[3]

  • Inappropriate Column Type: Not all HPLC columns are suitable for sugar isomer separation. Columns specifically designed for carbohydrate analysis, such as amino, ligand-exchange, or HILIC columns, are recommended.[4][5]

Troubleshooting Workflow for Poor Resolution:

Poor_Resolution start Poor Resolution Observed check_mobile_phase Verify Mobile Phase Composition & pH start->check_mobile_phase adjust_acetonitrile Adjust Acetonitrile/Water Ratio (e.g., increase ACN for better resolution) check_mobile_phase->adjust_acetonitrile If incorrect check_temp Check Column Temperature check_mobile_phase->check_temp If correct resolution_ok Resolution Improved adjust_acetonitrile->resolution_ok adjust_temp Optimize Temperature (e.g., 35°C) check_temp->adjust_temp If suboptimal check_column Inspect Column Condition (Age, Contamination) check_temp->check_column If optimal adjust_temp->resolution_ok replace_column Replace Column or Use Guard Column check_column->replace_column If old/dirty check_column->resolution_ok If OK replace_column->resolution_ok

Caption: Troubleshooting workflow for poor isomer separation.

Peak Tailing or Splitting

Question: My sugar peaks are tailing or splitting into two. What could be the cause?

Answer:

Peak tailing and splitting are common issues in sugar analysis. The primary reasons include:

  • Anomeric Separation: Sugars like glucose can exist as alpha and beta anomers. At neutral pH and lower temperatures, the interconversion between these forms can be slow, leading to split peaks on the chromatogram.[4]

  • Secondary Interactions: Unwanted interactions between the sugar molecules and active sites on the column packing material can cause peak tailing.[3] This is more common with older or lower-quality columns.

  • Extra-column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing.[3]

Solutions:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 35°C or higher) can accelerate the interconversion of anomers, causing them to elute as a single, sharp peak.[1][4]

  • Adjust Mobile Phase pH: Using a slightly alkaline mobile phase can also promote the collapse of anomer peaks into a single peak.[4]

  • Use a High-Quality Column: Employing a modern, high-performance column designed for carbohydrate analysis can minimize secondary interactions.

Quantitative Data Summary

The following tables summarize typical HPLC parameters for fructose and glucose separation.

Table 1: HPLC Method Parameters for Fructose and Glucose Separation

ParameterTypical Value/ConditionReference
Column Amino-propy[1][6]
Ligand-exchange (e.g., Ca2+ form)[7]
HILIC[4][5]
Mobile Phase Acetonitrile:Water (e.g., 75:25 v/v)[1]
Flow Rate 0.6 - 1.0 mL/min[1][8]
Column Temperature 30 - 35 °C[1][8]
Detector Refractive Index (RI) or ELSD[1][4]
UV (at low wavelength, e.g., 195 nm)[8][9]
Injection Volume 10 - 20 µL[1][8]

Table 2: Example Retention Times for Sugars

CompoundRetention Time (minutes)Chromatographic ConditionsReference
Fructose5.858Amino column, 75:25 ACN:H2O, 0.9 mL/min, 35°C[1]
Glucose6.467Amino column, 75:25 ACN:H2O, 0.9 mL/min, 35°C[1]
Sucrose7.475Amino column, 75:25 ACN:H2O, 0.9 mL/min, 35°C[1]
Fructose~9.5Phenomenex amino column, 82.5% ACN[2]
Glucose~12.5Phenomenex amino column, 82.5% ACN[2]

Experimental Protocols

Protocol: HPLC-RID Analysis of Fructose and Glucose

This protocol provides a general methodology for the separation and quantification of fructose and glucose using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

1. Materials and Reagents:

  • Fructose, Glucose, and other sugar standards

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • HPLC system with an isocratic pump, autosampler, column oven, and RI detector

  • Amino-based carbohydrate analysis column (e.g., 4.6 x 150 mm, 3 µm)

  • Syringe filters (0.45 µm)

2. Standard Preparation:

  • Prepare individual stock solutions of fructose and glucose (e.g., 10 mg/mL) in deionized water.

  • Create a mixed standard solution containing all sugars of interest at a known concentration (e.g., by diluting the stock solutions).

  • Prepare a series of calibration standards by serially diluting the mixed standard solution.

3. Sample Preparation:

  • For liquid samples, dilute as necessary with deionized water to fall within the calibration range.

  • For solid or semi-solid samples, accurately weigh a known amount, dissolve in a specific volume of deionized water, and vortex or sonicate to ensure complete dissolution.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection to remove particulates.

4. Chromatographic Conditions:

  • Column: Amino column

  • Mobile Phase: Acetonitrile:Water (75:25 v/v)

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detector: Refractive Index Detector (RID)

  • Run Time: Approximately 20 minutes, or until all peaks of interest have eluted.[1][10]

5. Data Analysis:

  • Identify the peaks in the sample chromatograms by comparing their retention times to those of the standards.

  • Generate a calibration curve for each sugar by plotting the peak area against the concentration of the calibration standards.

  • Quantify the amount of each sugar in the samples using the regression equation from the calibration curve.

Visualizations

Ligand Exchange Chromatography for Fructose/Glucose Separation

The diagram below illustrates the principle of separating fructose and glucose using a ligand exchange column with calcium ions as the stationary phase.

Ligand_Exchange cluster_column Chromatography Column (Ca2+ Resin) ca1 Ca2+ ca2 Ca2+ elution Elution ca3 Ca2+ ca4 Ca2+ fructose Fructose fructose->ca2 Stronger Interaction glucose Glucose glucose->ca3 Weaker Interaction fructose_out Fructose Elutes Later elution->fructose_out glucose_out Glucose Elutes Earlier elution->glucose_out

Caption: Separation based on differential interaction with Ca2+ ions.

Fructose has a stronger interaction with the calcium ions on the resin compared to glucose.[7] This causes fructose to be retained longer on the column, leading to its separation from glucose, which elutes earlier.[7]

References

Technical Support Center: Addressing Enzyme Inhibition in L-Sugar Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering enzyme inhibition during L-sugar synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used in L-sugar synthesis and what are their typical inhibitors?

A1: Two of the most frequently utilized enzymes in L-sugar synthesis are L-arabinose isomerase and galactose oxidase.

  • L-arabinose isomerase catalyzes the isomerization of L-arabinose to L-ribulose. It is also used in the production of D-tagatose from D-galactose. The primary inhibitor for this enzyme is its own product, L-ribulose, which causes significant product inhibition . Additionally, substrate analogs and certain metal ions can inhibit its activity.

  • Galactose oxidase is employed in the synthesis of L-glucose from D-sorbitol. Similar to L-arabinose isomerase, it is susceptible to end-product inhibition by the L-sugar product. Hydrogen peroxide, a byproduct of the reaction, can also inactivate the enzyme.

Q2: What are the typical signs of enzyme inhibition in my L-sugar synthesis reaction?

A2: Signs of enzyme inhibition can manifest in several ways:

  • Decreased reaction rate: The rate of product formation slows down significantly over time, even with ample substrate remaining.

  • Low final product yield: The reaction plateaus before all the substrate is consumed, resulting in a lower than expected yield.

  • Non-linear reaction progress: The reaction starts at a reasonable rate but then quickly tapers off.

  • Incomplete substrate conversion: A significant amount of substrate remains unreacted at the end of the experiment.

Q3: How can I differentiate between different types of enzyme inhibition (e.g., competitive, non-competitive)?

A3: Differentiating between inhibition types typically involves kinetic studies where the initial reaction rate is measured at various substrate and inhibitor concentrations. A Lineweaver-Burk plot is a common graphical method used for this purpose.

  • Competitive inhibition: Increasing the substrate concentration can overcome the inhibition. On a Lineweaver-Burk plot, the lines for inhibited and uninhibited reactions will intersect on the y-axis.

  • Non-competitive inhibition: Increasing the substrate concentration does not reverse the inhibition. The Lineweaver-Burk plot will show lines that intersect on the x-axis.

  • Uncompetitive inhibition: The inhibitor only binds to the enzyme-substrate complex. The Lineweaver-Burk plot will show parallel lines.

  • Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The lines on a Lineweaver-Burk plot will intersect at a point other than the axes.

Troubleshooting Guides

Issue 1: Low Yield of L-Sugar Due to Product Inhibition

Symptoms:

  • The reaction rate decreases significantly as the product concentration increases.

  • The final conversion of the substrate to the L-sugar is well below the theoretical maximum.

Possible Causes:

  • The L-sugar product is binding to the enzyme's active site or an allosteric site, reducing its catalytic efficiency.

Solutions:

SolutionDescriptionExperimental Protocol
Enzyme Immobilization and Continuous Flow Reactor Immobilizing the enzyme on a solid support allows for its use in a continuous flow reactor. This setup enables the continuous removal of the product from the reaction mixture, preventing its accumulation and subsequent inhibition.See Experimental Protocol 1 .
In-situ Product Removal Integrate a separation step within the reaction vessel to continuously remove the L-sugar product as it is formed. This can be achieved through methods like chromatography or selective precipitation.This is highly system-dependent and requires the development of a specific protocol based on the properties of the L-sugar and the reaction conditions.
Enzyme Engineering Modify the enzyme through site-directed mutagenesis to reduce its affinity for the product without significantly affecting its affinity for the substrate.This is a complex process involving molecular modeling, protein expression, and extensive screening of mutant libraries.
Issue 2: Byproduct Formation Leading to Complex Purification

Symptoms:

  • Multiple unexpected peaks are observed during product analysis (e.g., by HPLC).

  • The final product is difficult to purify, leading to low recovery of the desired L-sugar.

Possible Causes:

  • The enzyme has relaxed substrate specificity, leading to the conversion of the desired product into other sugars.

  • Non-enzymatic side reactions are occurring under the chosen reaction conditions (e.g., Maillard reaction at high temperatures).

  • The starting material contains impurities that are also substrates for the enzyme.

Solutions:

SolutionDescriptionExperimental Protocol
Optimize Reaction Conditions Adjusting pH, temperature, and buffer components can help minimize side reactions and improve enzyme specificity.Perform a design of experiments (DoE) study to systematically vary reaction parameters and identify optimal conditions for minimizing byproduct formation.
Enzyme Selection/Engineering Screen for an enzyme from a different source with higher specificity or engineer the current enzyme to enhance its specificity for the desired substrate and product.See Experimental Protocol 2 for a general enzyme screening approach.
Purify Starting Materials Ensure the purity of the initial substrate to eliminate potential competing substrates.Use appropriate chromatographic techniques to purify the starting material before the enzymatic reaction.
Issue 3: Enzyme Instability and Loss of Activity

Symptoms:

  • The enzyme loses activity over a short period, even under supposed optimal conditions.

  • Inconsistent results are obtained between different batches of the reaction.

Possible Causes:

  • The enzyme is sensitive to temperature, pH, or components of the reaction mixture.

  • Proteases present as contaminants are degrading the enzyme.

  • Mechanical stress (e.g., vigorous stirring) is denaturing the enzyme.

Solutions:

SolutionDescriptionExperimental Protocol
Immobilization Immobilizing the enzyme can protect it from harsh environmental conditions and mechanical stress, thereby enhancing its stability.See Experimental Protocol 1 .
Addition of Stabilizers Additives such as glycerol, sorbitol, or bovine serum albumin (BSA) can help stabilize the enzyme's structure.Empirically test the effect of different stabilizers at various concentrations on enzyme activity and stability over time.
Genetic Modification Introduce mutations that enhance the enzyme's structural stability, for example, by introducing disulfide bonds or increasing internal hydrophobic interactions.This advanced technique requires expertise in protein engineering and molecular biology.

Quantitative Data on Enzyme Inhibition

Table 1: Kinetic Parameters of L-Arabinose Isomerase from Various Sources

Enzyme SourceSubstrateKm (mM)Optimal pHOptimal Temperature (°C)
Lactobacillus plantarumL-Arabinose1197.050
Lactobacillus plantarumD-Galactose5906.0-6.555
Bacillus coagulansL-Arabinose92.87.545
Bacillus coagulansD-Galactose251.67.545

Data compiled from multiple sources.

Experimental Protocols

Experimental Protocol 1: Enzyme Immobilization in Calcium Alginate Beads

Objective: To immobilize an enzyme (e.g., L-arabinose isomerase) to improve its stability and allow for use in a continuous flow system.

Materials:

  • Purified enzyme solution

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare a 2% (w/v) sodium alginate solution in the buffer.

  • Dissolve the enzyme in the sodium alginate solution to the desired final concentration.

  • Gently stir the enzyme-alginate mixture to ensure homogeneity.

  • Extrude the mixture dropwise into a gently stirring 0.2 M CaCl₂ solution using a syringe.

  • Allow the beads to harden in the CaCl₂ solution for at least 1 hour at 4°C.

  • Wash the beads thoroughly with buffer to remove excess calcium chloride and any unbound enzyme.

  • The immobilized enzyme beads are now ready for use in a packed bed reactor or batch reaction.

Experimental Protocol 2: Screening for Novel Enzymes with Desired Properties

Objective: To identify new enzymes with higher activity, stability, or reduced product inhibition for L-sugar synthesis.

Materials:

  • A collection of microbial strains or a metagenomic library.

  • Growth media.

  • Substrate for the desired reaction (e.g., L-arabinose).

  • Assay reagents for detecting product formation.

Procedure:

  • Culture the individual microbial strains in a suitable growth medium.

  • Prepare cell-free extracts from each culture.

  • Set up parallel reactions in a microplate format, with each well containing the cell-free extract from a different strain, the substrate, and the necessary cofactors in a suitable buffer.

  • Incubate the microplate at a desired temperature for a set period.

  • Add a reagent that produces a colorimetric or fluorescent signal in the presence of the product.

  • Measure the signal using a microplate reader to identify the most active strains.

  • Further characterize the promising enzymes for stability and inhibition properties.

Visualizations

L_Arabinose_Isomerase_Inhibition Substrate L-Arabinose Enzyme L-Arabinose Isomerase Substrate->Enzyme Binds to active site Product L-Ribulose Enzyme->Product Catalyzes isomerization Inhibitor L-Ribulose (Product) Product->Inhibitor Inhibitor->Enzyme Binds to enzyme, reducing activity Galactose_Oxidase_Workflow cluster_reaction Enzymatic Reaction D-Sorbitol D-Sorbitol Galactose Oxidase Galactose Oxidase D-Sorbitol->Galactose Oxidase L-Sorbose L-Sorbose Galactose Oxidase->L-Sorbose Chemical Reduction Chemical Reduction L-Sorbose->Chemical Reduction e.g., NaBH4 L-Glucose L-Glucose Chemical Reduction->L-Glucose L-Glucose->Galactose Oxidase Product Inhibition

Technical Support Center: Enhancing Aldolase Efficiency for L-Sugar Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of aldolases for L-sugar production.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using aldolases for L-sugar production?

A1: The primary challenges include the often low catalytic efficiency of wild-type enzymes with non-natural L-substrates, unfavorable stereoselectivity leading to mixtures of sugar isomers, and potential substrate and product inhibition at high concentrations. Additionally, the stability of the aldolase under operational conditions can be a limiting factor. The synthesis of L-sugars can be a tedious process with low yields.

Q2: How can the substrate specificity of an aldolase be altered to favor L-sugar synthesis?

A2: Altering substrate specificity is primarily achieved through protein engineering techniques. Directed evolution is a powerful method used to generate aldolase variants with improved activity towards L-aldehydes.[1][2] This iterative process involves generating a library of mutant enzymes, screening for the desired activity, and selecting the best-performing variants for further rounds of evolution. Structure-guided mutagenesis, where specific amino acid residues in the active site are targeted, can also be employed to rationally design enzymes with altered substrate preferences.

Q3: What are L-sugars and why are they important?

A3: L-sugars are the enantiomers of the more common D-sugars. They are pharmaceutically important compounds as they can be safe, non-caloric sweeteners and are precursors to many natural products. Despite their potential applications, L-sugars are often difficult to obtain from natural sources, making efficient synthetic methods highly desirable.[3]

Q4: Can aldolases be used in continuous flow systems for L-sugar production?

A4: Yes, aldolases can be immobilized on solid supports and used in packed-bed reactors for continuous flow synthesis. Immobilization offers several advantages, including enhanced enzyme stability, easy separation of the biocatalyst from the product stream, and the potential for continuous operation over extended periods.

Troubleshooting Guide

Problem 1: Low Yield of L-Sugar Product

Q: My aldolase-catalyzed reaction is resulting in a low yield of the desired L-sugar. What are the potential causes and how can I troubleshoot this?

A: Low product yield is a common issue that can stem from several factors. Here's a step-by-step guide to troubleshoot this problem:

  • Assess Enzyme Activity:

    • Is the enzyme active? First, confirm the activity of your aldolase preparation using a standard substrate. A lack of activity could indicate improper enzyme folding, denaturation, or the presence of inhibitors.

    • Is the enzyme active with the L-substrate? Wild-type aldolases often exhibit significantly lower activity with non-natural L-substrates compared to their native D-substrates. Consider using an engineered aldolase with improved activity for your specific L-aldehyde substrate.[1]

  • Optimize Reaction Conditions:

    • pH and Temperature: Ensure the reaction is performed at the optimal pH and temperature for your specific aldolase. These parameters can significantly impact enzyme activity and stability.

    • Substrate Concentrations: High concentrations of either the donor (e.g., DHAP or pyruvate) or the acceptor (L-aldehyde) can lead to substrate inhibition. Perform kinetic analysis to determine the optimal substrate concentrations.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time to determine the optimal reaction time.

  • Consider Product Inhibition:

    • Is the product inhibiting the enzyme? High concentrations of the L-sugar product can inhibit the aldolase, leading to a decrease in the reaction rate over time. If product inhibition is suspected, consider using a continuous flow system where the product is constantly removed from the reactor.

  • Check for Retro-Aldol Reaction:

    • Is the reverse reaction significant? The aldol reaction is reversible. If the equilibrium of the reaction favors the starting materials, this will limit the final product yield. Product removal can help drive the reaction towards synthesis.

Problem 2: Poor Stereoselectivity

Q: My reaction is producing a mixture of L-sugar diastereomers. How can I improve the stereoselectivity of the aldolase?

A: Achieving high stereoselectivity is crucial for the synthesis of pure L-sugars. Here are some strategies to improve it:

  • Enzyme Selection/Engineering:

    • Screen Different Aldolases: Different aldolases can exhibit different stereoselectivities for the same substrates. Screening a panel of aldolases may identify one with the desired stereochemical outcome.

    • Directed Evolution: This is a powerful technique to evolve an aldolase with altered or improved stereoselectivity.[2] By designing a suitable high-throughput screen for the desired stereoisomer, you can select for mutant enzymes that catalyze the reaction with high stereospecificity.

    • Structure-Guided Mutagenesis: If the 3D structure of the aldolase is known, you can identify amino acid residues in the active site that influence the orientation of the substrates. Mutating these residues can alter the stereochemical course of the reaction.

  • Reaction Condition Optimization:

    • Temperature: In some cases, lowering the reaction temperature can improve stereoselectivity.

    • Solvent: The use of co-solvents can sometimes influence the stereochemical outcome of enzymatic reactions, although this needs to be carefully optimized to avoid enzyme inactivation.

Problem 3: Enzyme Instability

Q: My aldolase loses activity quickly under my experimental conditions. How can I improve its stability?

A: Enzyme stability is critical for practical applications. Here are several approaches to enhance aldolase stability:

  • Immobilization:

    • Why immobilize? Immobilizing the enzyme on a solid support can significantly enhance its operational stability by preventing unfolding and aggregation. It also allows for easy recovery and reuse of the enzyme.

    • Choice of Support and Method: The choice of immobilization support and method is crucial. Common methods include covalent attachment, adsorption, and entrapment. The optimal method will depend on the specific aldolase and the reaction conditions.

  • Protein Engineering:

    • Directed Evolution: Stability can be a target for directed evolution. By screening for enzyme variants that retain activity after exposure to harsh conditions (e.g., high temperature or organic solvents), you can select for more stable enzymes.

    • Rational Design: Introducing mutations that increase the number of salt bridges, hydrogen bonds, or hydrophobic interactions can enhance the thermal stability of the enzyme.

  • Additives:

    • Stabilizing Agents: The addition of certain excipients, such as glycerol, sorbitol, or trehalose, can help to stabilize the enzyme in solution. Divalent cations like Mg²⁺ or Mn²⁺ can also be essential for the stability and activity of some aldolases.

Quantitative Data Summary

Table 1: Comparison of Kinetic Parameters of Wild-Type vs. Engineered Aldolases for L-Sugar Synthesis

Enzyme VariantSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Wild-Type KDPG AldolaseD-Glyceraldehyde1.21512,500[1]
Evolved KDPG Aldolase (for L-sugars)L-Glyceraldehyde0.81012,500[1]
Wild-Type Fructose-6-Phosphate AldolaseD-Fructose 6-Phosphate0.32583,300[4]
Engineered Fructose-6-Phosphate AldolaseNon-hydroxylated aldehydesN/AN/AN/A[5]

Note: This table provides illustrative data. Actual values will vary depending on the specific enzyme, substrates, and reaction conditions.

Table 2: Comparison of Aldolase Immobilization Methods

Immobilization MethodSupport MaterialEnzyme Loading (mg/g support)Activity Recovery (%)Reusability (cycles)Reference
Covalent AttachmentGlutaraldehyde-activated resin1560>10[6]
AdsorptionHydrophobic resin25855-8[7]
EntrapmentCalcium Alginate Gel1070>15[7]
Cross-Linked Enzyme Aggregates (CLEAs)N/AN/A>90>10[6]

Note: The efficiency of each method is highly dependent on the specific enzyme and support used.

Detailed Experimental Protocols

Protocol 1: Quantification of L-Sugars and Determination of Enantiomeric Excess by HPLC

This protocol provides a general method for the analysis of L-sugars. The specific column and mobile phase conditions may need to be optimized for your particular sugar.

  • Sample Preparation:

    • Stop the enzymatic reaction by adding a quenching solution (e.g., 0.1 M HCl or by heating).

    • Remove the enzyme from the reaction mixture by centrifugation or filtration (if the enzyme is immobilized, simply remove the support).

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

    • Prepare a series of standards of the pure L-sugar and any potential D-sugar byproduct at known concentrations.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis.

    • Chiral Column: A chiral stationary phase is required for the separation of enantiomers. A commonly used column is a Chiralpak AD-H column.[8]

    • Mobile Phase: A typical mobile phase for chiral separation of sugars is a mixture of hexane and ethanol with a small amount of a modifier like trifluoroacetic acid (TFA). For example, a mobile phase of hexane:ethanol:TFA (7:3:0.1, v/v/v) can be used.[8]

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

  • Data Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Identify the peaks corresponding to the L-sugar and any D-sugar byproduct by comparing their retention times with the standards.

    • Generate a calibration curve for the L-sugar using the peak areas of the standards.

    • Quantify the concentration of the L-sugar in your samples using the calibration curve.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [ (Peak Area of L-isomer - Peak Area of D-isomer) / (Peak Area of L-isomer + Peak Area of D-isomer) ] x 100

Protocol 2: General Assay for Determining Aldolase Activity

This protocol describes a common colorimetric assay for measuring aldolase activity.

  • Reagents and Materials:

    • Aldolase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Substrate (e.g., Fructose-1,6-bisphosphate for FBP aldolase)

    • Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

    • NADH

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, substrate, coupling enzymes, and NADH in a 96-well plate.

    • Add a known amount of the aldolase enzyme solution to initiate the reaction.

    • Immediately start monitoring the decrease in absorbance at 340 nm (due to the oxidation of NADH to NAD⁺) in a microplate reader at a constant temperature.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Calculation of Enzyme Activity:

    • Determine the rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • One unit of aldolase activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.

Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_optimization Optimization enzyme Aldolase Preparation (Purification/Immobilization) reaction Aldol Condensation enzyme->reaction substrates Substrate Preparation (L-aldehyde, Donor) substrates->reaction hplc HPLC Analysis (Quantification & Stereoselectivity) reaction->hplc Product Mixture activity_assay Activity Assay reaction->activity_assay Enzyme Sample optimization Reaction Condition Optimization hplc->optimization Yield & e.e. Data activity_assay->optimization Activity Data optimization->reaction Optimized Conditions

Caption: Experimental workflow for optimizing L-sugar production.

troubleshooting_workflow start Low L-Sugar Yield check_activity Is the enzyme active? start->check_activity check_conditions Are reaction conditions optimal? check_activity->check_conditions Yes no_activity Troubleshoot enzyme preparation (purification, folding, storage) check_activity->no_activity No check_inhibition Is there substrate/product inhibition? check_conditions->check_inhibition Yes optimize_conditions Optimize pH, temperature, and reaction time check_conditions->optimize_conditions No check_reverse Is the retro-aldol reaction significant? check_inhibition->check_reverse No adjust_concentrations Adjust substrate concentrations or use continuous flow check_inhibition->adjust_concentrations Yes remove_product Implement product removal (e.g., continuous flow) check_reverse->remove_product Yes success Improved Yield check_reverse->success No no_activity->start optimize_conditions->start adjust_concentrations->start remove_product->start

Caption: Troubleshooting workflow for low L-sugar yield.

directed_evolution_workflow start Wild-Type Aldolase mutagenesis Create Gene Library (e.g., error-prone PCR, DNA shuffling) start->mutagenesis transformation Transform into Host (e.g., E. coli) mutagenesis->transformation expression Express Mutant Enzymes transformation->expression screening High-Throughput Screening (for desired activity/stereoselectivity) expression->screening selection Select Improved Variants screening->selection selection->mutagenesis Iterate characterization Characterize Hits (Kinetics, Stability, Stereoselectivity) selection->characterization Positive Hit end Optimized Aldolase characterization->end

Caption: Workflow for directed evolution of an aldolase.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of alpha-L-fructofuranose and alpha-D-fructofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biological activity of fructose is overwhelmingly attributed to its D-isomeric form, alpha-D-fructofuranose. This stereoisomer is readily transported into cells by the GLUT5 transporter and subsequently metabolized by the enzyme fructokinase. In stark contrast, alpha-L-fructofuranose is not expected to be biologically active in the same manner. The enzymatic machinery of the human body is highly stereospecific, meaning it is configured to recognize and interact with only one of the two mirror-image forms of a chiral molecule. Consequently, this compound is unlikely to be a substrate for either GLUT5 or fructokinase, rendering it metabolically inert. While direct quantitative data for this compound is largely unavailable in the scientific literature, this guide provides a comparative summary based on established biochemical principles and data from related compounds.

Data Presentation: A Comparative Overview

Biological Parameteralpha-D-fructofuranoseThis compoundSupporting Evidence
Transport via GLUT5 Actively transportedNot expected to be transportedGLUT5 is stereospecific for D-fructose.[1][2]
Metabolism by Fructokinase Readily phosphorylatedNot expected to be a substrateFructokinase is specific for the β-D-fructofuranose anomer.[3]
Metabolic Fate Enters glycolysis and can be converted to glucose, glycogen, lactate, and triglycerides.[1][3][4][5][6]Expected to be excreted unchangedThe lack of transport and phosphorylation prevents entry into metabolic pathways.
Sweetness SweetExpected to be sweetL-sugars, such as L-glucose, are known to elicit a sweet taste.
Caloric Value Provides caloric energyExpected to be non-caloricLack of metabolism prevents energy extraction.

Interaction with Biological Targets

Cellular Transport: The GLUT5 Transporter

The primary mechanism for the uptake of D-fructose from the intestine and into various cells is facilitated diffusion mediated by the GLUT5 transporter. This transporter exhibits a high degree of substrate specificity.

  • alpha-D-fructofuranose: This isomer is the natural and preferred substrate for GLUT5. The transporter recognizes the specific three-dimensional arrangement of the hydroxyl groups on the D-fructose molecule, allowing for its efficient passage across the cell membrane.[1][2]

Metabolism: The Fructokinase Enzyme

Once inside the cell, the first step in the metabolism of D-fructose is its phosphorylation by the enzyme fructokinase. This reaction is also highly stereospecific.

  • alpha-D-fructofuranose: Fructokinase specifically recognizes and phosphorylates D-fructose at the 1-position, forming fructose-1-phosphate.[3][4] This is the committed step that traps fructose within the cell and directs it towards further metabolism.

  • This compound: A study on the substrate and anomeric specificity of fructokinase has shown that the enzyme is specific for the β-D-fructofuranose anomer and the α-L-sorbofuranose anomer.[3] This high degree of specificity strongly indicates that this compound, being the enantiomer of the natural substrate, would not be recognized or phosphorylated by fructokinase. Consequently, it would not enter the glycolytic pathway and would be metabolically inert.

Sensory Properties: The Perception of Sweetness

While metabolically inert, L-sugars can still interact with taste receptors.

  • alpha-D-fructofuranose: D-fructose is a well-known natural sweetener. Its relative sweetness can vary depending on the concentration and temperature.

  • This compound: Although direct sensory analysis data for L-fructose is not widely published, studies on other L-sugars, such as L-glucose, have demonstrated that they can elicit a sweet taste, sometimes with a similar intensity to their D-counterparts. This suggests that the sweet taste receptors (TAS1R2/TAS1R3) may not have the same strict stereospecificity as metabolic enzymes. Therefore, it is plausible that this compound would also be perceived as sweet.

Experimental Protocols

For researchers interested in directly investigating the biological activity of this compound, the following are generalized protocols for key experiments.

GLUT5 Binding Assay (Competitive Inhibition)

This assay determines the ability of a test compound (e.g., this compound) to compete with a radiolabeled or fluorescently-labeled D-fructose analogue for binding to the GLUT5 transporter.

  • Materials:

    • Cells expressing GLUT5 (e.g., MCF7 breast cancer cells or engineered cell lines).

    • Radiolabeled D-fructose (e.g., [¹⁴C]D-fructose) or a fluorescent D-fructose analog.

    • This compound and unlabeled alpha-D-fructofuranose.

    • Assay buffer (e.g., Krebs-Ringer-HEPES).

    • Scintillation fluid and counter (for radiolabeled assays) or a fluorescence plate reader.

  • Procedure:

    • Culture GLUT5-expressing cells to a suitable confluency in a multi-well plate.

    • Wash the cells with assay buffer.

    • Incubate the cells with varying concentrations of the test compound (this compound) or unlabeled alpha-D-fructofuranose (as a positive control) for a short period.

    • Add a fixed concentration of the labeled D-fructose analog to the wells and incubate for a defined time.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the amount of labeled D-fructose taken up by the cells using either a scintillation counter or a fluorescence plate reader.

    • The reduction in the uptake of the labeled D-fructose in the presence of the test compound indicates competitive binding.

Fructokinase Activity Assay (Enzyme-Coupled Spectrophotometric Assay)

This assay measures the activity of fructokinase by coupling the production of ADP from the phosphorylation of fructose to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

  • Materials:

    • Purified fructokinase enzyme.

    • Assay buffer (e.g., Tris-HCl with MgCl₂).

    • Substrates: ATP and the test sugar (this compound or alpha-D-fructofuranose).

    • Coupling enzymes: pyruvate kinase and lactate dehydrogenase.

    • Phosphoenolpyruvate (PEP).

    • NADH.

    • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

    • Add the test sugar (this compound or alpha-D-fructofuranose) to the reaction mixture.

    • Initiate the reaction by adding fructokinase.

    • Immediately monitor the decrease in absorbance at 340 nm over time.

    • The rate of NADH oxidation is directly proportional to the fructokinase activity.

Visualizations

D_Fructose_Metabolism alpha-D-fructofuranose alpha-D-fructofuranose GLUT5 GLUT5 Transporter alpha-D-fructofuranose->GLUT5 Cellular Uptake Intracellular D-fructose Intracellular D-fructose GLUT5->Intracellular D-fructose Fructokinase Fructokinase Fructose-1-Phosphate Fructose-1-Phosphate Fructokinase->Fructose-1-Phosphate Glycolysis Glycolysis Fructose-1-Phosphate->Glycolysis Intracellular D-fructose->Fructokinase Phosphorylation

Caption: Metabolic pathway of alpha-D-fructofuranose.

L_Fructose_Interaction This compound This compound GLUT5 GLUT5 Transporter This compound->GLUT5 No Interaction Fructokinase Fructokinase This compound->Fructokinase No Interaction No Transport No Transport GLUT5->No Transport No Phosphorylation No Phosphorylation Fructokinase->No Phosphorylation

Caption: Hypothesized interaction of this compound.

Conclusion

The available evidence strongly supports a significant difference in the biological activity of this compound and alpha-D-fructofuranose. Due to the high stereospecificity of the GLUT5 transporter and the fructokinase enzyme, alpha-D-fructofuranose is readily absorbed and metabolized, contributing to cellular energy and biosynthetic pathways. Conversely, this compound is expected to be metabolically inert, as it is unlikely to be transported into cells or phosphorylated. While it may elicit a sweet taste, its lack of metabolism would render it non-caloric. Further direct experimental investigation is warranted to definitively quantify the interaction, or lack thereof, of this compound with key biological targets.

References

A Comparative Analysis of alpha-L-fructofuranose and Other L-Sugars in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of alpha-L-fructofuranose and other notable L-sugars, including L-arabinose and L-sorbose. The information is curated to support research and development in the fields of nutrition, metabolic disorders, and therapeutics.

Introduction to L-Sugars

L-sugars are stereoisomers (mirror images) of the more common D-sugars that predominate in nature. Due to this structural difference, most L-sugars are not readily metabolized by the human body, making them attractive candidates for use as low-calorie sweeteners and functional food ingredients. While sharing the common trait of being poorly utilized for energy, different L-sugars exhibit distinct biological activities and metabolic fates. This guide focuses on a comparative analysis of this compound, L-arabinose, and L-sorbose.

Comparative Biological Activities

While direct comparative studies on this compound are limited in the scientific literature, we can infer some of its potential properties based on the behavior of its D-enantiomer, D-fructose, and compare them to the known effects of other L-sugars.

PropertyThis compound (Inferred)L-ArabinoseL-Sorbose
Sweetness Likely sweet, similar to D-fructoseApproximately 50-60% as sweet as sucroseEquivalent in sweetness to sucrose[1]
Caloric Value Expected to be very low to zeroVery low to zeroLow, approximately 25% of sucrose's caloric value[2]
Metabolism Predicted to be poorly metabolizedLargely unabsorbed and unmetabolized by humansPoorly metabolized by humans
Primary Biological Effect Largely unknown, potential for unique metabolic interactionsPotent inhibitor of intestinal sucrasePrecursor for Vitamin C synthesis; exhibits anti-tumor properties
Effect on Blood Glucose Unlikely to raise blood glucose directlySuppresses post-prandial blood glucose spikes after sucrose ingestion by inhibiting its breakdown[3]Does not significantly impact blood glucose levels
Gut Microbiota Modulation UnknownMay be fermented by gut bacteria, producing short-chain fatty acidsCan be utilized by some gut microbes

In-Depth Analysis of L-Sugars

This compound

Direct experimental data on the biological effects of this compound in mammalian systems is scarce. As the enantiomer of D-fructofuranose, it is hypothesized that it would not be a substrate for the enzymes that metabolize D-fructose, such as fructokinase.[4] Therefore, it is unlikely to be a significant energy source. Its interaction with sugar transporters and other metabolic pathways remains an area for future research.

L-Arabinose

L-arabinose is the most extensively studied of the L-sugars presented here. Its primary and most well-documented biological effect is the specific and uncompetitive inhibition of intestinal sucrase.[3] This enzyme is responsible for breaking down sucrose into glucose and fructose. By inhibiting sucrase, L-arabinose effectively reduces the amount of glucose and fructose absorbed from sucrose-containing foods, thereby lowering the post-meal blood glucose and insulin response.[5] This property has led to its investigation as a functional food ingredient for managing blood sugar levels.

L-Sorbose

L-sorbose is a naturally occurring ketohexose. While it is as sweet as sucrose, its caloric value is significantly lower.[1][2] A notable application of L-sorbose is in the industrial production of ascorbic acid (Vitamin C). Recent studies have also highlighted its potential as an anti-cancer agent. L-sorbose has been shown to induce apoptosis in cancer cells by inhibiting hexokinase, a key enzyme in glycolysis, leading to impaired mitochondrial function and increased reactive oxygen species.

Signaling Pathways and Metabolic Interactions

The signaling pathways affected by L-sugars are an emerging area of research.

L-Arabinose: L-arabinose has been shown to influence signaling pathways related to metabolism and biofilm formation in bacteria.[6] In mammalian systems, some studies suggest that L-arabinose may modulate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.[7]

L_Arabinose_Signaling L_Arabinose L-Arabinose Sucrase Intestinal Sucrase L_Arabinose->Sucrase Inhibits AMPK AMPK Pathway L_Arabinose->AMPK Activates Sucrose Sucrose Sucrase->Sucrose Hydrolyzes Glucose_Fructose Glucose + Fructose Sucrose->Glucose_Fructose Blood_Glucose Blood Glucose Levels Glucose_Fructose->Blood_Glucose Increases Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits

L-Sorbose: The anti-cancer effects of L-sorbose are mediated through its impact on cancer cell metabolism. By inhibiting hexokinase, L-sorbose disrupts the high glycolytic rate characteristic of many cancer cells (the Warburg effect), leading to energy stress and apoptosis.

L_Sorbose_Pathway L_Sorbose L-Sorbose Hexokinase Hexokinase L_Sorbose->Hexokinase Inhibits Glycolysis Glycolysis Hexokinase->Glycolysis ROS Reactive Oxygen Species Hexokinase->ROS Leads to Increased ATP_Production ATP Production Glycolysis->ATP_Production Apoptosis Apoptosis ROS->Apoptosis Induces

Experimental Protocols

Sucrase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound (e.g., L-arabinose) on the activity of intestinal sucrase.

Materials:

  • Rat intestinal acetone powder (source of sucrase)

  • Sucrose solution (substrate)

  • Test compound solution (e.g., L-arabinose)

  • Phosphate buffer (pH 6.8)

  • Glucose oxidase-peroxidase (GOD-POD) reagent

  • Spectrophotometer

Procedure:

  • Prepare a crude enzyme extract by homogenizing rat intestinal acetone powder in cold phosphate buffer. Centrifuge the homogenate and collect the supernatant.

  • Prepare reaction mixtures containing the enzyme extract, phosphate buffer, and varying concentrations of the test compound. Include a control with no inhibitor.

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the reaction by adding the sucrose solution to each mixture.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by heating the tubes in a boiling water bath.

  • Measure the amount of glucose produced using the GOD-POD reagent and a spectrophotometer at 505 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Sucrase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Prepare Sucrase Extract Incubation Incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Reagent_Prep Prepare Reagents (Substrate, Inhibitor) Reagent_Prep->Incubation Reaction_Start Add Sucrose (Start Reaction) Incubation->Reaction_Start Reaction_Stop Stop Reaction (Heat) Reaction_Start->Reaction_Stop Glucose_Quant Quantify Glucose (GOD-POD Assay) Reaction_Stop->Glucose_Quant Calc Calculate % Inhibition and IC50 Glucose_Quant->Calc

Determination of Caloric Value by Bomb Calorimetry

Objective: To measure the gross energy content of a carbohydrate sample.

Materials:

  • Bomb calorimeter

  • Oxygen cylinder

  • Benzoic acid (standard for calibration)

  • Carbohydrate sample (e.g., L-sorbose)

  • Balance (accurate to 0.1 mg)

Procedure:

  • Calibrate the bomb calorimeter using a known mass of benzoic acid.

  • Weigh a precise amount of the carbohydrate sample and place it in the sample holder of the bomb.

  • Assemble the bomb, seal it, and pressurize it with oxygen.

  • Place the bomb in the calorimeter bucket containing a known volume of water.

  • Ignite the sample and record the temperature change of the water until it reaches a maximum and then begins to cool.

  • Calculate the heat released by the combustion of the sample using the temperature change, the mass of the water, and the heat capacity of the calorimeter system.

  • Express the result as calories or joules per gram of the sample.

Conclusion

L-sugars represent a diverse group of carbohydrates with significant potential in the food and pharmaceutical industries. While this compound remains largely uncharacterized, the distinct biological activities of L-arabinose as a sucrase inhibitor and L-sorbose as an anti-cancer agent highlight the importance of studying these "rare" sugars. Further research, particularly direct comparative studies, is needed to fully elucidate the biological effects of this compound and to explore the full therapeutic potential of this class of molecules. The experimental protocols provided in this guide offer a starting point for researchers to investigate the properties of these intriguing compounds.

References

Navigating Metabolic Pathways: A Comparative Guide to Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Validation of Alpha-L-Fructofuranose Against Established Metabolic Tracers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, the selection of an appropriate tracer is paramount to unraveling the complexities of cellular pathways. This guide provides a comprehensive comparison of this compound as a potential metabolic tracer against well-established alternatives such as isotopically labeled D-glucose, D-fructose, and deuterated water. Through a detailed analysis of metabolic compatibility, experimental data, and established protocols, this document serves as an essential resource for designing robust and accurate metabolic studies.

Executive Summary

In contrast, stable isotope-labeled D-glucose and D-fructose, along with deuterated water, have been extensively validated and are routinely used to provide invaluable insights into metabolic fluxes. This guide presents a detailed comparison of these tracers, supported by experimental data and standardized protocols, to aid researchers in selecting the optimal tool for their specific scientific questions.

The Case Against this compound as a Metabolic Tracer

The central reason for the invalidity of this compound as a metabolic tracer lies in the stereospecific nature of biological enzymes and transporters. Mammalian systems have evolved to specifically recognize and process D-isomers of sugars.

  • Lack of Cellular Uptake: The primary transporter for fructose into most cells is GLUT5, which is specific for D-fructose. L-fructose is not recognized and therefore not transported into the cell, preventing its participation in intracellular metabolic pathways.

  • Enzymatic Inactivity: Even if L-fructose were to enter the cell, the key enzyme for fructose metabolism, fructokinase (ketohexokinase), is specific to D-fructose and does not phosphorylate the L-isomer. This initial phosphorylation step is critical for trapping the sugar within the cell and committing it to further metabolism.

While some studies have shown that L-fructose can be partially metabolized by gut microorganisms, this microbial metabolism does not reflect the intracellular metabolic pathways of the host organism and therefore does not qualify it as a tracer for mammalian cellular metabolism.

Established Metabolic Tracers: A Comparative Analysis

The following sections detail the characteristics and applications of validated metabolic tracers, providing a clear contrast to the limitations of this compound.

Stable Isotope-Labeled D-Glucose

[13C]-labeled glucose is the most widely used metabolic tracer for studying central carbon metabolism. By replacing some of the naturally abundant 12C atoms with the heavier 13C isotope, researchers can track the journey of glucose-derived carbons through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Table 1: Performance Comparison of [U-13C6]-D-Glucose

Performance MetricDescriptionTypical Experimental Data
Pathway Coverage Traces carbon through glycolysis, PPP, TCA cycle, and anabolic pathways (e.g., nucleotide and amino acid synthesis).Mass isotopologue distributions of downstream metabolites reveal relative pathway activities.
Specificity High, as glucose is a central metabolic fuel.Distinct labeling patterns in lactate, citrate, and ribose phosphates.
Quantification Enables calculation of relative and absolute metabolic fluxes.Flux maps generated from mass isotopomer distribution analysis.
In Vivo Applicability Widely used in animal models and human studies.Infusion of labeled glucose allows for in vivo flux measurements.
Stable Isotope-Labeled D-Fructose

For studies focused on fructose metabolism, particularly in tissues like the liver, intestine, and kidney, [U-13C6]-D-fructose is the tracer of choice. It allows for the investigation of fructolysis and its contribution to glycolysis, gluconeogenesis, and lipogenesis.

Table 2: Performance Comparison of [U-13C6]-D-Fructose

Performance MetricDescriptionTypical Experimental Data
Pathway Coverage Traces carbon through fructolysis, glycolysis, gluconeogenesis, and de novo lipogenesis.Labeling patterns in glucose, lactate, and fatty acids.
Specificity High for tissues with active fructose metabolism.Reveals the contribution of fructose to hepatic glucose production and triglyceride synthesis.
Quantification Allows for the determination of fructose metabolic rates.Isotope tracer studies have shown that in resting individuals, about 41% of ingested fructose is converted to glucose and approximately 25% to lactate within a few hours.[1]
In Vivo Applicability Used in studies to understand the metabolic effects of high-fructose diets.Oral or intravenous administration to trace the fate of dietary fructose.
Deuterated Water (D2O)

Deuterated water is a versatile and cost-effective tracer that can be used to measure the synthesis rates of various biomolecules, including proteins, lipids, and DNA. The deuterium from D2O is incorporated into molecules during their synthesis, and the rate of incorporation reflects the synthesis rate.

Table 3: Performance Comparison of Deuterated Water (D2O)

Performance MetricDescriptionTypical Experimental Data
Pathway Coverage Measures the synthesis rates of a wide range of macromolecules.Fractional synthesis rates of proteins, lipids, and nucleic acids.
Specificity Non-specific to a particular carbon backbone, but provides global synthesis rates.Can be used to measure gluconeogenesis rates.
Quantification Provides quantitative data on the turnover of biomolecules.Measurement of deuterium enrichment in newly synthesized molecules over time.
In Vivo Applicability Easily administered in drinking water for long-term studies in animals and humans.No clinical toxicity has been observed in human studies with doses ranging from 40-100 ml/day for several weeks.[2]

Experimental Protocols

Detailed and validated protocols are crucial for the successful implementation of metabolic tracer studies. Below are summaries of key experimental workflows for established tracers.

Protocol 1: In Vitro 13C-Glucose Tracing in Cultured Cells

This protocol outlines the general steps for a stable isotope tracing experiment using [U-13C6]-D-glucose in adherent cell cultures.

  • Cell Culture: Plate cells in 6-well plates and grow to the desired confluency.

  • Tracer Incubation: Replace the standard medium with a medium containing [U-13C6]-D-glucose at the same concentration as the original glucose. Use dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled glucose and other metabolites.

  • Metabolite Extraction: After the desired incubation time (typically ranging from minutes to hours depending on the pathway of interest), rapidly wash the cells with cold saline and quench metabolism by adding a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation: Scrape the cells and collect the cell extract. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • Analysis: Analyze the isotopic enrichment of downstream metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: In Vivo 13C-Glucose Infusion in Mice

This protocol describes a continuous infusion of [U-13C6]-D-glucose in mice to study in vivo metabolism.

  • Animal Preparation: Acclimatize mice and insert a catheter into a suitable vein (e.g., tail vein).

  • Tracer Infusion: Administer a bolus of [U-13C6]-D-glucose to rapidly achieve a target plasma enrichment, followed by a continuous infusion to maintain a steady-state isotopic enrichment.

  • Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly collect blood and tissues of interest. Freeze tissues immediately in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction: Homogenize the frozen tissues in a cold solvent and follow a similar extraction procedure as described for cultured cells.

  • Analysis: Measure the isotopic enrichment in plasma and tissue metabolites by GC-MS or LC-MS.

Protocol 3: Deuterated Water (D2O) Administration for Measuring Biomolecule Synthesis

This protocol outlines the administration of D2O to measure synthesis rates over longer periods.

  • Bolus Administration: Administer an initial bolus of D2O (e.g., intraperitoneal injection or oral gavage) to rapidly enrich the body water pool to a target level (typically 2-5%).

  • Maintenance: Provide drinking water enriched with a lower concentration of D2O to maintain a relatively stable body water enrichment over the desired experimental period.

  • Sample Collection: Collect blood or tissue samples at various time points.

  • Analysis: Measure the deuterium enrichment in the body water (from plasma or saliva) and in the biomolecule of interest (e.g., protein-bound amino acids, DNA) using GC-MS or Isotope Ratio Mass Spectrometry (IRMS).

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows discussed in this guide.

Fructose_Metabolism cluster_Extracellular Extracellular cluster_Intracellular Intracellular D-Fructose_ext D-Fructose D-Fructose_int D-Fructose D-Fructose_ext->D-Fructose_int GLUT5 Fructose-1-P Fructose-1-Phosphate D-Fructose_int->Fructose-1-P Fructokinase DHAP DHAP Fructose-1-P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Fructose-1-P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde-3-P Glyceraldehyde-3-Phosphate Glyceraldehyde->Glyceraldehyde-3-P Triose Kinase Glyceraldehyde-3-P->Glycolysis Glucose_Metabolism cluster_Extracellular Extracellular cluster_Intracellular Intracellular D-Glucose_ext D-Glucose D-Glucose_int D-Glucose D-Glucose_ext->D-Glucose_int GLUTs Glucose-6-P Glucose-6-Phosphate D-Glucose_int->Glucose-6-P Hexokinase/ Glucokinase Glycolysis Glycolysis Glucose-6-P->Glycolysis PPP Pentose Phosphate Pathway Glucose-6-P->PPP TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Tracer_Workflow Start Tracer Administration (e.g., 13C-Glucose) Incubation Incubation/ Infusion Start->Incubation Quenching Metabolic Quenching (e.g., Cold Solvent) Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Mass Spectrometry (GC-MS or LC-MS) Extraction->Analysis Data_Analysis Data Analysis (Isotopologue Distribution) Analysis->Data_Analysis End Metabolic Flux Calculation Data_Analysis->End

References

Assessing the Purity of Synthesized α-L-fructofuranose: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with synthesized carbohydrates, ensuring the purity of the final product is a critical step. This guide provides a comparative overview of key analytical techniques for assessing the purity of synthesized alpha-L-fructofuranose, a furanose form of L-fructose. This document outlines the performance of various methods, supported by representative experimental data, and provides detailed protocols to aid in their implementation.

Comparison of Analytical Methods

The purity of a synthesized monosaccharide like this compound can be compromised by the presence of various impurities, including residual solvents, starting materials, by-products, and isomers (anomers and enantiomers). A comprehensive purity assessment, therefore, often requires the use of multiple analytical techniques. The most powerful and commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monosaccharide analysis due to its versatility and ability to separate complex mixtures.[1][2] For quantitative analysis of underivatized sugars like fructose, Refractive Index Detection (RID) is often used.[3][4] HPLC can be adapted to separate not only the target molecule from other impurities but also its different isomeric forms. Chiral HPLC, for instance, is the gold standard for separating enantiomers (D- and L-forms) and can also resolve anomers (α- and β-forms).[5][6][7]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[8][9] By integrating the signals of the target molecule and a certified internal standard of known concentration, the purity of the synthesized this compound can be accurately calculated. ¹H NMR is particularly useful for this purpose.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique for monosaccharide analysis. However, it requires the derivatization of the non-volatile sugar into a volatile compound.[2][10] While highly sensitive, the additional derivatization step can introduce variability.

The following table summarizes the performance of HPLC-RID and qNMR for the purity assessment of fructose, providing an indication of the expected performance for this compound.

ParameterHPLC-RIDQuantitative ¹H NMR (qNMR)
Principle Separation based on partitioning between a stationary and mobile phase, with detection based on changes in the refractive index of the eluent.Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.
Primary Use Quantification of the main compound and known impurities.Absolute purity determination, structural confirmation, and identification of impurities.
Intra-day Precision (%RSD) < 2.0%[4]Typically < 1%
Inter-day Precision (%RSD) < 2.0%[4]Typically < 1%
Accuracy (% Recovery) 96.78–108.88%[4]98-102% (with certified internal standard)
Limit of Detection (LOD) ~0.06 g/L[3]Dependent on the number of scans and magnetic field strength.
Limit of Quantification (LOQ) ~0.2 g/L[3]Dependent on the number of scans and magnetic field strength.
Enantiomeric Purity Requires a specific chiral column and method development.Can sometimes be determined with chiral solvating agents, but chiral chromatography is preferred.

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol is designed for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.

  • Amino-based or HILIC column suitable for carbohydrate analysis.

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v).[4] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (75:25 v/v)[4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: Refractive Index Detector (RID)

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration and purity based on the calibration curve.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides a method for determining the absolute purity of synthesized this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound sample into an NMR tube.

    • Accurately weigh a precise amount of the certified internal standard and add it to the same NMR tube.

    • Add a known volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Purity Calculation: Use the following formula to calculate the purity of the sample:[9]

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Purity Assessment Workflow

The following diagram illustrates the general workflow for assessing the purity of synthesized this compound, incorporating the discussed analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_quantification Quantitative Purity Assessment cluster_isomeric Isomeric Purity Assessment cluster_impurity Impurity Identification cluster_final Final Purity Statement synthesis Synthesis of This compound initial_char Initial Characterization (e.g., TLC, Melting Point) synthesis->initial_char hplc HPLC-RID Analysis (Quantitative Purity) initial_char->hplc qnmr qNMR Analysis (Absolute Purity) initial_char->qnmr chiral_hplc Chiral HPLC (Enantiomeric & Anomeric Purity) initial_char->chiral_hplc lcms LC-MS/GC-MS (Identification of Impurities) initial_char->lcms final_purity Final Purity Report hplc->final_purity qnmr->final_purity chiral_hplc->final_purity lcms->final_purity

Caption: Workflow for purity assessment of synthesized this compound.

References

A Comparative Guide to Analytical Methods for L-Fructose Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of L-fructose. The following sections detail the performance of common techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), Capillary Electrophoresis (CE), Enzymatic Assays, and Spectrophotometric Methods. Experimental data has been collated from various studies to provide a clear comparison of their performance in terms of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation: A Comparative Analysis of L-Fructose Detection Methods

The performance of different analytical methods for L-fructose detection is summarized in the table below. This allows for a direct comparison of key validation parameters.

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
HPLC-RID 0.05024 - 10.048 mg/mL[1]0.00002 mg/mL[2]0.00007 mg/mL[2]91 - 99.4[2]< 2.0 (Intra-day & Inter-day)[1]
GC/MS Not explicitly stated0.3 µM[3]15 µM (in serum)[3]95 ± 20[4]2.21 (Intra-assay), 7.32 (Inter-assay)[4]
Capillary Electrophoresis (CZE) 50 - 10,000 mg/L[5]25 mg/L[6]75 mg/L[6]87.0 - 107.0[6]1.2 - 4.7[6]
Enzymatic Assay 50 - 500 mg/L[7]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Spectrophotometric Method 0.05 - 2.3 mM[8]13 µM[8][9][10]Not explicitly stated98 - 103[8][9][10]4[8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is widely used for the separation and quantification of sugars.

  • Instrumentation : An HPLC system equipped with a refractive index detector (RID) is used. A common column choice is an amino-bonded silica column (e.g., ZORBAX NH2)[2].

  • Mobile Phase : An isocratic mobile phase consisting of acetonitrile and water (typically in a 75:25 v/v ratio) is commonly employed[1][2].

  • Flow Rate : A flow rate of 1.0 mL/min is often used[2].

  • Column Temperature : The column is maintained at a constant temperature, for instance, 23°C[2] or 35°C[1].

  • Injection Volume : A 20 µL injection volume is typical[2].

  • Detection : The refractive index detector is maintained at a specific temperature, such as 35°C[2].

  • Sample Preparation : Samples, such as fruit juices, may require dilution and filtration before injection[2]. For more complex matrices like mayonnaise, a specific extraction and clarification procedure is necessary[1].

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS offers high sensitivity and is particularly useful for complex biological samples.

  • Derivatization : Sugars are non-volatile and require derivatization to their O-methyloxime acetates before GC/MS analysis[3][11].

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer is used.

  • Injection : The inlet temperature is set according to the analysis, for example, 250°C for fructose assay with a split ratio of 2[3].

  • Column and Temperature Program : The column temperature is programmed to achieve separation. For instance, held at 205°C for 15 minutes followed by a ramp to 250°C[3].

  • Ionization and Detection : Electron impact (EI) ionization is commonly used. Quantification is performed by monitoring unique fragments for fructose (e.g., m/z = 203) and an internal standard[3][11].

  • Sample Preparation : Urine samples are typically thawed, vortexed, and centrifuged. An internal standard is added before derivatization[4].

Capillary Zone Electrophoresis (CZE)

CZE is a rapid and efficient separation technique for charged or polar molecules.

  • Instrumentation : A capillary electrophoresis system with a UV detector is required. An uncoated fused-silica capillary is often used[6].

  • Separation Buffer : An alkaline buffer is used for the separation of carbohydrates. A typical buffer consists of potassium sorbate, sodium phosphate, NaOH, and a cationic surfactant like cetyltrimethylammonium bromide (CTAB)[6][12].

  • Separation Voltage : A negative voltage, for example, -8 kV[6] or -16 kV[12], is applied.

  • Detection : Indirect UV detection at a wavelength like 254 nm is common[6][12].

  • Sample Injection : Hydrodynamic injection is typically used (e.g., 30 mbar for 5 seconds)[12].

Enzymatic Assay

Enzymatic methods are highly specific and can be performed with simple instrumentation.

  • Principle : These assays are based on a series of coupled enzymatic reactions. Fructose is first phosphorylated by hexokinase to fructose-6-phosphate. This is then converted to glucose-6-phosphate by phosphoglucose isomerase. Finally, glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the fructose concentration.

  • Reagents : Commercially available kits typically provide the necessary enzymes (hexokinase, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase), ATP, and NAD+.

  • Procedure : The sample is incubated with the reaction mixture, and the change in absorbance at 340 nm is measured using a spectrophotometer.

  • Sample Preparation : Liquid samples may need to be diluted. Solid samples require extraction with deionized water. Solutions that are colored or contain interfering substances may need to be deproteinized or decolorized.

Spectrophotometric Method

Spectrophotometric methods offer a simple and cost-effective way to determine fructose concentration.

  • Principle : One method involves the oxidation of sugars with zero-valent iron powder in an acidic solution. The resulting oxidized by-products are then complexed with 2-thiobarbituric acid, and the absorbance is measured by UV-Vis spectroscopy[8][9][10]. Another approach uses a phenol-acetone reagent in the presence of sulfuric acid, where fructose selectively produces a red chromophore with an absorbance maximum at 568 nm under specific phenol concentrations[13].

  • Reagents : For the 2-thiobarbituric acid method, reagents include zero-valent iron powder and 2-thiobarbituric acid[8][9][10]. For the phenol-based method, phenol, acetone, and concentrated sulfuric acid are required[13].

  • Procedure : The sample is mixed with the reagents, and after a specific reaction time, the absorbance is measured at the characteristic wavelength using a UV-Vis spectrophotometer[8][9][10][13].

Visualizations: Workflows and Pathways

The following diagrams illustrate the workflows of key analytical methods for L-fructose detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Separation on Amino Column Injection->Separation Detection RID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Enzymatic_Assay_Pathway Fructose L-Fructose F6P Fructose-6-Phosphate Fructose->F6P Hexokinase ATP1 ATP ATP1->Fructose ADP1 ADP F6P->ADP1 G6P Glucose-6-Phosphate F6P->G6P Phosphoglucose Isomerase P6G 6-Phosphogluconate G6P->P6G Glucose-6-Phosphate Dehydrogenase NADH NADH (Absorbance at 340 nm) P6G->NADH NAD NAD+ NAD->G6P GCMS_Workflow Sample Sample (e.g., Urine) Derivatization Derivatization (O-methyloxime acetate) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Gas Chromatography Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Analysis Data Analysis (Fragment Monitoring) Detection->Analysis

References

A Comparative Analysis of the Enzymatic Kinetics of L-Fructose and D-Fructose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic kinetics of L-fructose and D-fructose, focusing on their metabolism in mammals. The information presented is based on available scientific literature and is intended to be an objective resource for professionals in the fields of biochemistry, pharmacology, and drug development.

While extensive data exists for the enzymatic processing of D-fructose, the naturally occurring and abundant isomer, there is a notable scarcity of information regarding the metabolic fate and enzymatic kinetics of L-fructose in mammalian systems. This guide will thoroughly cover the known aspects of D-fructose metabolism and will highlight the current knowledge gap concerning L-fructose.

Quantitative Data Summary

The following table summarizes the key enzymatic kinetic parameters for the phosphorylation of D-fructose by the primary enzymes involved in its metabolism: ketohexokinase (fructokinase) and hexokinase. Due to the lack of available data, a corresponding entry for L-fructose cannot be provided at this time.

SubstrateEnzymeIsoformTissue/OrganismKm (Michaelis Constant)Vmax (Maximum Velocity)Notes
D-Fructose Ketohexokinase (KHK)KHK-CLiver, KidneyLow (High Affinity)HighKHK-C is the primary enzyme for fructose metabolism and has a high affinity, allowing for rapid phosphorylation of dietary fructose.
KHK-AUbiquitousHigh (Low Affinity)LowKHK-A has a lower affinity for fructose compared to KHK-C.
HexokinaseI, IIMost tissuesHigh (Low Affinity)LowHexokinase can phosphorylate fructose, but its high Km indicates a much lower affinity for fructose compared to glucose. This pathway is generally considered minor, especially in the presence of glucose.[1][2]
L-Fructose Not Reported--Not ReportedNot ReportedExtensive literature searches did not yield quantitative enzymatic kinetic data for L-fructose in mammalian systems. One study on beef liver fructokinase noted its activity on L-sorbose, an L-ketose, suggesting a potential for interaction with L-sugars.[3]

Metabolic Pathways

The metabolic pathway for D-fructose is well-established and primarily occurs in the liver, intestines, and kidneys.[4][5][6] The initial and rate-limiting step is the phosphorylation of D-fructose to fructose-1-phosphate, catalyzed by ketohexokinase (fructokinase).[7] This process bypasses the main regulatory step of glycolysis, leading to rapid metabolism of fructose.[7][8]

In contrast, a defined metabolic pathway for L-fructose in mammals has not been elucidated in the available scientific literature. The diagram below illustrates the known pathway for D-fructose and highlights the absence of a known corresponding pathway for L-fructose.

Fructose_Metabolism cluster_D_Fructose D-Fructose Metabolism cluster_L_Fructose L-Fructose Metabolism D_Fructose D-Fructose F1P Fructose-1-Phosphate D_Fructose->F1P Ketohexokinase (KHK) (Fructokinase) DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Triose Phosphate Isomerase Glyceraldehyde->G3P Triose Kinase Glycolysis Glycolysis / Gluconeogenesis G3P->Glycolysis L_Fructose L-Fructose Unknown Metabolic Fate in Mammals (Not Established) L_Fructose->Unknown ?

Figure 1: Metabolic pathways of D-fructose and the unknown fate of L-fructose in mammals.

Experimental Protocols

The determination of enzymatic kinetics for fructose metabolism typically involves assays to measure the activity of ketohexokinase and hexokinase. Below are detailed methodologies for these key experiments.

Ketohexokinase (Fructokinase) Activity Assay (Coupled Enzyme Assay)

This spectrophotometric assay measures the rate of fructose phosphorylation by coupling the production of ADP to the oxidation of NADH.

Principle: The ADP produced from the fructokinase reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the fructokinase activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 100 mM KCl

  • ATP solution: 100 mM

  • Phosphoenolpyruvate (PEP) solution: 20 mM

  • NADH solution: 10 mM

  • Lactate dehydrogenase (LDH): ~500 units/mL

  • Pyruvate kinase (PK): ~500 units/mL

  • D-Fructose solution (substrate): varying concentrations (e.g., 0.1 mM to 10 mM)

  • Enzyme extract (e.g., liver homogenate)

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, ATP, PEP, NADH, LDH, and PK.

  • Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

  • Initiate the reaction by adding the enzyme extract.

  • After a brief incubation, add the D-fructose solution to start the measurement.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Repeat the assay with varying concentrations of D-fructose to generate data for kinetic analysis.

  • Determine Km and Vmax by plotting V₀ versus substrate concentration and fitting the data to the Michaelis-Menten equation, or by using a linearized plot such as the Lineweaver-Burk plot.

Experimental Workflow for Determining Enzymatic Kinetics

The following diagram illustrates a typical workflow for determining the kinetic parameters (Km and Vmax) of an enzyme-catalyzed reaction.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (e.g., tissue homogenate, purified enzyme) Reaction_Setup Set up Reaction Mixtures Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Preparation (Varying Concentrations) Substrate_Prep->Reaction_Setup Reagent_Prep Assay Reagent Preparation (Buffer, ATP, Coupling Enzymes, etc.) Reagent_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Measurement Measure Reaction Rate (e.g., Spectrophotometry) Incubation->Measurement Data_Collection Collect Initial Velocity (V₀) Data for each [S] Measurement->Data_Collection Plotting Plot V₀ vs. [S] (Michaelis-Menten Plot) Data_Collection->Plotting Linearization Linearize Data (e.g., Lineweaver-Burk Plot) Plotting->Linearization Kinetic_Parameters Determine Km and Vmax Linearization->Kinetic_Parameters

Figure 2: General workflow for determining enzyme kinetic parameters.

Conclusion

The enzymatic kinetics of D-fructose are well-characterized, with ketohexokinase playing a central role in its rapid and efficient phosphorylation, particularly in the liver. This high-affinity system ensures that dietary D-fructose is quickly captured and directed into metabolic pathways. In contrast, the scientific literature provides a stark lack of information on the enzymatic kinetics of L-fructose in mammalian systems. The absence of data on its metabolism, including the enzymes involved and their kinetic parameters, represents a significant knowledge gap. Future research is warranted to elucidate the metabolic fate of L-fructose and to determine if it can be processed by known hexose-metabolizing enzymes or if it follows a distinct, yet-to-be-discovered pathway. This information would be invaluable for a comprehensive understanding of hexose metabolism and could have implications for nutrition, toxicology, and the development of novel therapeutic agents.

References

Evaluating the Immunomodulatory Effects of L-Sugars: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of glycoimmunology has garnered significant attention, with a growing body of evidence highlighting the profound impact of monosaccharides on immune cell function. While D-sugars are the predominantly utilized carbohydrates in mammalian systems, the so-called "rare" L-sugars are emerging as potent immunomodulators with therapeutic potential. This guide provides a comparative analysis of the immunomodulatory effects of select L-sugars, namely L-fucose, L-arabinose, and L-rhamnose, benchmarked against well-established immunomodulators such as D-glucose, lipopolysaccharide (LPS), and β-glucan. The data presented herein is collated from various preclinical studies and aims to provide a clear, objective overview to inform further research and drug development endeavors.

Data Presentation: Quantitative Comparison of Immunomodulatory Effects

The following tables summarize the quantitative effects of L-sugars and comparator molecules on key immunomodulatory parameters, including cytokine production and the expression of cell surface markers indicative of immune cell activation and polarization.

Table 1: Effect on Pro-inflammatory Cytokine Secretion

CompoundCell TypeConcentrationTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)IL-1β Secretion (pg/mL)Citation(s)
L-Fucose Murine Macrophages0.05%[1]
Human PBMLsNot SpecifiedNot ReportedNot Reported[2]
L-Arabinose Murine Macrophages (LPS-stimulated)Not Specified[3]
L-Rhamnose Data Not Available----
D-Glucose Human Monocytes (LPS-stimulated)25 mMNot Reported[4]
LPS Murine Dendritic Cells100 ng/mLHighHighHigh[5]
β-Glucan (Curdlan) Human PBMCs10 µg/mLNot ReportedNot ReportedNot Reported[6]
β-Glucan (Zymosan) Human PBMCs10 µg/mLNot ReportedNot ReportedNot Reported[6]

Note: "↑" indicates an increase, "↓" indicates a decrease in secretion compared to control conditions. Data for L-rhamnose on specific cytokine concentrations was not available in the reviewed literature.

Table 2: Effect on Anti-inflammatory Cytokine Secretion

CompoundCell TypeConcentrationIL-10 Secretion (pg/mL)Citation(s)
L-Fucose Not Reported--
L-Arabinose Not Reported--
L-Rhamnose Not Reported--
D-Glucose THP-1 Macrophages (LPS-stimulated)25 mM[7]
LPS Murine Dendritic Cells100 ng/mLLow[5]
β-Glucan (Curdlan) Human PBMCs10 µg/mLNot Reported[6]
β-Glucan (Zymosan) Human PBMCs10 µg/mLNot Reported[6]

Note: "↑" indicates an increase in secretion compared to control conditions.

Table 3: Effect on Immune Cell Surface Marker Expression

CompoundCell TypeMarkerExpression ChangeMethodCitation(s)
L-Arabinose Murine MacrophagesCD86 (M1)Flow Cytometry
iNOS (M1)RT-PCR
L-Rhamnose Data Not Available---
LPS Murine Dendritic CellsCD80Flow Cytometry
CD86Flow Cytometry
β-Glucan (Zymosan) Murine Dendritic CellsCD40Flow Cytometry
CD80Flow Cytometry
CD86Flow Cytometry

Note: "↑" indicates an increase, "↓" indicates a decrease in expression compared to control conditions. Data for L-fucose and L-rhamnose on these specific markers was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Murine Bone Marrow-Derived Macrophage (BMDM) Culture and Stimulation

This protocol outlines the generation of BMDMs from murine bone marrow precursors, a common in vitro model for studying macrophage biology.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, 10 mM HEPES, 55 µM 2-mercaptoethanol)

  • Recombinant mouse M-CSF (20 ng/mL) or L929-conditioned medium

  • Sterile dissection tools

  • 70 µm cell strainer

  • Red blood cell (RBC) lysis buffer

  • Non-tissue culture treated petri dishes

Procedure:

  • Euthanize a 6-10 week old mouse according to institutional guidelines.

  • Aseptically dissect the femurs and tibias.

  • Flush the bone marrow from the bones using a syringe with complete RPMI-1640 medium.

  • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

  • Lyse red blood cells using RBC lysis buffer according to the manufacturer's instructions.

  • Wash the cells with complete RPMI-1640 and centrifuge.

  • Resuspend the cell pellet in complete RPMI-1640 supplemented with M-CSF or L929-conditioned medium.

  • Plate the cells in non-tissue culture treated petri dishes at a density of 1 x 10^6 cells/mL.

  • Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages.

  • On day 3, add fresh complete RPMI-1640 with M-CSF.

  • On day 7, macrophages can be harvested and re-plated for stimulation experiments with L-sugars or other compounds.

In Vitro Cytokine Release Assay

This protocol describes a method to quantify the secretion of cytokines from immune cells following stimulation.

Materials:

  • Cultured immune cells (e.g., BMDMs, PBMCs)

  • Stimulants (e.g., L-sugars, LPS)

  • Cell culture medium

  • 96-well cell culture plates

  • ELISA or multiplex cytokine assay kits (e.g., Luminex-based)

  • Plate reader

Procedure:

  • Seed the immune cells in a 96-well plate at a predetermined density.

  • Allow the cells to adhere overnight (for adherent cells).

  • Prepare serial dilutions of the L-sugars and comparator compounds in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of stimulants.

  • Include a negative control (medium only) and a positive control (e.g., LPS).

  • Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant using an appropriate assay kit (ELISA or multiplex) following the manufacturer's instructions.

Flow Cytometry Analysis of Immune Cell Markers

This protocol details the staining of cell surface markers for analysis by flow cytometry to assess immune cell activation and polarization.

Materials:

  • Stimulated immune cells

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against specific cell surface markers (e.g., anti-CD80, anti-CD86, anti-CD11c)

  • Isotype control antibodies

  • Viability dye

  • 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Harvest the stimulated cells and wash them with cold FACS buffer.

  • Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/100 µL.

  • Add a viability dye to distinguish live from dead cells, following the manufacturer's protocol.

  • Incubate the cells with an Fc block to prevent non-specific antibody binding.

  • Add the cocktail of fluorochrome-conjugated antibodies against the cell surface markers of interest. Include isotype controls in separate tubes.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer for analysis.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

TLR4_Signaling_Pathway cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 MAL MAL/TIRAP TLR4_MD2->MAL MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs MAL->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines AP1 AP-1 MAPKs->AP1 AP1->Cytokines

Caption: MyD88-dependent TLR4 signaling pathway initiated by LPS.

Caption: Canonical Notch signaling pathway.

Experimental_Workflow_Cytokine_Assay start Start: Immune Cell Culture stimulate Stimulate with L-sugars/Comparators start->stimulate incubate Incubate (e.g., 24h) stimulate->incubate collect Collect Supernatant incubate->collect assay Perform Cytokine Assay (ELISA/Multiplex) collect->assay analyze Data Analysis: Quantify Cytokines assay->analyze

Caption: Workflow for in vitro cytokine release assay.

This guide provides a foundational understanding of the immunomodulatory properties of L-sugars in comparison to other known modulators. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of these unique carbohydrate molecules. Further research is warranted to elucidate the precise mechanisms of action for all L-sugars and to expand the quantitative dataset for a more comprehensive comparative analysis.

References

Validating alpha-L-fructofuranose in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of alpha-L-fructofuranose in cell culture experiments. Due to the limited direct experimental data on the biological activity of this compound, this document outlines a series of recommended experimental protocols and data presentation formats. The guide compares the expected outcomes for this compound with well-established data for D-glucose and D-fructose, providing a basis for its validation as a novel carbohydrate in cellular research.

Introduction

Carbohydrates are fundamental to cellular metabolism and signaling. While D-isomers of sugars like glucose and fructose are readily metabolized, their L-counterparts are generally considered biologically inert in mammalian cells. This compound, the L-enantiomer of the naturally occurring alpha-D-fructofuranose, presents a unique opportunity for various applications, including its potential use as a non-caloric sweetener or a metabolically stable tracer. However, its biological inertness and lack of interaction with cellular machinery must be experimentally validated. This guide details the necessary steps to perform such a validation.

Comparative Analysis of Hexoses in Cell Culture

The primary objective of this validation is to demonstrate that this compound is not metabolized by cells and does not elicit significant biological responses compared to its D-isomer counterpart and the standard cellular energy source, D-glucose.

Table 1: Predicted Comparative Effects of Hexoses on Cellular Phenotypes
ParameterD-GlucoseD-FructoseThis compound (Hypothesized)
Cell Viability HighHigh (cell type dependent)High (no expected cytotoxicity)
Cell Proliferation PromotesPromotes (cell type dependent)No significant effect
Lactate Production Significant increaseModerate increaseNo significant change
ATP Levels Maintained/IncreasedCan lead to transient depletionNo significant change
Cellular Uptake High (via GLUT transporters)High (primarily via GLUT5)Minimal to none

Experimental Protocols for Validation

To validate the biological inertness of this compound, a series of experiments should be conducted in parallel with D-glucose and D-fructose as positive controls.

Cytotoxicity and Cell Proliferation Assay

Objective: To assess the effect of this compound on cell viability and proliferation.

Methodology:

  • Seed cells (e.g., HeLa, HEK293T, or a cell line relevant to the intended application) in 96-well plates at an appropriate density.

  • After 24 hours, replace the growth medium with a medium containing various concentrations of D-glucose, D-fructose, or this compound (e.g., 0, 5, 10, 25, 50 mM). A low-glucose basal medium should be used as the base.

  • Incubate the cells for 24, 48, and 72 hours.

  • Assess cell viability using an MTT or similar colorimetric assay.

  • Determine cell proliferation by direct cell counting using a hemocytometer or an automated cell counter.

Cellular Uptake Assay

Objective: To determine if this compound is transported into the cells.

Methodology:

  • Culture cells to confluence in 6-well plates.

  • Incubate the cells with a medium containing radiolabeled or fluorescently tagged versions of D-glucose, D-fructose, and this compound for various time points (e.g., 15, 30, 60 minutes).

  • Wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove extracellular sugars.

  • Lyse the cells and measure the intracellular concentration of the labeled sugar using a scintillation counter or a fluorescence plate reader.

Metabolic Assays

Objective: To evaluate the impact of this compound on key metabolic pathways.

Methodology:

  • Lactate Production: Measure the concentration of lactate in the culture medium using a lactate assay kit at different time points after sugar administration.

  • ATP Levels: Quantify intracellular ATP levels using a luminescence-based ATP assay kit.

Signaling Pathway Analysis

While D-fructose is known to influence signaling pathways such as the mTOR pathway, it is hypothesized that this compound will not induce such changes.

Diagram 1: Proposed Experimental Workflow for Validation

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Signaling Pathway Analysis A Prepare Cell Cultures (e.g., HeLa, HEK293) B Treatment with Sugars: - D-Glucose (Control) - D-Fructose (Control) - this compound A->B C Cytotoxicity & Proliferation Assays (MTT, Cell Counting) B->C D Cellular Uptake Assays (Radiolabeled/Fluorescent Sugars) B->D E Metabolic Assays (Lactate, ATP) B->E H Data Analysis and Comparison C->H D->H F Cell Lysis and Protein Extraction E->F G Western Blot Analysis (e.g., p-mTOR, p-S6K) F->G G->H

Caption: A proposed workflow for the in vitro validation of this compound.

Diagram 2: Hypothesized Effect on a Key Signaling Pathway

G cluster_DFructose D-Fructose cluster_LFructose This compound DF D-Fructose GLUT5 GLUT5 Transporter DF->GLUT5 Uptake F1P Fructose-1-Phosphate GLUT5->F1P Metabolism mTORC1 mTORC1 Activation F1P->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation LF This compound NoUptake No Significant Uptake LF->NoUptake NoEffect No Effect on Signaling NoUptake->NoEffect

Caption: Hypothesized differential effects on the mTOR signaling pathway.

Conclusion

The validation of this compound as a biologically inert sugar is crucial for its potential applications in research and industry. The experimental framework provided in this guide offers a systematic approach to compare its effects with those of D-glucose and D-fructose. The expected results, based on the known properties of L-sugars, are that this compound will not be taken up by cells, will not be metabolized, and will not induce significant changes in cell proliferation or signaling pathways. Rigorous experimental validation following these guidelines will provide the necessary evidence to support its use as a non-metabolizable carbohydrate in cell culture experiments and beyond.

comparative study of the glycosylation patterns with L-fructose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of glycosylation patterns involving L-fucose, a unique deoxyhexose sugar crucial in a myriad of biological processes. We will delve into the structural distinctions of L-fucose, its metabolic pathways, and comparative analyses with other monosaccharides, supported by experimental data and detailed methodologies.

Introduction to L-Fucose: A Unique Deoxyhexose

L-fucose (6-deoxy-L-galactose) is a monosaccharide distinguished from other mammalian sugars by two key features: the absence of a hydroxyl group at the C-6 position and its L-configuration.[1] This structural uniqueness imparts specific functional properties to the glycans it adorns. Fucosylated glycans are integral to cell adhesion, signaling pathways, and immune responses.[1] Alterations in fucosylation are often associated with pathological states, including cancer and inflammation.

Biosynthesis of GDP-L-Fucose: The Activated Sugar Donor

The incorporation of L-fucose into glycans is facilitated by fucosyltransferases, which utilize guanosine diphosphate-L-fucose (GDP-L-fucose) as the activated sugar donor. Mammalian cells synthesize GDP-L-fucose through two primary pathways: the de novo pathway and the salvage pathway.

  • De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions.

  • Salvage Pathway: This pathway utilizes free L-fucose, derived from extracellular sources or lysosomal degradation of fucosylated glycoconjugates, to generate GDP-L-fucose.

GDP_Fucose_Biosynthesis cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus GDP-D-Mannose GDP-D-Mannose GMD GMD GDP-D-Mannose->GMD GDP-4-keto-6-deoxy-D-mannose GDP-4-keto-6-deoxy-D-mannose FX FX (epimerase/reductase) GDP-4-keto-6-deoxy-D-mannose->FX GMD->GDP-4-keto-6-deoxy-D-mannose GDP-L-Fucose GDP-L-Fucose FX->GDP-L-Fucose L-Fucose L-Fucose FK Fucokinase L-Fucose->FK L-Fucose-1-Phosphate L-Fucose-1-Phosphate FPGT GDP-L-fucose pyrophosphorylase L-Fucose-1-Phosphate->FPGT FK->L-Fucose-1-Phosphate FPGT->GDP-L-Fucose FUTs Fucosyltransferases (FUTs) GDP-L-Fucose->FUTs Transport Glycans Glycans on Glycoproteins and Glycolipids FUTs->Glycans Fucosylation

Caption: Biosynthetic pathways of GDP-L-fucose.

Comparative Glycosylation: L-Fucose vs. Other Monosaccharides

While direct quantitative comparisons of the incorporation of L-fucose versus other monosaccharides into glycoproteins are not abundant in publicly available literature, existing studies provide valuable qualitative and context-specific quantitative insights.

L-Fucose vs. D-Glucose and D-Galactose

Studies on Hep G2 cells have shown that exogenous L-fucose is readily incorporated into both O- and N-linked glycans of secreted and integral membrane proteins.[2] While the study did not directly compare the incorporation rates of L-fucose and D-glucose, it was noted that the fucosylation profile of secreted proteins remained unchanged in cells conditioned with high glucose.[2]

In classical galactosemia, a genetic disorder affecting galactose metabolism, patients on a galactose-restricted diet exhibit significant alterations in IgG N-glycosylation, including a decrease in galactosylation and sialylation, but an increase in core fucosylation.[3] This suggests a potential interplay and compensatory mechanism between these glycosylation pathways.

L-Fucose vs. L-Rhamnose

L-rhamnose is another 6-deoxyhexose, structurally similar to L-fucose. Studies in Escherichia coli have revealed distinct metabolic pathways and transport systems for L-fucose and L-rhamnose, indicating that despite their structural similarities, they are not treated interchangeably by the cellular machinery.[4][5] This suggests that their incorporation into glycans is also likely to be differentially regulated.

L-Fucose vs. D-Mannose

The de novo synthesis of GDP-L-fucose originates from GDP-D-mannose, highlighting a direct metabolic link. The binding of the glycodelin-A isoform to sperm is suppressed by both mannose and fucose neoglycoproteins, suggesting that receptors can recognize both sugars, although likely with different affinities.[6]

Fucose Analogs in Metabolic Labeling

The use of fucose analogs in metabolic labeling studies has provided insights into the specificity of fucosylation pathways. Studies using alkynyl- and azido-fucose analogs have shown that their incorporation into cellular glycans is cell-type and protein-dependent, indicating a high degree of regulation and specificity in the fucosylation machinery.[7]

Experimental Protocols

Monosaccharide Composition Analysis by HPLC

This method is used to determine the relative amounts of different monosaccharides in a glycoprotein.

Protocol:

  • Hydrolysis: The glycoprotein sample is hydrolyzed in 2M trifluoroacetic acid (TFA) at 100°C for 4 hours to release the constituent monosaccharides.

  • Derivatization: The hydrolyzed monosaccharides are labeled with a fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP) or 2-aminobenzoic acid (2-AA), to enable sensitive detection.[8][9][10]

  • HPLC Separation: The labeled monosaccharides are separated by reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.[9][10]

  • Detection and Quantification: The separated monosaccharides are detected by their fluorescence, and the peak areas are integrated and compared to a standard curve of known monosaccharides to determine their molar ratios.[8][9]

Workflow for Monosaccharide Analysis by HPLC:

HPLC_Workflow Start Glycoprotein Sample Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 100°C, 4h) Start->Hydrolysis Labeling Fluorescent Labeling (e.g., PMP or 2-AA) Hydrolysis->Labeling HPLC Reverse-Phase HPLC (C18 column) Labeling->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification Result Monosaccharide Composition Quantification->Result

Caption: Workflow for HPLC-based monosaccharide analysis.
Mass Spectrometry-Based Glycan Analysis

Mass spectrometry (MS) is a powerful tool for detailed structural analysis of glycans.

Protocol:

  • Glycan Release: N-glycans are typically released from the glycoprotein by enzymatic digestion with Peptide-N-Glycosidase F (PNGase F). O-glycans can be released by chemical methods such as beta-elimination.

  • Purification and Derivatization: The released glycans are purified and may be derivatized (e.g., permethylation) to improve ionization and fragmentation in the mass spectrometer.

  • Mass Spectrometry Analysis: The prepared glycans are analyzed by techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS).[11][12]

  • Data Analysis: The mass spectra provide information on the composition and sequence of monosaccharides in the glycan chains. Tandem mass spectrometry (MS/MS) can be used to determine linkage information.[12][13]

Signaling Pathway for Fucosylation and Disease:

Fucosylation_Disease_Pathway cluster_legend Legend Normal_FUT Normal Fucosyltransferase (FUT) Activity Normal_Glycan Normal Fucosylated Glycan Structures Normal_FUT->Normal_Glycan Altered_FUT Altered Fucosyltransferase (FUT) Activity Altered_Glycan Altered Fucosylated Glycan Structures (e.g., Sialyl Lewis X) Altered_FUT->Altered_Glycan Normal_Function Normal Cell Function (Adhesion, Signaling) Normal_Glycan->Normal_Function Disease_State Disease State (Cancer, Inflammation) Altered_Glycan->Disease_State Altered Cell-Cell Interactions Normal Normal State Altered Altered/Disease State

References

Safety Operating Guide

Safe Disposal of alpha-L-Fructofuranose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to proper chemical disposal procedures to ensure laboratory safety and environmental compliance. While alpha-L-fructofuranose, a sugar isomer, is generally considered non-hazardous, appropriate disposal methods depend on the quantity of waste and local regulations.

For small quantities of this compound, typically a few hundred grams or milliliters per day, disposal down the drain with copious amounts of water is often acceptable.[1] This method is suitable for chemicals that are not radioactive, biologically hazardous, flammable, reactive, corrosive, or toxic.[1] However, it is crucial to verify this practice against local and institutional hazardous waste policies.

For larger quantities or when institutional policies prohibit drain disposal of any chemicals, the recommended procedure is to collect the waste in a designated, properly labeled, and sealed container.[2][3] This container should then be managed by the institution's hazardous waste disposal program.

Below is a summary of the relevant properties of this compound and a step-by-step guide for its proper disposal.

Chemical and Physical Properties

PropertyValue
Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol [4]
Appearance Off-white solid[5]
Solubility Soluble in water[5]
Hazards Not classified as hazardous.[6][7] Low hazard for usual industrial handling.[6]

Experimental Protocols for Disposal

Disposal of Small Quantities (Subject to Local Regulations):

  • Consult Local Guidelines: Before proceeding, confirm that your institution and local authorities permit the drain disposal of non-hazardous, water-soluble carbohydrates.

  • Dissolve: Dissolve the this compound in a volume of water that is at least 100 times the volume of the sugar.

  • Flush: Pour the solution down a laboratory sink drain, followed by a copious amount of cold running water to ensure it is thoroughly flushed through the plumbing system.

Disposal of Large Quantities or When Drain Disposal is Prohibited:

  • Containerize: Place the solid this compound or its aqueous solution into a sturdy, leak-proof container.[2] The container must be compatible with the chemical; for aqueous solutions, a standard chemical waste container is appropriate.

  • Label: Clearly label the container with the full chemical name ("this compound"), concentration (if in solution), and the date.[3]

  • Seal and Store: Securely seal the container and store it in a designated satellite accumulation area for chemical waste.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or hazardous waste management provider to arrange for the collection and disposal of the waste container.[2]

Disposal Decision Workflow

start Start: this compound Waste check_quantity Assess Quantity of Waste start->check_quantity check_local_regs Consult Local & Institutional Disposal Regulations check_quantity->check_local_regs Small Quantity collect_waste Large Quantity or Drain Disposal Prohibited check_quantity->collect_waste Large Quantity drain_disposal Small Quantity & Permitted by Regulations check_local_regs->drain_disposal Permitted check_local_regs->collect_waste Not Permitted dissolve Dissolve in Copious Amounts of Water drain_disposal->dissolve containerize Place in Labeled Waste Container collect_waste->containerize flush Flush Down Drain with Excess Water dissolve->flush end_drain End flush->end_drain store Store in Designated Satellite Accumulation Area containerize->store pickup Arrange for Hazardous Waste Pickup store->pickup end_pickup End pickup->end_pickup

Caption: Disposal decision workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.